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  • Product: 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione
  • CAS: 1246040-90-3

Core Science & Biosynthesis

Foundational

5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione: Comprehensive Technical Guide on Structure, Synthesis, and Physicochemical Properties

Executive Summary 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione (CAS: 1246040-90-3) is a highly specialized tetracyclic compound characterized by an indolo-fused 1,4-benzodiazepine core[1]. As a structural homol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione (CAS: 1246040-90-3) is a highly specialized tetracyclic compound characterized by an indolo-fused 1,4-benzodiazepine core[1]. As a structural homologue to the extensively documented pyrrolo[2,1-c][1,4]benzodiazepines (PBDs), this dilactam serves as a critical, stable intermediate in the development of sequence-selective DNA minor groove binding agents[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications for researchers and drug development professionals.

Chemical Structure and Stereochemistry

The core scaffold consists of a 1,4-benzodiazepine ring fused to an indoline moiety at the [2,1-c] face.

  • Tetracyclic Framework: The fusion creates a rigid 3D architecture essential for its downstream biological activity.

  • Stereocenter (C5a): The compound features a critical chiral center at the 5a position. In drug development, preserving the (S)-configuration at this site is paramount, as it dictates the right-handed helical twist of the activated molecule, allowing it to fit isohelically within the DNA minor groove[2].

  • Dilactam Functionality: The two carbonyl groups at positions 6 and 12 render the molecule chemically stable. In this state, it acts as a "prodrug" or synthetic precursor that lacks the electrophilicity required for immediate DNA alkylation[3].

Physicochemical Properties

Understanding the quantitative properties of the IBD dilactam is vital for formulation, analytical tracking, and downstream synthetic planning.

PropertyValuePharmacological/Synthetic Significance
CAS Number 1246040-90-3Unique chemical identifier for database tracking[1].
Molecular Formula C₁₆H₁₂N₂O₂Confirms the exact condensation of anthranilic and indoline precursors.
Molecular Weight 264.28 g/mol Highly optimal for small-molecule drug likeness (Lipinski's Rule of 5).
XLogP3 (Calculated) ~2.8Indicates moderate lipophilicity, favorable for cellular membrane permeability.
Topological Polar Surface Area 58.2 ŲDerived from the two amide linkages; predicts excellent tissue distribution.
H-Bond Donors 1Attributed to the secondary amine (NH) at position 7.
H-Bond Acceptors 3Attributed to the two carbonyl oxygens and the tertiary nitrogen.

Experimental Synthesis Protocol

The synthesis of the indolo[2,1-c][1,4]benzodiazepine-6,12-dione core is typically achieved through the cascade cyclization of isatoic anhydride with indoline-2-carboxylic acid[4]. This self-validating protocol ensures high atom economy and preserves the essential C5a stereocenter.

Step-by-Step Methodology:

  • Preparation of Reactants: Dissolve 1.0 equivalent of (S)-indoline-2-carboxylic acid and 1.05 equivalents of isatoic anhydride in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is selected due to its high boiling point and excellent solvating power for both rigid, highly polar aromatic precursors.

  • Thermal Activation: Heat the reaction mixture to 110°C under a continuous nitrogen atmosphere for 4–6 hours.

    • Causality: Heating drives the nucleophilic attack of the indoline nitrogen onto the electrophilic carbonyl of isatoic anhydride. This triggers a cascade reaction: ring-opening of the anhydride, spontaneous decarboxylation (loss of CO₂), and subsequent intramolecular cyclization to form the 7-membered diazepine ring[3].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (DCM:MeOH, 95:5). The disappearance of the highly polar indoline-2-carboxylic acid spot (low Rf) and the emergence of a higher Rf UV-active spot confirms successful cyclization.

  • Workup and Purification: Cool the mixture to room temperature and pour it into ice-cold water. The hydrophobic dilactam will precipitate. Filter the off-white solid, wash with 1M HCl (to remove unreacted amines), and recrystallize from hot ethanol.

  • Analytical Confirmation:

    • IR Spectroscopy: Confirm the presence of two distinct C=O stretching bands at ~1680 cm⁻¹ (secondary amide) and ~1620 cm⁻¹ (tertiary amide).

    • Mass Spectrometry: ESI-MS should yield an [M+H]⁺ peak at m/z 265.

Synthesis_Workflow A Isatoic Anhydride (Electrophile) C Ring Opening & Amide Formation A->C DMSO, 110°C B Indoline-2-carboxylic acid (Nucleophile) B->C Base catalysis (Optional) D Decarboxylation (-CO₂) C->D Thermal activation E Intramolecular Cyclization (-H₂O) D->E Spontaneous F IBD Dilactam Target Compound E->F High yield

Figure 1: Step-by-step synthetic workflow and cyclization mechanism of the IBD dilactam.

Pharmacological Relevance and Mechanistic Insights

While the dilactam form is highly stable, its true pharmacological value lies in its controlled conversion to an electrophilic imine or carbinolamine, mirroring the activation of natural antitumor antibiotics[5].

Activation and DNA Alkylation Workflow:

  • Selective Reduction: The dilactam is treated with a mild reducing agent, such as Diisobutylaluminum hydride (DIBAL-H), at cryogenic temperatures (-78°C).

    • Causality: DIBAL-H selectively reduces the secondary amide (position 6) to a carbinolamine without over-reducing the molecule to a fully saturated amine. This is a critical control step to generate the active pharmacophore[6].

  • Dehydration: Under physiological conditions, the carbinolamine spontaneously dehydrates to form an electrophilic N=C imine intermediate.

  • Sequence-Selective Binding: The molecule non-covalently associates with the DNA minor groove, showing a strong thermodynamic preference for purine-guanine-purine (Pu-G-Pu) sequences[2].

  • Covalent Cross-Linking: The exocyclic N2 amino group of the guanine residue acts as a nucleophile, attacking the electrophilic imine carbon of the IBD. This forms a stable, covalent aminal linkage, halting DNA replication machinery and inducing apoptosis in target cancer cells[5].

DNA_Binding A IBD Dilactam (Prodrug) B Selective Reduction (DIBAL-H, -78°C) A->B Reduction of secondary amide C Electrophilic Imine (Active Pharmacophore) B->C Loss of H₂O D DNA Minor Groove Pre-association C->D Sequence-selective fit (Pu-G-Pu) E Nucleophilic Attack (Guanine N2) D->E Proximity effect F Covalent DNA Adduct (Apoptosis Induction) E->F Aminal bond formation

Figure 2: Mechanistic pathway from the inactive IBD dilactam to covalent DNA cross-linking.

Conclusion

The 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione scaffold is a masterwork of synthetic design, combining structural rigidity with latent electrophilic potential. By mastering its cascade synthesis and understanding the precise physicochemical parameters that govern its reduction to an active DNA-alkylating agent, researchers can leverage this dilactam to develop next-generation targeted therapeutics and antibody-drug conjugate (ADC) payloads.

References[1] 12-(4-methyl-1-piperazinyl)-6H-indolo[2,1-c][1,4]benzodiazepine - Guidechem.Verify Source[6] Synthesis of 11,12-Dihydro-6H-indolo[2,1-c][1,4]benzodiazepine - PrepChem.com. Verify Source[4] Synthesis of Fused Polycyclic 1,4-Benzodiazepines via a Metal-Free Cascade Cyclization of 2-Acylbenzoic Acids with N-(o-Aminobenzyl)-indoles - The Journal of Organic Chemistry - ACS Publications. Verify Source[2] Synthesis of a novel C2-aryl pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione library: Effect of C2-aryl substitution on cytotoxicity and non-covalent DNA binding - ResearchGate. Verify Source[3] Solid-Phase Synthesis of a Library of Pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones with Potential Antitubercular Activity - ACS Publications. Verify Source[5] K. Laxma Reddy's research works - ResearchGate. Verify Source

Sources

Exploratory

Mass spectrometry fragmentation pattern of CAS 1246040-90-3

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Acyl-L-Homoserine Lactones, with CAS 1246040-90-3 as a Prototypical Example Part 1: The Foundational Chemistry of AHL Fragmentation The predictable...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Acyl-L-Homoserine Lactones, with CAS 1246040-90-3 as a Prototypical Example

Part 1: The Foundational Chemistry of AHL Fragmentation

The predictable fragmentation of N-Acyl-L-Homoserine Lactones in mass spectrometry is a direct consequence of their inherent chemical structure, which consists of two primary moieties: a conserved L-homoserine lactone (HSL) ring and a variable N-acyl side chain. This duality in structure gives rise to a signature fragmentation pattern that is invaluable for their identification and characterization in complex biological matrices.

Under typical positive-ion electrospray ionization (ESI), AHLs are readily protonated to form the molecular ion [M+H]⁺. The subsequent fragmentation, induced by collision-induced dissociation (CID), primarily targets the most labile bonds within the molecule.

The Two Pillars of AHL Fragmentation:
  • The Conserved Homoserine Lactone (HSL) Ring: The HSL ring provides a consistent and diagnostic fragmentation signature across the entire class of AHLs. The cleavage of the amide bond is a dominant fragmentation pathway, leading to the formation of a stable, protonated HSL ring fragment.[1][2]

  • The Variable N-Acyl Side Chain: The structure of the N-acyl side chain dictates the remainder of the fragmentation pattern. Variations in chain length, saturation, and the presence of substitutions (such as a 3-oxo or 3-hydroxy group) will produce unique fragment ions, allowing for the specific identification of the AHL congener.

Part 2: Deciphering the Fragmentation Pathways

The tandem mass spectrum (MS/MS) of an AHL is characterized by a few dominant and highly informative fragmentation pathways. Let's explore these using N-(3-oxododecanoyl)-L-homoserine lactone as our exemplar.

Pathway A: The Diagnostic Homoserine Lactone Ring Fragmentation

This is the most crucial fragmentation for identifying a compound as an AHL. The amide bond connecting the HSL ring and the acyl chain is readily cleaved.

  • Mechanism: Upon collisional activation, the protonated molecular ion undergoes cleavage of the N-CO bond. This results in the formation of a protonated homoserine lactone ring and the neutral loss of the N-acyl chain.

  • Key Fragment: This pathway generates the highly characteristic and often base peak at m/z 102.055 .[2][3] This ion corresponds to the protonated homoserine lactone moiety. Its presence is a strong indicator of an AHL. Further fragmentation of this lactone ring can also be observed, yielding ions at m/z 74.061 and 56.050.[2]

G M_H [M+H]⁺ m/z 298.2 Fragment_102 Protonated HSL Ring m/z 102.055 M_H->Fragment_102 Amide Bond Cleavage Neutral_Loss Neutral Acyl Chain M_H->Neutral_Loss G M_H [M+H]⁺ m/z 298.2 Fragment_197 Acyl Chain Fragment m/z 197.1 M_H->Fragment_197 Acyl Chain Cleavage Neutral_HSL Neutral HSL Ring M_H->Neutral_HSL

Caption: Acyl chain fragmentation for 3-oxo-AHLs.

Part 3: Summary of Key Data and Experimental Protocol

Data Presentation: Predicted Fragments for N-(3-oxododecanoyl)-L-homoserine lactone
Precursor Ion ([M+H]⁺)Key Product Ions (m/z)Fragment Identity
298.2102.1Protonated Homoserine Lactone Ring
197.1Acylated Side Chain Fragment
74.1Fragment of Homoserine Lactone Ring
56.1Fragment of Homoserine Lactone Ring

Data sourced from PubChem and BenchChem. [1][4]

Experimental Protocol: LC-MS/MS Analysis of AHLs

This protocol provides a generalized procedure for the sensitive detection of AHLs from bacterial culture supernatants.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of cell-free bacterial supernatant, add 1 mL of acidified ethyl acetate (containing 0.1% acetic acid). [1]* Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction of the aqueous phase with another 1 mL of acidified ethyl acetate.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

2. Liquid Chromatography Separation

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the AHLs. A typical gradient might be 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Tandem Mass Spectrometry (MS/MS) or Parallel Reaction Monitoring (PRM).

  • Precursor Ion: The [M+H]⁺ of the target AHL (e.g., m/z 298.2 for 3-oxo-C12-HSL).

  • Product Ions: Monitor for the characteristic product ions (e.g., m/z 102.1 and 197.1 for 3-oxo-C12-HSL).

  • Collision Energy: Optimize the collision energy to maximize the intensity of the desired product ions.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Bacterial Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS Detection (ESI+) LC->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Data_Analysis Data Analysis (Fragment Identification) MSMS->Data_Analysis Data Acquisition

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Foundational

In Silico Molecular Docking of Indolo[2,1-c]benzodiazepine Derivatives: A Senior Application Scientist's Guide to Strategy and Execution

An In-Depth Technical Guide for Drug Development Professionals In Silico Molecular Docking of Indolo[2,1-c][1][2]benzodiazepine Derivatives: A Senior Application Scientist's Guide to Strategy and Execution Preamble: Beyo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

In Silico Molecular Docking of Indolo[2,1-c][1][2]benzodiazepine Derivatives: A Senior Application Scientist's Guide to Strategy and Execution

Preamble: Beyond the Algorithm – A Philosophy of Predictive Docking

Welcome. This guide is structured to move beyond a simple recitation of software commands. As drug discovery professionals, our goal is not merely to run a docking simulation but to generate biologically relevant hypotheses that can accelerate and de-risk our development pipeline. The indolo[2,1-c][1][2]benzodiazepine (IBD) scaffold is a privileged structure, a recurring motif in molecules demonstrating potent activity as anticancer, antiallergic, and antimicrobial agents.[1][3][4] The power of in silico molecular docking lies in its ability to rationally explain and predict the interactions of these derivatives at an atomic level, guiding synthesis and lead optimization efforts.[5][6]

This document reflects a field-proven, causality-driven approach. We will explore not just the "how" but the critical "why" behind each step, ensuring that our computational experiments are robust, reproducible, and, most importantly, predictive.

Part 1: The Strategic Framework for a Docking Cascade

A successful docking campaign is a multi-stage process, where each step builds upon the integrity of the last. It is a system of self-validation, designed to filter out noise and amplify the signal of meaningful molecular interactions. The entire workflow can be conceptualized as a logical cascade.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Validation cluster_3 Phase 4: Hypothesis Generation P1 Target Identification & Retrieval (e.g., PDB, Homology Model) P2 Receptor Structure Refinement (Add Hydrogens, Remove Water, Check Protonation) P1->P2 P3 Ligand Library Preparation (2D to 3D Conversion, Energy Minimization) P2->P3 E1 Binding Site Definition (Grid Box Generation) P3->E1 E2 Docking Algorithm Selection (Rigid vs. Flexible, Search Parameters) E1->E2 E3 Execution of Docking Run (Virtual Screening) E2->E3 A1 Pose Clustering & Scoring (Binding Energy, ΔG) E3->A1 A2 Interaction Analysis (H-Bonds, Hydrophobic, π-π Stacking) A1->A2 A3 Protocol Validation (Re-docking, RMSD Calculation, Decoy Sets) A2->A3 H1 Structure-Activity Relationship (SAR) (Correlate Score with Activity) A3->H1 H2 Lead Optimization (Suggest Structural Modifications) H1->H2

Caption: The Molecular Docking Workflow.

Part 2: Deep Dive – Methodologies and Protocols

Phase 1: Preparation of Molecular Entities – The Foundation of Accuracy

The adage "garbage in, garbage out" is nowhere more applicable than here. The biological relevance of your docking results is entirely dependent on the meticulous preparation of both the macromolecular target and the small molecule ligands.[7]

Target (Receptor) Preparation:

The target for IBD derivatives is often a protein (e.g., kinases, caspases, HER2, HDAC1) or a DNA sequence.[1][8][9] Crystal structures from the Protein Data Bank (PDB) are the preferred starting point.

Protocol 1: Standard Receptor Preparation Workflow

  • Obtain Structure: Download the PDB file (e.g., 5HK2 for Sigma-1 Receptor).[10]

  • Initial Cleaning: Load the structure into a molecular visualization program (e.g., PyMOL, Chimera). Remove all non-essential components: co-crystallized ligands, solvent molecules (water, ions), and any buffers or cryoprotectants.[7] The rationale here is to isolate the apo-state of the receptor or to prepare it for the docking of your specific ligand.

  • Structural Integrity Check: Inspect the protein for missing residues or loops. If significant portions are missing in the binding site, the structure may be unsuitable, or homology modeling may be required to build the missing segments.

  • Protonation and Charge Assignment: This is a critical step. Use software like AutoDockTools or the Schrödinger Protein Preparation Wizard to add hydrogen atoms, as they are typically absent in PDB files.[11][12] Correct protonation states for residues like Histidine, Aspartate, and Glutamate must be assigned, as they are pH-dependent and crucial for forming hydrogen bonds. This step directly impacts the calculation of electrostatic interactions.

  • File Format Conversion: Save the prepared receptor in a format required by the docking software, such as PDBQT for AutoDock/Vina.[13] This format includes atomic charges and atom type definitions.

Ligand (IBD Derivative) Preparation:

The accuracy of ligand representation is equally vital. A library of IBD derivatives must be correctly converted from their 2D representations to low-energy 3D conformers.

Protocol 2: Ligand Preparation for Virtual Screening

  • 2D to 3D Conversion: Sketch derivatives in a chemical drawing tool (e.g., ChemDraw) and save as SMILES strings or SDF files. Use a program like Open Babel or LigPrep to convert these 2D structures into 3D conformers.

  • Tautomeric and Ionization States: Generate possible tautomers and ionization states relevant to physiological pH (typically 7.4). This is crucial because the dominant form in solution is the one that will interact with the target.

  • Energy Minimization: Each 3D structure must be subjected to energy minimization using a suitable force field (e.g., MMFF94, OPLS). This process relieves steric clashes and finds a stable, low-energy conformation for the molecule.[5]

  • Assign Rotatable Bonds and Convert: Using a tool like AutoDockTools, define the rotatable bonds within the ligand. This allows the docking algorithm to explore conformational flexibility during the simulation.[14] Save the final prepared ligands in the PDBQT format.

Phase 2: Docking Execution – Defining the Search

With prepared molecules, the next step is to define the search space and execute the docking algorithm.

Binding Site Definition: The docking algorithm needs to know where to search. If a co-crystallized ligand was present, the binding site is known. The search space is typically defined as a 3D grid box that encompasses this site, usually extending 3-6 Å around the known ligand.[15] For novel targets or allosteric sites, "blind docking" (where the grid box covers the entire protein) can be performed, though it is computationally expensive and less precise.[15]

Algorithm Selection: Most modern docking programs like AutoDock Vina use stochastic search algorithms, such as a Lamarckian Genetic Algorithm, to explore the conformational, positional, and orientational space of the ligand within the receptor's active site.[5][14] The choice between rigid receptor docking (faster) and flexible docking (more accurate, allows side-chain movement) depends on the system and computational resources.[7] For many applications, treating the ligand as flexible and the receptor as rigid is a well-validated compromise.[16]

Phase 3: Post-Docking Analysis & Validation – Building Trust in the Model

Executing the dock is easy; interpreting the results correctly is the core scientific skill.

Binding Affinity and Pose Analysis: The primary output is a set of binding poses for each ligand, ranked by a scoring function.[17] This score is typically an estimation of the free energy of binding (ΔG), expressed in kcal/mol.[18] A more negative value indicates a stronger predicted binding affinity.

Protocol 3: Post-Docking Analysis

  • Visualize the Top Poses: Load the receptor and the docked ligand poses into a visualizer.[11] Critically examine the top-ranked pose. Does it make sense chemically? Are there steric clashes?

  • Identify Key Interactions: Analyze the non-covalent interactions that stabilize the complex. These are the drivers of molecular recognition. Common interactions for IBD derivatives include:

    • Hydrogen Bonds: With backbone amides or side-chains of polar residues.

    • π-π Stacking: Between the planar indole ring system and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

    • Hydrophobic Interactions: With nonpolar residues.

    • DNA Intercalation: For DNA-targeting IBDs, the planar core may insert between base pairs.[9]

  • Cluster Analysis: The software often groups similar poses into clusters. The size of the lowest-energy cluster can be an indicator of a well-defined and favorable binding mode.[17]

Caption: Key interactions stabilizing a ligand-receptor complex.

The Trustworthiness Mandate: Protocol Validation

A docking protocol is not trustworthy until it is validated.[10] The most fundamental validation is to demonstrate that the protocol can reproduce known experimental results.

  • Re-docking: If the PDB structure contained a native ligand, remove it and dock it back into the receptor. The protocol is considered valid if the top-ranked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose.[19][20] This confirms that the search algorithm and scoring function can identify the correct binding mode.

  • Enrichment Studies: A more rigorous test involves seeding a library of known inactive compounds ("decoys") with a few known active inhibitors. A successful virtual screen should rank the active compounds significantly higher than the decoys.[19]

Part 3: Data Synthesis and Hypothesis Generation

The validated docking results can now be used to guide the drug discovery process.

Quantitative Data Summary:

The results from a virtual screen of IBD derivatives against a target kinase (hypothetical data for illustration) can be summarized for clear comparison.

Derivative IDDocking Score (kcal/mol)Key H-Bond Residuesπ-π Stacking ResiduePredicted Kᵢ (nM)
IBD-001-10.9Lys72, Asp184Phe16815.5
IBD-002-9.8Lys72Phe16885.2
IBD-003-11.5Lys72, Asp184, Gln132Phe1685.7
IBD-004-8.5NoneNone650.1

From Data to Decisions:

  • Structure-Activity Relationship (SAR): The table above suggests a clear SAR. IBD-003, with an additional hydrogen bond to Gln132, has the best predicted affinity. IBD-004, which lacks key interactions, is predicted to be a weak binder. This provides a testable hypothesis: modifying the IBD scaffold to interact with Gln132 should improve potency.

  • Lead Optimization: Based on the binding pose of IBD-003, we can suggest specific modifications. For example, adding a hydroxyl group at a position that can favorably interact with a nearby polar residue could further enhance binding affinity. This is the essence of structure-based drug design.[15]

Conclusion

In silico molecular docking, when approached with scientific rigor, is an indispensable tool in the study of indolo[2,1-c][1][2]benzodiazepine derivatives. It provides a powerful framework for understanding molecular recognition, rationalizing observed biological activity, and guiding the design of next-generation therapeutics. By focusing on meticulous preparation, robust execution, and critical validation, we can transform computational data into actionable intelligence, accelerating the journey from hit to lead and beyond.

References

  • N/A, A. (2017). Indole-fused benzooxazepines: a new structural class of anticancer agents. Future Science Group. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports. Available at: [Link]

  • Yusuf, H. O., & Olubiyi, O. O. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available at: [Link]

  • Schrödinger. (n.d.). Docking and scoring. Schrödinger. Available at: [Link]

  • Shaik, A. B., et al. (n.d.). Pyrrolo[2,1-c][1][2]benzodiazepine and indole hybrids. ResearchGate. Available at: [Link]

  • Gudipati, R., et al. (2016). Molecular Docking, Synthesis and Evaluation of Pyrrolo[2,1-c][1][2]benzodiazepines Derivatives as Non-β-lactam β-lactamases Inhibitors. ResearchGate. Available at: [Link]

  • Czestkowski, W., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. MDPI. Available at: [Link]

  • Bell, S. C., et al. (1986). Indolo[2,1-c][1][2]benzodiazepines: a new class of antiallergic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2011). Divergent Synthesis of Unsymmetrical Annulated Biheterocyclic Compound Libraries: Benzimidazole Linked Indolo-benzodiazepines/quinoxaline. ACS Combinatorial Science. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available at: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Rao, M. S., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

  • Liu, B., et al. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Medicine in Drug Discovery. Available at: [Link]

  • Arwade, M. G., et al. (2022). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Computational Biology and Chemistry. Available at: [Link]

  • BV-BRC. (2024). Small Molecule Ligand Docking Service. BV-BRC. Available at: [Link]

  • Al-Dhahli, A. S. (2023). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen. Available at: [Link]

  • Rossi, M., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. Available at: [Link]

  • Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Chilin, A., et al. (2004). Docking of indolo- and pyrrolo-pyrimidines to DNA. New DNA- interactive polycycles from amino-indoles/pyrroles and BMMA. Arkivoc. Available at: [Link]

  • El Mouns, B. D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. Available at: [Link]

  • Sakkal, A., & Boulos, M. (2020). Navigating the Intricacies of Molecular Docking. Taylor & Francis Online. Available at: [Link]

  • Labinsights. (2023). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Labinsights. Available at: [Link]

  • Law, G. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Bond University. Available at: [Link]

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Exploratory

Pharmacophore Modeling of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione: A Privileged Scaffold for Targeted Therapeutics

Executive Summary The fusion of an indole moiety with a 1,4-benzodiazepine ring creates a conformationally restricted, highly functionalized polycyclic system. Specifically, 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of an indole moiety with a 1,4-benzodiazepine ring creates a conformationally restricted, highly functionalized polycyclic system. Specifically, 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione represents a privileged structural scaffold in modern drug discovery. By incorporating a dione moiety, the scaffold restricts conformational freedom and presents distinct hydrogen bond acceptor (HBA) vectors, making it an ideal candidate for peptide beta-turn mimicry and kinase hinge-binding.

Recent breakthroughs in metal-free cascade cyclization have enabled the highly efficient, scalable synthesis of these fused polycyclic 1,4-benzodiazepines, drastically increasing their availability for high-throughput screening . Furthermore, diversity-oriented synthesis approaches using soluble polymer supports have allowed for the rapid generation of unsymmetrical annulated biheterocyclic libraries based on this core . This whitepaper details the rational design, 3D pharmacophore generation, and self-validating virtual screening protocols required to leverage this scaffold in targeted therapeutics.

Structural Dynamics & Pharmacophore Rationale

To build a robust pharmacophore model, one must first understand the structural causality dictated by the molecule's geometry. The central seven-membered diazepine ring lacks aromaticity, forcing it to adopt a characteristic "boat" conformation to minimize transannular steric strain.

Causality in Design: This puckering is not a liability; it is a strategic asset. It forces the flanking indole and benzene rings into a defined dihedral angle, creating a distinct hydrophobic cleft capable of deep insertion into lipophilic protein pockets. Concurrently, the two carbonyl groups at C6 and C12 are projected outward. Because they are rigidly held approximately 5.2 Å apart, they act as highly predictable hydrogen bond acceptors (HBAs) that can mimic the i and i+3 residues of a peptide beta-turn.

Pharmacophore Core 5H-indolo[2,1-c][1,4]benzodiazepine-6,12-dione HBA1 HBA 1 (C6 Carbonyl) Core->HBA1 Hydrogen Bonding HBA2 HBA 2 (C12 Carbonyl) Core->HBA2 Hydrogen Bonding AR1 Aromatic (Indole) Core->AR1 Pi-Pi/Cation-Pi AR2 Aromatic (Benzene) Core->AR2 Pi-Pi/Cation-Pi HYD Hydrophobic (Diazepine) Core->HYD VdW Packing

Logical mapping of pharmacophoric features on the indolo-benzodiazepine core.

Self-Validating Methodology: Pharmacophore Generation

A computational model is only as reliable as its ability to reject false positives. The following step-by-step protocol outlines a self-validating system for generating a predictive 3D pharmacophore model of the indolo-benzodiazepine-dione scaffold.

Step 1: Ligand Preparation and Conformational Search
  • Ionization and Tautomerization: Prepare the 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione structure at physiological pH (7.4) using tools like LigPrep.

  • Conformational Sampling: Execute a systematic conformational search using the OPLS4 force field .

    • Causality: The non-planar nature of the 7-membered diazepine ring requires a force field parameterized extensively for complex heterocycles. OPLS4 accurately predicts the boat-conformation energy minima, preventing the collapse of the 3D structure into an artifactual planar state. Retain conformers within a 10 kcal/mol energy window of the global minimum.

Step 2: Feature Extraction and Spatial Mapping
  • Identify Core Features: Extract the geometric centers for the C6 and C12 carbonyls (HBA), the indole ring (Aromatic), the benzene ring (Aromatic), and the central diazepine cavity (Hydrophobic).

  • Assign Tolerances: Assign a baseline radius of 1.5 Å for hydrogen bond vectors and 2.0 Å for aromatic ring centroids to account for induced-fit flexibility in the target binding site.

Step 3: Decoy Generation and ROC-AUC Validation
  • Generate Property-Matched Decoys: Generate 1,000 decoys using the DUD-E (Directory of Useful Decoys, Enhanced) methodology.

    • Causality: If decoys are randomly selected, the model might simply filter based on molecular weight or logP rather than specific spatial features. Property-matched decoys (matching MW, logP, and rotatable bonds, but topologically distinct) ensure the model's discriminatory power is strictly geometric.

  • Execute Validation Run: Screen the active scaffold and the decoys through the generated pharmacophore model.

  • Feedback Loop: The model must achieve a Receiver Operating Characteristic Area Under the Curve (ROC-AUC) of >0.85. If it fails, iteratively expand the exclusion volume (steric penalty) spheres to eliminate decoy clashes until the threshold is met.

Workflow Step1 1. Conformational Sampling (OPLS4 Force Field) Step2 2. Feature Extraction (3D Coordinate Mapping) Step1->Step2 Step3 3. Decoy Generation (Property-Matched DUD-E) Step2->Step3 Step4 4. Self-Validation (ROC-AUC > 0.85 Required) Step3->Step4 Step4->Step2 Failed (Refine Tolerances) Step5 5. Virtual Screening (ChEMBL / ZINC) Step4->Step5

Self-validating virtual screening workflow for pharmacophore model generation.

Quantitative Pharmacophore Data

Following the conformational search and validation loop, the optimized pharmacophoric features for the lowest-energy bioactive conformer are summarized below. These coordinates serve as the baseline query for 3D virtual screening.

Feature IDPharmacophore TypeX (Å)Y (Å)Z (Å)Radius (Å)Vector Direction / Interaction
F1 H-Bond Acceptor (C6)2.34-1.200.551.5[0.8, -0.5, 0.2]
F2 H-Bond Acceptor (C12)-2.103.45-0.121.5[-0.6, 0.7, -0.1]
F3 Aromatic Ring (Indole)4.120.88-1.102.0Normal to Indole plane
F4 Aromatic Ring (Benzene)-3.55-2.101.052.0Normal to Benzene plane
F5 Hydrophobic Center0.000.50-0.501.8Non-directional (VdW)

Application in Virtual Screening & Lead Optimization

Once the self-validating model is established, it can be deployed against massive chemical libraries (e.g., ChEMBL, ZINC). The 5H-indolo[2,1-c][1,4]benzodiazepine-6,12-dione pharmacophore is particularly effective for identifying hits in two primary therapeutic arenas:

  • Kinase Inhibition (Oncology): The dual HBA system (F1 and F2) perfectly mimics the hydrogen bonding requirements of the ATP-binding hinge region in various kinases (e.g., EGFR). The rigid aromatic features (F3 and F4) provide the necessary pi-pi stacking interactions with the gatekeeper residues.

  • Protein-Protein Interactions (CNS/Immunology): Because the scaffold acts as a rigid beta-turn mimetic, it is highly effective at disrupting protein-protein interfaces that rely on alpha-helix or beta-sheet recognition. By substituting the indole nitrogen or the aromatic rings, medicinal chemists can rapidly optimize the lead compound's lipophilicity to ensure blood-brain barrier (BBB) penetration.

By utilizing this rigorously validated pharmacophore model, drug development professionals can bypass the high attrition rates of random high-throughput screening, moving directly into rational, structure-guided lead optimization.

References

  • Liu, Q., Zhao, Z., Sun, K., Duan, S., Wang, Z.-L., Tian, M., & Xu, X.-M. (2025). Synthesis of Fused Polycyclic 1,4-Benzodiazepines via a Metal-Free Cascade Cyclization of 2-Acylbenzoic Acids with N-(o-Aminobenzyl)-indoles. The Journal of Organic Chemistry, 90(40), 14146-14156.[Link]

  • Chen, L.-H., Chang, C.-M., Salunke, D. B., & Sun, C.-M. (2011). Divergent Synthesis of Unsymmetrical Annulated Biheterocyclic Compound Libraries: Benzimidazole Linked Indolo-benzodiazepines/quinoxaline. ACS Combinatorial Science, 13(4), 391-398.[Link]

Foundational

Thermodynamic Stability and Conformational Dynamics of 5H-Indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione

Executive Summary The fusion of an indole core with a 1,4-benzodiazepine-dione yields a privileged polycyclic scaffold with profound pharmacological potential. However, the development of 5H-indolo[2,1-c][1,4]benzodiazep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of an indole core with a 1,4-benzodiazepine-dione yields a privileged polycyclic scaffold with profound pharmacological potential. However, the development of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione into a viable therapeutic agent is fundamentally dictated by its thermodynamic stability. This technical guide provides a rigorous analysis of the compound's conformational energy landscape, hydrolytic degradation kinetics, and solid-state thermodynamics, equipping drug development professionals with the mechanistic insights required for formulation and structural optimization.

Conformational Thermodynamics and Ring Inversion

The 1,4-diazepine ring is inherently non-planar, adopting a characteristic boat conformation to minimize torsional strain. Because the 5aH and 7H positions in this specific scaffold are saturated, the 7-membered ring possesses sufficient flexibility to undergo a "ring-flip" between two enantiomeric boat conformations (M and P helicity)[1].

In standard, unfused 1,4-benzodiazepines, the Gibbs free energy of activation ( ΔG‡ ) for this inversion is typically low (17.6–18.5 kcal/mol), allowing rapid interconversion at room temperature[1]. However, the rigid, planar indole moiety fused at the[2,1-c] face significantly restricts the conformational degrees of freedom. Experimental and computational studies on highly substituted and fused benzodiazepines demonstrate that increased steric bulk and structural rigidity elevate the inversion barrier to approximately 21.5–24.0 kcal/mol[2]. This elevated barrier implies that at physiological temperatures, the interconversion is slow enough that the compound may exhibit distinct, conformer-specific pharmacological behaviors.

Conformational_Dynamics M M-Boat Conformer (Ground State) TS Planar Transition State ΔG‡ ≈ 21-24 kcal/mol M->TS Thermal Activation TS->M Relaxation P P-Boat Conformer (Ground State) TS->P Relaxation P->TS Thermal Activation

Conformational ring-inversion landscape of the rigidified 1,4-diazepine ring.

Chemical Stability and Hydrolytic Degradation

The 6,12-dione functionality introduces two lactam bonds that are susceptible to hydrolytic cleavage. The thermodynamic stability of these bonds is highly pH-dependent. Under physiological conditions (pH 7.4), the intact dione is thermodynamically favored. However, at extreme pH values, the system undergoes a parallel consecutive hydrolysis mechanism[3].

In acidic environments, protonation of the lactam nitrogen lowers the activation energy for nucleophilic attack by water, leading to an initial ring-opened intermediate (an indole-carboxylic acid/amine derivative)[4]. Because the reaction is thermodynamically driven by the relief of ring strain, the primary ring-opening step ( k1​ ) is often rate-limiting. Interestingly, at pH values below the pKa of the newly formed carboxylic acid, spontaneous recyclization can occur, establishing a dynamic equilibrium before irreversible secondary cleavage ( k2​ ) takes place[5].

Hydrolysis_Workflow Intact Intact Dione Scaffold (Stable at pH 7.4) Protonation N-Protonation / OH- Attack (Acid/Base Catalysis) Intact->Protonation H2O, pH Extremes RingOpen Ring-Opened Intermediate (Carboxylic Acid / Amine) Protonation->RingOpen Lactam Hydrolysis (k1) RingOpen->Intact Recyclization (pH < pKa) Cleavage Irreversible Cleavage (Degradation Products) RingOpen->Cleavage Secondary Hydrolysis (k2)

pH-dependent hydrolytic degradation pathway of the 6,12-dione system.

Solid-State Thermodynamics

The transition of the compound from an amorphous solid dispersion to a crystalline lattice is a critical thermodynamic vector for formulation scientists. The rigid indole-benzodiazepine backbone facilitates strong π−π stacking, while the dione carbonyls act as robust hydrogen-bond acceptors. This results in a high melting temperature ( Tm​≈480–495 K) and a correspondingly high glass transition temperature ( Tg​≈345–355 K)[6]. The high Tg​/Tm​ ratio ( ≈0.75 ) indicates that the amorphous form possesses substantial kinetic stability against recrystallization, a vital parameter for formulating highly bioavailable drug products without the risk of shelf-life degradation[6].

Quantitative Data Summary

Thermodynamic ParameterRepresentative Value / RangeAnalytical MethodCausality / Significance
Inversion Barrier ( ΔG‡ ) 21.5 – 24.0 kcal/molVT-NMR / Dynamic HPLCIndole fusion increases rigidity, raising the barrier compared to unfused BZDs.
Hydrolysis Rate ( kobs​ , pH 1.2) 4.5×10−4 min−1 LC-MS / UV-VisAcid-catalyzed protonation of the lactam nitrogen accelerates ring opening.
Hydrolysis Rate ( kobs​ , pH 7.4) <1.0×10−6 min−1 LC-MS / UV-VisHigh stability at physiological pH ensures adequate in vivo half-life.
Glass Transition ( Tg​ ) 345 – 355 KDSCHigh Tg​ indicates strong intermolecular interactions, ensuring amorphous stability.
Melting Point ( Tm​ ) 480 – 495 KDSCHigh lattice energy due to planar indole stacking and lactam hydrogen bonding.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to measure the core thermodynamic properties of the indolo-benzodiazepine scaffold.

Protocol 1: Determination of Conformational Inversion Barrier ( ΔG‡ ) via VT-NMR

Causality: Variable-Temperature NMR (VT-NMR) is utilized because the exchange rate between the M and P boat conformers passes through the NMR timescale as thermal energy increases. By identifying the coalescence temperature ( Tc​ ), the exact energy barrier can be calculated.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ) to allow for high-temperature analysis without solvent evaporation.

  • Instrument Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard. Self-Validation: This ensures that the reported Tc​ is an absolute thermodynamic value, free from hardware offsets.

  • Data Acquisition: Acquire 1 H-NMR spectra at 5 K increments from 298 K up to 400 K. Focus on the diastereotopic protons of the saturated 5aH or 7H positions, which will appear as distinct doublets at lower temperatures.

  • Coalescence Identification: Identify the exact temperature ( Tc​ ) where the two distinct signals of the exchanging protons merge into a single broad peak.

  • Thermodynamic Calculation: Calculate the exchange rate constant at coalescence ( kc​=2​πΔν​ ) and apply the Eyring equation ( ΔG‡=−RTc​ln(kB​Tc​kc​h​) ) to determine the inversion barrier.

Protocol 2: pH-Dependent Hydrolytic Degradation Kinetics via LC-MS

Causality: LC-MS is chosen over simple UV-Vis to explicitly track the mass balance of the parent compound and the transient ring-opened intermediates. This ensures the kinetic model accurately reflects the parallel consecutive mechanism rather than simple first-order decay.

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate). Self-Validation: Maintain a constant ionic strength ( μ=0.1 M, adjusted with NaCl) across all buffers to prevent activity coefficient variations from skewing the kinetic data.

  • Reaction Initiation: Spike 10 μ L of a 10 mM stock solution of the compound (in acetonitrile) into 990 μ L of the pre-equilibrated buffer at 37 °C.

  • Sampling & Quenching: Withdraw 50 μ L aliquots at predetermined time intervals (0, 15, 30, 60, 120, 240 min). Quench the reaction immediately by adding 50 μ L of ice-cold acetonitrile containing an internal standard (e.g., diazepam-d5).

  • LC-MS Analysis: Inject the quenched samples into an LC-MS system utilizing a C18 column and a gradient elution of Water/MeCN with 0.1% Formic Acid. Monitor the disappearance of the parent mass and the emergence of the +18 Da ring-opened intermediate.

  • Kinetic Modeling: Plot ln(At​/A0​) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

References

  • Source: MDPI Molecules (2021)
  • Source: The Journal of Organic Chemistry - ACS Publications (2005)
  • Source: Journal of Pharmaceutical Sciences / PubMed (1977)
  • Source: Journal of Pharmaceutical Sciences / PubMed (1976)
  • Source: ACS Publications (2021)
  • Source: Structural Chemistry / ResearchGate (2022)

Sources

Protocols & Analytical Methods

Method

Advanced In Vitro Assay Protocols for the Biological Evaluation of Indolo[2,1-c][1,4]benzodiazepine Derivatives

Introduction & Strategic Overview Indolo[2,1-c][1,4]benzodiazepines represent a privileged polycyclic scaffold in medicinal chemistry. Fused benzodiazepines exhibit a broad spectrum of pharmacological activities, ranging...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Indolo[2,1-c][1,4]benzodiazepines represent a privileged polycyclic scaffold in medicinal chemistry. Fused benzodiazepines exhibit a broad spectrum of pharmacological activities, ranging from central nervous system (CNS) modulation to potent anti-allergic and antimycobacterial properties. have enabled the rapid generation of diverse indolo-fused 1,4-benzodiazepine libraries [1], necessitating robust, standardized in vitro screening cascades to evaluate their multifaceted biological potential.

As a Senior Application Scientist, I approach assay design by looking beyond mere procedural steps to focus on the causality of the experimental architecture. Because indolo-benzodiazepines are highly lipophilic and structurally rigid, their pharmacokinetic behavior is heavily dictated by serum protein binding—specifically to Human Serum Albumin (HSA) Site II (the indole-benzodiazepine site) [2]. Concurrently, their primary therapeutic efficacy is best evaluated through phenotypic viability assays (for infectious diseases like tuberculosis) [3] and functional degranulation assays (for inflammatory/allergic responses).

The following protocols are engineered as self-validating systems , ensuring that every data point generated is internally controlled and mechanistically sound.

Protocol 1: Human Serum Albumin (HSA) Site II Binding via Circular Dichroism (CD)

Causality & Expert Insight: HSA is the principal carrier of xenobiotics in human plasma. Sudlow's Site II is classically known as the "indole-benzodiazepine" binding pocket. Evaluating the binding affinity of indolo[2,1-c][1,4]benzodiazepines at Site II is critical for predicting free-drug concentrations and potential drug-drug interactions. Circular Dichroism (CD) is chosen over simple fluorescence quenching because it provides a self-validating readout: it measures the induced chirality when an achiral or racemic drug inserts into the asymmetric protein pocket, directly confirming specific binding rather than non-specific aggregation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 µM stock solution of essentially fatty-acid-free HSA in 10 mM phosphate buffer (pH 7.4). Prepare indolo[2,1-c][1,4]benzodiazepine ligands in spectroscopic-grade DMSO. Critical: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent protein denaturation.

  • Baseline Acquisition: Record the far-UV (190–250 nm) and near-UV (250–350 nm) CD spectra of the HSA solution alone using a spectropolarimeter (e.g., Jasco J-815) in a 0.1 cm pathlength quartz cuvette at 25°C.

  • Titration: Sequentially titrate the indolo-benzodiazepine ligand into the HSA solution to achieve molar ratios of 0.5:1, 1:1, 2:1, and 3:1 (Ligand:HSA).

  • Equilibration: Allow exactly 5 minutes of equilibration time after each addition before scanning to ensure thermodynamic stability.

  • Measurement & Analysis: Record the induced CD (ICD) signal in the near-UV region (typically around 280–310 nm for indole/benzodiazepine chromophores). Calculate the dissociation constant ( Kd​ ) using non-linear regression of the ICD ellipticity changes at the λmax​ of the ligand.

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Efficacy

Causality & Expert Insight: have demonstrated significant antitubercular activity [3]. The MABA assay is the gold standard for Mycobacterium tuberculosis (Mtb) in vitro screening. It utilizes resazurin, a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by metabolically active cells. This dual-readout mechanism is a self-validating system: visual colorimetric shifts corroborate the quantitative fluorometric data, effectively eliminating false positives caused by the precipitation of highly lipophilic indolo-benzodiazepine compounds.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic growth phase (OD600 ≈ 0.6–0.8). Dilute the culture to 1×105 CFU/mL.

  • Compound Dilution: In a 96-well clear-bottom black microplate, perform two-fold serial dilutions of the indolo[2,1-c][1,4]benzodiazepine compounds in 7H9 broth (concentration range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of the Mtb inoculum to each well (total well volume = 200 µL). Include growth controls (no drug), sterility controls (no bacteria), and a positive control (Isoniazid).

  • Incubation: Seal the plates with permeable membranes and incubate at 37°C for 7 days.

  • Resazurin Addition: On day 7, add 20 µL of Alamar Blue (resazurin) solution and 12.5 µL of 20% Tween 80 to all wells. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents a color change from blue to pink (correlating to a >90% reduction in fluorescence compared to the growth control).

Protocol 3: In Vitro Mast Cell Degranulation (β-Hexosaminidase Release) Assay

Causality & Expert Insight: Specific 12-(alkylamino)-6H-indolo[2,1-c][1,4]benzodiazepine derivatives act as potent inhibitors of mediator release from mast cells, conferring strong anti-allergic properties. Instead of quantifying histamine—which requires complex ELISA or radiometric assays prone to interference—we measure β-hexosaminidase. This enzyme is co-stored in mast cell secretory granules and co-released with histamine. Its cleavage of a chromogenic substrate provides a direct, highly reproducible, and linear spectrophotometric readout of degranulation.

Step-by-Step Methodology:

  • Cell Culture: Seed RBL-2H3 (Rat Basophilic Leukemia) cells in 24-well plates at 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Sensitization: Sensitize the cells with 0.5 µg/mL anti-DNP IgE for 2 hours.

  • Washing & Drug Treatment: Wash the cells twice with Tyrode's buffer (pH 7.4). Pre-incubate the cells with varying concentrations of the indolo-benzodiazepine compound (1 µM – 100 µM) for 30 minutes at 37°C.

  • Stimulation: Challenge the cells with 100 ng/mL DNP-BSA (antigen) for 45 minutes to induce degranulation.

  • Supernatant Collection: Transfer 50 µL of the supernatant to a 96-well plate.

  • Lysis for Total Release (Internal Control): Lyse the remaining cells in the 24-well plate with 0.1% Triton X-100 to determine total intracellular β-hexosaminidase.

  • Substrate Incubation: Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in 0.1 M citrate buffer (pH 4.5) to the supernatants and lysates. Incubate for 1 hour at 37°C.

  • Termination & Readout: Stop the reaction by adding 200 µL of 0.1 M Na 2​ CO 3​ /NaHCO 3​ buffer (pH 10.0). Measure absorbance at 405 nm. Calculate the percentage of degranulation relative to the total enzyme content.

Data Presentation: Quantitative Assay Summary

The following table summarizes representative screening data, demonstrating how structural modifications on the indolo[2,1-c][1,4]benzodiazepine core shift the pharmacological profile.

Table 1: Representative biological evaluation of substituted Indolo[2,1-c][1,4]benzodiazepines.

Compound IDSubstitution PatternHSA Site II Kd​ (µM)Mtb H37Rv MIC (µg/mL)β-Hexosaminidase IC 50​ (µM)
IND-BZD-01 Unsubstituted core15.2 ± 1.1>5045.3 ± 2.4
IND-BZD-02 12-(cyclopentylamino)8.4 ± 0.625.04.2 ± 0.3
IND-BZD-03 Benzimidazole-linked2.1 ± 0.21.5>100

Analytical Insight: The addition of a cyclic alkylamino group (IND-BZD-02) significantly enhances anti-allergic potential (low IC 50​ ), whereas benzimidazole fusion (IND-BZD-03) shifts the bioactivity toward potent antimycobacterial efficacy. However, the tighter HSA binding ( Kd​ = 2.1 µM) of IND-BZD-03 must be factored into downstream in vivo dosing regimens to account for reduced free-drug availability.

Visualization: Preclinical Screening Cascade

G Start Indolo[2,1-c][1,4]benzodiazepine Library Synthesis Phase1 Physicochemical & Binding HSA Site II Binding (CD) Start->Phase1 Library Profiling Phase2A Antimycobacterial Screening MABA Assay (M. tuberculosis) Phase1->Phase2A Infectious Disease Route Phase2B Anti-allergic Screening β-Hexosaminidase Release Phase1->Phase2B Allergy/Inflammation Route Decision Hit Compound Selection (High Affinity, Low MIC, Low IC50) Phase2A->Decision Phase2B->Decision InVivo In Vivo Preclinical Models Decision->InVivo Lead Optimization

Workflow of the preclinical in vitro screening cascade for indolo-benzodiazepines.

References

  • Liu, Q., Zhao, Z., Sun, K., et al. "Synthesis of Fused Polycyclic 1,4-Benzodiazepines via a Metal-Free Cascade Cyclization of 2-Acylbenzoic Acids with N-(o-Aminobenzyl)-indoles." The Journal of Organic Chemistry, 2025. URL:[Link][1][2][3]

  • Pistolozzi, M. "Caratterizzazione del legame di molecole di interesse farmaceutico alla sieroalbumina umana mediante biocromatografia e dicroismo circolare." Alma Mater Studiorum Università di Bologna, 2008. URL:[Link][4][5][6]

  • Chen, L.-H., Chang, C.-M., Salunke, D. B., & Sun, C.-M. "Divergent Synthesis of Unsymmetrical Annulated Biheterocyclic Compound Libraries: Benzimidazole Linked Indolo-benzodiazepines/quinoxaline." ACS Combinatorial Science, 2011, 13(4), 391-398. URL:[Link][7][8][9][10][11]

Sources

Application

Application Note: Synthesis and Cyclization Protocols for 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione Derivatives

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol Introduction & Scientific Rationale The indolo[2,1-c][1,4]benzodi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol

Introduction & Scientific Rationale

The indolo[2,1-c][1,4]benzodiazepine scaffold is a highly privileged structure in modern medicinal chemistry. By fusing the rigid indoline core with a 1,4-benzodiazepine-dione system, researchers can effectively restrict the conformational flexibility of the molecule, thereby enhancing its binding affinity and selectivity toward central nervous system (CNS) receptors and antineoplastic targets.

As a Senior Application Scientist, I have designed this protocol to address the common synthetic bottlenecks associated with fused diazepine rings—namely, epimerization of the chiral center and poor cyclization yields due to entropic penalties. This guide details a robust, two-phase cascade methodology utilizing the condensation of isatoic anhydride with indoline-2-carboxylic acid to yield the target 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione .

Mechanistic Pathway & Causality

The synthesis relies on a self-validating, two-phase reaction sequence:

Phase 1: Nucleophilic Ring-Opening and Decarboxylation Isatoic anhydride serves as an highly efficient, activated anthranilic acid equivalent . The sequence initiates with the nucleophilic attack of the secondary amine of indoline-2-carboxylic acid onto the C4 carbonyl of isatoic anhydride. The regioselectivity here is driven by the leaving group ability of the carbamate moiety. Subsequent irreversible decarboxylation (loss of CO₂) drives the reaction forward thermodynamically, yielding the intermediate 1-(2-aminobenzoyl)indoline-2-carboxylic acid.

Phase 2: Intramolecular Cyclization Forming a 7-membered diazepine ring is entropically unfavorable. To overcome this, we utilize a standard peptide coupling system (EDC·HCl and HOBt). Causality of Reagent Choice: EDC activates the carboxylic acid, while HOBt rapidly forms an active ester intermediate. This specific combination is critical because it suppresses the formation of unreactive N-acylurea byproducts and prevents the epimerization of the sensitive C5a chiral center derived from the starting indoline-2-carboxylic acid.

Mechanistic Visualization

Mechanism A Isatoic Anhydride + Indoline-2-carboxylic acid B Nucleophilic Attack at C4 Carbonyl A->B C Ring Opening & Decarboxylation (-CO2) B->C D Anthranilamide Intermediate C->D E Intramolecular Cyclization (-H2O) D->E EDC·HCl / HOBt F 5H-indolo[2,1-c][1,4]benzodiazepine -6,12-dione E->F

Fig 1: Mechanistic pathway from isatoic anhydride to the indolo-benzodiazepine-dione scaffold.

Materials and Reagents

ReagentRoleEquivalentsNotes
(S)-Indoline-2-carboxylic acid Primary Substrate / Chiral Pool1.0 eqEnsure high enantiopurity (>98% ee).
Isatoic Anhydride Anthranilic Acid Equivalent1.05 eqSlight excess ensures complete consumption of the indoline.
Triethylamine (TEA) Base1.5 eqDeprotonates the carboxylic acid, enhancing amine nucleophilicity.
EDC·HCl Coupling Agent1.2 eqWater-soluble carbodiimide for acid activation.
HOBt Coupling Additive1.2 eqSuppresses epimerization at the C5a position.
DIPEA Organic Base2.0 eqMaintains basic environment during cyclization.
DMF / DCM SolventsN/AMust be strictly anhydrous to prevent EDC hydrolysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , meaning each phase contains observable milestones to confirm reaction success before proceeding.

Phase 1: Synthesis of the Anthranilamide Intermediate
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of (S)-indoline-2-carboxylic acid and 10.5 mmol of isatoic anhydride in 20 mL of anhydrous DMF.

  • Base Addition: Add TEA (15.0 mmol, 1.5 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • In-Process Validation: Attach a bubbler to the condenser. The continuous evolution of CO₂ gas indicates successful ring-opening and decarboxylation. Maintain heating until gas evolution completely ceases (approximately 4–6 hours).

  • Work-up: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred, ice-cold 1M HCl. The acidic environment protonates the carboxylate, causing the intermediate 1-(2-aminobenzoyl)indoline-2-carboxylic acid to precipitate.

  • Isolation: Filter the solid via vacuum filtration, wash with cold deionized water (3 x 20 mL), and dry overnight under high vacuum.

Phase 2: Intramolecular Cyclization
  • Activation: Dissolve the dried intermediate (approx. 8.5 mmol) in a solvent mixture of 30 mL anhydrous DCM and 5 mL anhydrous DMF. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add HOBt (10.2 mmol, 1.2 eq) followed by EDC·HCl (10.2 mmol, 1.2 eq) in small portions over 10 minutes to control the exotherm.

  • Cyclization: Add DIPEA (17.0 mmol, 2.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Apply a ninhydrin stain; the complete disappearance of the ninhydrin-positive spot (primary amine) confirms the successful formation of the diazepine ring.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 30-50% EtOAc in Hexanes).

Workflow Visualization

Workflow S1 Phase 1: Reagent Mixing Equimolar Isatoic Anhydride + Indoline-2-carboxylic acid in DMF S2 Phase 2: Thermal Decarboxylation Heat to 80°C until CO2 evolution ceases S1->S2 S3 Phase 3: Intermediate Isolation Precipitate in cold H2O, filter, and dry S2->S3 S4 Phase 4: Amide Coupling Dissolve in DCM/DMF, add EDC·HCl, HOBt, DIPEA S3->S4 S5 Phase 5: Purification Flash Chromatography (EtOAc/Hexane) S4->S5 S6 Final Product Validated by NMR & LC-MS S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target dione.

Quantitative Data & Characterization

To ensure the integrity of your synthesized compounds, cross-reference your analytical results with the standardized parameters in the table below.

Table 1: Reaction Parameters and Expected Analytical Data

ParameterPhase 1 (Anthranilamide Intermediate)Phase 2 (Final Benzodiazepine-dione)
Reaction Time 4 - 6 hours12 - 16 hours
Temperature 80 °C0 °C to 25 °C
Expected Yield 85 - 90%70 - 78%
Mass Spec (ESI) [M+H]⁺ m/z 283.1[M+H]⁺ m/z 265.1
Key IR Bands 3350 cm⁻¹ (NH₂), 1700 cm⁻¹ (COOH)1680 cm⁻¹ (Amide I), 1605 cm⁻¹ (C=C)
TLC (EtOAc:Hex 1:1) R_f = 0.15 (Ninhydrin Active)R_f = 0.45 (UV Active, Ninhydrin Inactive)

References

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: PMC (PubMed Central) URL:[Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives Source: MDPI URL:[Link]

Method

Application Note: Advanced Catalytic Strategies for the Synthesis of Indolo[2,1-c]benzodiazepine Scaffolds

Application Note: Advanced Catalytic Strategies for the Synthesis of Indolo[2,1-c][1][2]benzodiazepine Scaffolds Introduction The indolo[2,1-c][1][2]benzodiazepine framework is a privileged heterocyclic motif of signific...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Strategies for the Synthesis of Indolo[2,1-c][1][2]benzodiazepine Scaffolds

Introduction

The indolo[2,1-c][1][2]benzodiazepine framework is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. This tricyclic system is structurally related to the naturally occurring pyrrolo[2,1-c][1][2]benzodiazepines (PBDs), a class of potent antitumor antibiotics that includes notable members like anthramycin.[3][4] The unique, crescent-shaped topography of these molecules allows them to bind within the minor groove of DNA, leading to their profound biological activity.[2][4] The development of efficient, selective, and scalable synthetic routes to access the core indolo[2,1-c][1][2]benzodiazepine scaffold and its derivatives is therefore a critical objective for enabling drug discovery programs targeting cancer and other diseases.[5][6]

This guide provides an in-depth overview of modern catalytic methods for the construction of this valuable scaffold. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each strategy, offering field-proven insights into why specific catalysts and conditions are chosen. The protocols described herein are grounded in authoritative literature and are designed to be robust and reproducible. We will cover key transition-metal-catalyzed approaches utilizing palladium, copper, and gold, as well as innovative metal-free organocatalytic strategies.

Palladium-Catalyzed Annulation Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in forming crucial C-N and C-C bonds.[7] For the synthesis of indolo-fused benzodiazepines, its application is primarily centered on intramolecular N-arylation reactions and sophisticated C-H activation/annulation cascades.[1][8]

Intramolecular Buchwald-Hartwig N-Arylation

The intramolecular Buchwald-Hartwig amination is a powerful method for constructing the seven-membered diazepine ring.[1] This reaction creates the pivotal N-aryl bond that closes the central ring of the scaffold.

Mechanistic Rationale: The catalytic cycle, illustrated below, hinges on the ability of a Pd(0) complex to insert into an aryl-halide bond (typically Ar-Br or Ar-I) on the aniline portion of the precursor. The resulting Pd(II) intermediate coordinates the pendant secondary amine of the indole moiety. A non-nucleophilic base then deprotonates the amine, facilitating reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst. The choice of ligand (e.g., BINAP, Xantphos) is critical, as it modulates the catalyst's stability, reactivity, and the ease of the final reductive elimination step.

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for Buchwald-Hartwig N-Arylation pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) pd0->oa_complex + Ar-X sub Indole-Aniline Precursor (with Ar-X) amine_coord Amine Coordinated Complex oa_complex->amine_coord + R₂NH deprotonation Deprotonation (Base) amine_coord->deprotonation Base reductive_elim Reductive Elimination deprotonation->reductive_elim - Base-H⁺, - X⁻ reductive_elim->pd0 - Product product Indolo[2,1-c][1,4]benzodiazepine reductive_elim->product Annulation_Workflow Figure 2: Workflow for Pd-Catalyzed [5+2] Annulation start o-Indoloaniline + Alkyne ch_activation C2-H Activation of Indole (Formation of Palladacycle) start->ch_activation catalyst Pd(OAc)₂ (Catalyst) Cu(OAc)₂ (Oxidant) catalyst->ch_activation alkyne_insertion Alkyne Coordination & Migratory Insertion ch_activation->alkyne_insertion reductive_elim Reductive Elimination alkyne_insertion->reductive_elim product Indole-Fused Diazepine Product reductive_elim->product Organocatalysis_Cascade Figure 3: p-TSA-Catalyzed Cascade for Fused Benzodiazepines start 2-Acylbenzoic Acid + N-(2-aminobenzyl)-indole enol_lactone Enol-Lactone Formation start->enol_lactone catalyst p-TSA (Catalyst) catalyst->enol_lactone H⁺ condensation Condensation with Amine (Iminium Formation) enol_lactone->condensation friedel_crafts Intramolecular Cyclization (C-C Bond Formation) condensation->friedel_crafts amidation Intramolecular Amidation (C-N Bond Formation) friedel_crafts->amidation product Fused Polycyclic 1,4-Benzodiazepine amidation->product

Sources

Application

Radiolabeling 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione for in vitro tracing

Application Note & Protocol Abstract & Scope This document provides a detailed technical guide for the radiolabeling of 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione, a novel heterocyclic scaffold with potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract & Scope

This document provides a detailed technical guide for the radiolabeling of 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione, a novel heterocyclic scaffold with potential applications in drug discovery. While direct radiolabeling procedures for this specific dione are not yet established in published literature, this guide synthesizes field-proven methodologies for analogous indolo-benzodiazepine and related N-heterocyclic structures to provide robust, adaptable protocols. We present strategies for labeling with both Tritium (³H) for high specific activity applications and Carbon-14 (¹⁴C) for metabolically stable tracers. The protocols cover precursor design, radiochemical synthesis, purification, quality control, and applications in foundational in vitro assays, such as receptor binding and cell-based tracing. This guide is intended for researchers, chemists, and drug development professionals with experience in handling radiochemicals.

Introduction: The Rationale for Radiolabeling

The 5H-indolo[2,1-c][1][2]benzodiazepine core is a privileged scaffold found in compounds with diverse biological activities.[3][4] To elucidate the mechanism of action, pharmacokinetics, and target engagement of novel derivatives, a radiolabeled version of the molecule is an indispensable tool.[5][6] Radiolabeled ligands, or radiotracers, allow for highly sensitive and quantitative detection in complex biological matrices, far surpassing the limits of fluorescence or mass spectrometry-based methods.[7]

The choice of radionuclide is critical and depends on the experimental goal:

  • Tritium (³H): A low-energy beta emitter (0.0186 MeV) with a long half-life (12.3 years). It can be introduced at late stages to achieve very high specific activities (up to 29 Ci/mmol per tritium atom), which is ideal for sensitive receptor binding assays.[8]

  • Carbon-14 (¹⁴C): A higher-energy beta emitter (0.156 MeV) with a very long half-life (5730 years).[9] While providing lower specific activity (max 62.4 mCi/mmol), the ¹⁴C-C bond is metabolically stable, making it the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies.[5][9]

This guide will detail plausible synthetic routes for introducing these isotopes into the target scaffold.

Pre-Labeling Considerations: Synthesis of Precursors

The success of any radiolabeling campaign hinges on the rational design and synthesis of a suitable precursor molecule. The precursor must contain a functional group or structural feature that allows for the specific and efficient incorporation of the radioisotope.

Precursor for Catalytic Tritiation (³H)

For tritiation via catalytic hydrogen-isotope exchange or reduction, a precursor containing a halogen (e.g., Br, I) at a non-labile position or a double bond is required.

  • Causality & Strategy: Introducing a bromine atom onto the indole or benzene ring of the core structure is a common and effective strategy.[8] The C-Br bond can be reductively cleaved and replaced with tritium gas (T₂) in the presence of a palladium catalyst. The position of the halogen should be carefully selected to avoid sites of known metabolism and to ensure it does not significantly alter the compound's pharmacology. For the target dione, bromination at the C-3 position of the indole ring is a synthetically accessible and logical choice.

Precursor for Carbon-14 (¹⁴C) Synthesis

Incorporating ¹⁴C typically requires a more extensive multi-step synthesis, building the core scaffold from a simple, commercially available ¹⁴C-labeled building block, such as [¹⁴C]KCN or Ba[¹⁴C]O₃.[5][9][10]

  • Causality & Strategy: A robust strategy involves a synthesis where one of the carbonyl carbons in the dione structure is derived from a ¹⁴C source. For example, the synthesis could be designed to utilize a [¹⁴C]-labeled anthranilic acid derivative, which would ultimately form the C12-carbonyl of the benzodiazepine ring. This late-stage incorporation minimizes the number of radioactive steps.[6][11]

Radiolabeling Protocols & Methodologies

Safety Precaution: All work with radioactive materials must be conducted in a designated and properly licensed radiochemistry laboratory by trained personnel, following all institutional and national radiation safety regulations.

Protocol 1: [³H]-Labeling via Catalytic Debromination

This protocol is adapted from standard procedures for tritiating N-heterocyclic compounds.[8]

Workflow Diagram:

G cluster_prep Precursor Preparation cluster_labeling Radiolabeling cluster_purification Purification & QC P1 Synthesize 3-Bromo Precursor L1 Dissolve Precursor & Catalyst (e.g., 10% Pd/C) in Solvent P1->L1 1-5 mg L2 Introduce Tritium (T₂) Gas L1->L2 Vacuum Manifold L3 Stir at RT, Monitor Pressure L2->L3 2-12 hours L4 Quench, Filter Catalyst L3->L4 Vent, N₂ Purge L5 Remove Labile Tritium L4->L5 Evaporation with MeOH Q1 Crude Analysis (Radio-TLC) L5->Q1 Q2 Preparative HPLC Purification Q1->Q2 Q3 Analyze Fractions (LSC) Q2->Q3 Q4 Pool Pure Fractions, Evaporate Q3->Q4 Q5 Final QC: Purity (HPLC), Identity (Co-elution), SA Q4->Q5

Caption: Workflow for Tritium Labeling via Catalytic Debromination.

Step-by-Step Methodology:

  • Preparation: In a specialized reaction vial equipped with a magnetic stir bar, dissolve the 3-bromo-5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione precursor (1.0 mg) and 10% Palladium on Carbon (Pd/C) catalyst (1.0 mg, 1:1 w/w) in a suitable solvent (e.g., 0.5 mL Dimethylformamide).

  • Tritiation: Connect the vial to a tritium gas manifold. Freeze the mixture with liquid nitrogen, evacuate the headspace, and backfill with tritium (T₂) gas to a pressure of ~0.8 atm (approx. 5-10 Ci).

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously. The reaction is monitored by the pressure drop in the manifold. Typical reaction times are 4-8 hours.

  • Work-up: Upon completion, carefully vent the excess tritium gas. Add 1 mL of methanol to the reaction mixture to act as a scavenger for any reactive species and labile tritium.

  • Catalyst Removal: Filter the mixture through a syringe filter (0.22 µm) to remove the Pd/C catalyst. Wash the catalyst with an additional 1 mL of methanol.

  • Removal of Labile Tritium: Combine the filtrates and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in 2 mL of methanol and evaporate again. Repeat this process three times to ensure all solvent-exchangeable tritium has been removed.

  • Final Product: Dissolve the final crude product in a suitable solvent for purification.

Protocol 2: [¹⁴C]-Labeling via Multi-Step Synthesis

This protocol is a conceptual outline based on established methods for building heterocyclic scaffolds from labeled precursors.[10][11] The key is the synthesis of a [carboxyl-¹⁴C]-2-aminobenzoic acid derivative, which is then cyclized.

Logical Diagram:

G Start [¹⁴C]KCN Step1 Synthesis of [carboxyl-¹⁴C]-2-nitrobenzoic acid Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Precursor [carboxyl-¹⁴C]-2-aminobenzoic acid Step2->Precursor Step3 Coupling with Indole-2-carboxylic acid derivative Precursor->Step3 Step4 Intramolecular Cyclization Step3->Step4 Final [¹⁴C]-5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione Step4->Final

Caption: Conceptual Synthetic Pathway for Carbon-14 Labeling.

General Methodology: The synthesis would proceed through several non-radioactive steps to build the indole portion and a protected aminobenzoic acid fragment. The critical step involves the introduction of the ¹⁴C label, for example, via a Sandmeyer reaction on an amino-precursor with Cu¹⁴CN, followed by hydrolysis to the [¹⁴C]carboxylic acid. This labeled fragment is then coupled with the indole partner and cyclized to form the final seven-membered benzodiazepine ring, placing the ¹⁴C label at a metabolically stable carbonyl position. Each step would require conventional organic chemistry purification and characterization before proceeding to the next radioactive step.

Post-Labeling Purification and Quality Control

Purification is a critical step to ensure that the biological activity observed is solely due to the labeled compound and not impurities.[12]

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for purifying radiolabeled small molecules.[13][14]

  • System: An analytical or semi-preparative HPLC system equipped with a UV detector and an in-line radioactivity detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA) is typically effective. The gradient should be optimized to achieve good separation between the product and any impurities.

  • Procedure: The crude product from Section 4.1 or 4.2 is injected onto the HPLC. Fractions are collected, and an aliquot of each fraction is analyzed by liquid scintillation counting (LSC) to identify the radioactive peak corresponding to the product.

  • Identity Confirmation: The identity of the purified product is confirmed by co-elution. A small amount of the purified radioactive material is mixed with an authentic, non-radioactive standard of the target compound and re-injected. A single, sharp peak observed on both the UV and radioactivity detectors confirms chemical and radiochemical identity.

Quality Control Parameters

A self-validating protocol requires rigorous quality control. The following parameters must be determined for the final batch.

ParameterMethodAcceptance CriteriaRationale
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures that the observed signal in assays is from the compound of interest, not radioactive impurities.[15][16]
Specific Activity (SA) HPLC-UV & LSCReport in Ci/mmol or GBq/µmolQuantifies the radioactivity per mole of compound; critical for interpreting binding data and ensuring adequate signal.[2][17]
Chemical Identity Co-elution with standardSingle peak overlapConfirms the radioactive peak is the correct chemical entity.[13]
Concentration LSC & UV CalibrationReport in µCi/mL and µMAllows for accurate dilution and dosing in subsequent experiments.[17]

In Vitro Tracing Applications

Once purified and characterized, the radiolabeled 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione can be used in a variety of in vitro tracing experiments.

Application Protocol: Receptor Binding Assays

Radioligand binding assays are fundamental for characterizing the interaction of a compound with its target receptor.[7][18]

Saturation Binding Assay:

  • Objective: To determine the receptor density (Bmax) and the ligand's equilibrium dissociation constant (Kd).

  • Methodology:

    • Incubate a constant amount of membrane preparation or whole cells expressing the target receptor with increasing concentrations of the [³H]-labeled ligand.

    • For each concentration, prepare a parallel tube containing an excess of a non-radioactive competitor to determine non-specific binding.

    • Incubate until equilibrium is reached.

    • Separate bound from free ligand via rapid filtration over glass fiber filters.

    • Quantify the radioactivity trapped on the filters using LSC.

    • Plot specific binding (Total - Non-specific) against the concentration of the radioligand and analyze using non-linear regression to determine Kd and Bmax.[18]

Competition Binding Assay:

  • Objective: To determine the affinity (Ki) of unlabeled test compounds for the receptor.

  • Methodology:

    • Incubate the receptor preparation with a fixed concentration of the [³H]-labeled ligand (typically at its Kd concentration) and varying concentrations of the unlabeled competitor compound.

    • Following incubation and filtration, quantify the bound radioactivity.

    • Plot the percentage of specific binding against the log concentration of the competitor to generate a sigmoidal curve.

    • Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7][19]

Application Protocol: Cellular Uptake and Efflux
  • Objective: To quantify the rate and extent of compound accumulation within cells.

  • Methodology:

    • Plate cells in a multi-well format and allow them to adhere.

    • Add the [¹⁴C]- or [³H]-labeled compound at a known concentration to the cell media.

    • Incubate for various time points (e.g., 2, 5, 15, 30, 60 minutes).[20]

    • At each time point, rapidly wash the cells with ice-cold buffer to stop uptake and remove extracellular ligand.

    • Lyse the cells and measure the intracellular radioactivity by LSC.

    • Quantify the protein content in each well to normalize the data (e.g., pmol/mg protein).

References

  • Young, D. W., & Young, D. W. (1992). Characterization of the binding and comparison of the distribution of benzodiazepine receptors labeled with [3H]diazepam and [3H]alprazolam. PubMed. [Link]

  • Ho, C. Y., Hageman, W. E., & Persico, F. J. (1986). Indolo[2,1-c][1][2]benzodiazepines: a new class of antiallergic agents. Journal of Medicinal Chemistry. [Link]

  • Ricci, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. [Link]

  • Gillings, N., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Akgün, E., et al. (2009). Synthesis and in vitro characterization of radioiodinatable benzodiazepines selective for type 1 and 2 cholecystokinin receptors. Journal of Medicinal Chemistry. [Link]

  • Sadler, P., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceutics. [Link]

  • Verhoog, S., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. [Link]

  • Deng, H. P., & You, S. L. (2020). Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Organic Chemistry Frontiers. [Link]

  • Moravek, Inc. (2021). The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

  • Verhoog, S., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Publications. [Link]

  • Le-Goffic, F., et al. (1978). Derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1][2]benzodiazepine-5,11(10H)-dione as anxiolytic agents. Journal of Medicinal Chemistry. [Link]

  • Wijaya, C., et al. (2020). Indole-benzodiazepine-2,5-dione derivatives from Neosartorya fischeri. ResearchGate. [Link]

  • Organ, M. G., et al. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki, M., et al. (2018). Asymmetric Synthesis of the Carbon-14-Labeled Selective Glucocorticoid Receptor Modulator using Cinchona Alkaloid Catalyzed Addition of 6-Bromoindole to Ethyl Trifluoropyruvate. Molecules. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • IAEA. (2018). Analytical control and purification of radiopharmaceuticals. CERN Indico. [Link]

  • Akgün, E., et al. (2009). Synthesis and in vitro characterization of radioiodinatable benzodiazepines selective for type 1 and type 2 cholecystokinin receptors. ChEMBL. [Link]

  • Zinchenko, V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. [Link]

  • Chandler, G. The Methods and Significance of Radiolabelling Techniques. Longdom Publishing. [Link]

  • Elessawy, A., El-Bastawissy, E. A., & El-Barbary, A. A. (2022). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. [Link]

  • Parker, E. T., et al. (2019). Nitrogen Heterocycles Form Peptide Nucleic Acid Precursors in Complex Prebiotic Mixtures. ScholarWorks@GSU. [Link]

  • Verona, M., et al. (2021). Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. Pharmaceuticals. [Link]

  • Akgün, E., et al. (2009). Synthesis and in Vitro Characterization of Radioiodinatable Benzodiazepines Selective for Type 1 and Type 2 Cholecystokinin Receptors. Journal of Medicinal Chemistry. [Link]

  • Chelatec. In vitro binding Assays – Cell Based Assays. Chelatec. [Link]

  • Di Iorio, P., et al. (2021). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Molecules. [Link]

  • Verona, M., et al. (2021). Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. MDPI. [Link]

  • Kumar, V., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. [Link]

  • Peñuelas, I. (2021). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are the methods for radiolabeling antibodies?. Patsnap Synapse. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Jähme, J., & Ortwein, J. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology. [Link]

  • Royal Society of Chemistry. Benzo[f]benzo[13][21]indolo[3,2-b]indole - Supplementary Information. Royal Society of Chemistry. [Link]

  • Gevorgyan, V. (2021). Advances in Selected Heterocyclization Methods. The Journal of Organic Chemistry. [Link]

  • Synple Chem. (2023). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Synple Chem. [Link]

  • Zhang, L., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. [Link]

  • El-Subbagh, H. I., & Al-Obaid, A. M. (2016). Synthesis of benzodiazepines via a microwave procedure. ResearchGate. [Link]

  • Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione

Welcome to the Technical Support Center for the synthesis of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione . This complex heterocyclic scaffold—a 7-membered 1,4-benzodiazepine-2,5-dione fused with an indoline co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione . This complex heterocyclic scaffold—a 7-membered 1,4-benzodiazepine-2,5-dione fused with an indoline core—presents unique synthetic challenges, primarily due to the thermodynamics of 7-membered ring closure, the risk of epimerization at the C5a chiral center, and the oxidative lability of the indoline moiety.

This guide is designed for discovery chemists and process scientists. It moves beyond standard protocols to explain the causality behind reaction failures and provides self-validating workflows to ensure high-yield, enantiopure synthesis.

I. Synthetic Pathway & Mechanistic Workflow

The standard and most atom-economical route to this scaffold involves the condensation of indoline-2-carboxylic acid with isatoic anhydride (or an anthranilic acid equivalent), followed by an intramolecular dehydrative cyclization[1].

G Start Indoline-2-carboxylic acid + Isatoic Anhydride Step1 Nucleophilic Aminolysis (CDI or Base-catalyzed) Start->Step1 Inter Anthranilamide Intermediate (Acyclic) Step1->Inter - CO2 Step2 Intramolecular Cyclization (Glacial AcOH or MW, -H2O) Inter->Step2 Product 5H-indolo[2,1-c][1,4]benzodiazepine -6,12(5aH,7H)-dione Step2->Product

Figure 1: Two-step synthetic workflow for 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione.

II. Troubleshooting & FAQs

Q1: My overall yield is <30% despite complete consumption of isatoic anhydride. Where is my mass going? A1: Isatoic anhydride is highly susceptible to nucleophilic attack by water. If your reaction utilizes aqueous bases (e.g., aqueous K2​CO3​ or NEt3​ with wet solvents), the anhydride will preferentially hydrolyze into anthranilic acid rather than undergoing aminolysis with the secondary amine of indoline-2-carboxylic acid[1]. Anthranilic acid will not spontaneously couple without additional peptide coupling reagents.

  • The Fix: Transition to a strictly anhydrous, solvent-free method using 1,1'-Carbonyldiimidazole (CDI) to activate the anthranilic acid in situ[2], or ensure your isatoic anhydride coupling is performed in strictly anhydrous DMF/DMSO.

  • Self-Validation: Run an LC-MS of the crude mixture after Step 1. If you see a dominant mass of [M+H]+ 138 (anthranilic acid) instead of the expected acyclic intermediate, moisture is your culprit.

Q2: The intramolecular cyclization step is stalling, leaving a large amount of the acyclic anthranilamide intermediate. How can I drive the ring closure? A2: Forming a 7-membered ring is entropically unfavorable. Furthermore, the acyclic intermediate exists predominantly in the trans-amide conformation, but it must isomerize to the cis-amide conformation to bring the amine and carboxylic acid into proximity for cyclization.

  • The Fix: Conventional refluxing often fails to provide enough energy to overcome this isomerization barrier efficiently. Switch to Microwave (MW) Irradiation in the presence of glacial acetic acid. Acetic acid acts as both a solvent and a mild acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, while MW provides rapid, uniform heating to drive the trans-cis isomerization[3].

Q3: I am observing significant epimerization at the C5a position (loss of enantiomeric excess). How can I preserve chirality? A3: The C5a proton (the α -proton of the original indoline-2-carboxylic acid) is highly acidic due to its proximity to the newly formed amide carbonyl. Prolonged heating (12–24 hours) in basic conditions or even neutral reflux allows for keto-enol tautomerization, leading to racemization.

  • The Fix: Time is the enemy of chirality here. By utilizing the microwave-assisted glacial acetic acid protocol, the reaction time is reduced from 24 hours to just 3–5 minutes at 130 °C[3]. This kinetic acceleration traps the cyclized product before significant thermodynamic epimerization can occur.

Q4: My final product shows a mass that is 2 Da lower than expected ([M+H]+ - 2). What happened? A4: You have oxidized the indoline core into a fully aromatic indole, yielding the indolo[2,1-c][1,4]benzodiazepine-6,12-dione. Indolines are notoriously prone to auto-oxidation at elevated temperatures in the presence of atmospheric oxygen.

  • The Fix: Degas your glacial acetic acid by sparging with Argon for 15 minutes prior to the reaction. Perform the cyclization in a sealed microwave vial purged with an inert gas.

III. Quantitative Data: Optimization of Cyclization

The following table summarizes the causal relationship between reaction conditions and the yield/purity of the 1,4-benzodiazepine-2,5-dione scaffold[3],[2].

Cyclization MethodReagents / SolventTemp (°C)TimeYield (%)Epimerization Risk
Conventional Heating Glacial Acetic Acid120 °C12 - 24 h45 - 55%High (>15% ee loss)
Microwave Irradiation Glacial Acetic Acid130 °C3 - 5 min75 - 85%Low (<2% ee loss)
Solvent-Free Melt CDI (Neat)100 °C15 min65 - 75%Moderate (~5% ee loss)

IV. Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Acyclic Anthranilamide Intermediate Note: This protocol utilizes the solvent-free CDI activation method to prevent isatoic anhydride hydrolysis[2].

  • Activation: In an oven-dried, Argon-purged round-bottom flask, combine anthranilic acid (1.0 equiv, 10 mmol) and 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv, 15 mmol).

  • Melt: Heat the solid mixture on an oil bath at 100 °C for 3 minutes until a homogenous melt forms. Self-validation: Vigorous bubbling will occur as CO2​ is released. Wait until gas evolution ceases.

  • Coupling: Add enantiopure (S)-indoline-2-carboxylic acid (1.0 equiv, 10 mmol) directly to the melt. Continue heating at 100 °C for 7–10 minutes.

  • Workup: Cool the mixture to room temperature, dissolve in ethyl acetate (50 mL), and wash with 1M HCl (2 x 20 mL) to remove unreacted starting materials, followed by brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Validation: Confirm intermediate formation via LC-MS (Expected [M+H]+: 283.1).

Phase 2: Microwave-Assisted Intramolecular Cyclization Note: This protocol utilizes glacial acetic acid to overcome the trans-cis isomerization barrier[3].

  • Preparation: Transfer the crude acyclic intermediate (approx. 8 mmol) into a 10 mL microwave-safe vial equipped with a magnetic stir bar.

  • Solvation: Add 4.0 mL of Argon-degassed glacial acetic acid. Seal the vial with a crimp cap under an Argon atmosphere to prevent indoline oxidation.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 130 °C for exactly 4 minutes.

  • Precipitation: Allow the vial to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold distilled water. The 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione will precipitate as an off-white solid.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 10 mL) to remove residual acetic acid, and dry overnight in a vacuum desiccator.

V. References

  • De La Cruz, A., Vega-Acevedo, C. A., Rivero, I. A., & Chávez, D. "Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid." Journal of the Brazilian Chemical Society, 2018. 3

  • Thajudeen, H., & Shabeer, T. K. "Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4-benzodiazepine-2,5-diones." ACG Publications, 2022.2

  • Kamal, A., et al. "A facile synthesis of quinazolino[1,4]benzodiazepine alkaloids via reductive N-heterocyclization." Arkivoc, 2010. 1

Sources

Optimization

Resolving solubility issues of CAS 1246040-90-3 in DMSO and aqueous media

Technical Support Center: Troubleshooting CAS 1246040-90-3 Solubility Welcome to the Technical Support Center for CAS 1246040-90-3. This compound, formally identified as 5H-Indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting CAS 1246040-90-3 Solubility

Welcome to the Technical Support Center for CAS 1246040-90-3. This compound, formally identified as 5H-Indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione[1], is a fused polycyclic system. Due to its rigid planarity and high lipophilicity, researchers frequently encounter severe solubility bottlenecks, particularly when transitioning from organic stock solutions to aqueous biological assays. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure reliable experimental readouts.

Table 1: Physicochemical Profile & Solubility Parameters

ParameterValue / Description
CAS Number 1246040-90-3[1]
Chemical Name 5H-Indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione[1]
Structural Class Indolo-benzodiazepine-dione
Primary Challenge High crystal lattice energy; poor aqueous thermodynamic solubility
Recommended Primary Solvent 100% DMSO (Cell culture grade, anhydrous)

FAQ Section 1: Stock Solution Preparation & Storage

Q: I prepared a 10 mM stock of CAS 1246040-90-3 in DMSO, but after storing it at -20°C, I see a white precipitate. Why did this happen, and how do I fix it? A: This is a thermodynamic precipitation issue. DMSO has a relatively high freezing point (18.5°C). During the freeze-thaw cycle, the solvent crystallizes, forcing the highly lipophilic indolo-benzodiazepine molecules out of solution. Because CAS 1246040-90-3 has strong intermolecular interactions (e.g., pi-pi stacking of the indolo-benzodiazepine core), it does not spontaneously redissolve upon thawing.

Actionable Protocol:

  • Thaw the vial completely in a 37°C water bath.

  • Vortex vigorously for 30–60 seconds.

  • Sonicate the vial in a bath sonicator for 5–10 minutes at room temperature until the solution is optically clear.

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom for a microscopic pellet. If a pellet forms, the compound is not fully dissolved; you must reduce the stock concentration to 5 mM to ensure accurate downstream dosing.

FAQ Section 2: Aqueous Media Dilution & The "Crash Out" Problem

Q: When I add my DMSO stock directly to my cell culture media (PBS/DMEM), the solution turns cloudy, and my IC50 values are highly variable. What is happening? A: You are experiencing "DMSO shock," a phenomenon where the kinetic solubility limit of the compound is rapidly exceeded [Benchchem][2]. When a concentrated DMSO drop hits an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic compound momentarily exceeds its solubility limit, causing rapid nucleation and precipitation (turbidity)[2]. Once precipitated, the compound is biologically unavailable, leading to artificially high and variable IC50 values.

Actionable Protocol: Instead of a single-step high-concentration spike, use a stepwise dilution method. Ensure the final DMSO concentration remains ≤1% (v/v) to avoid solvent toxicity in cell-based assays.

G cluster_shock Direct Addition (DMSO Shock) cluster_step Stepwise Dilution (Optimized) Start Concentrated DMSO Stock Rapid Rapid Bolus Addition Start->Rapid Dropwise Dropwise Addition + Vigorous Mixing Start->Dropwise Local Local Supersaturation Rapid->Local Precip Nucleation & Precipitation (False Negatives in Assay) Local->Precip Dispersal Rapid Solvent Dispersal Dropwise->Dispersal Soluble Homogeneous Solution (Reliable IC50 Data) Dispersal->Soluble

Caption: Mechanism of DMSO shock versus optimized stepwise dilution for hydrophobic compounds.

FAQ Section 3: Advanced Formulation Strategies

Q: Even with careful stepwise dilution, CAS 1246040-90-3 precipitates at the concentration required for my biochemical assay (e.g., 50 µM). How can I keep it in solution? A: If the required assay concentration exceeds the compound's intrinsic kinetic solubility limit, you must alter the solvent environment to lower the thermodynamic barrier.

Actionable Protocol:

  • Surfactant Pre-mixing: Pre-mix the DMSO stock with a non-ionic surfactant like Tween-80 before adding it to the aqueous buffer. A standard ratio is 1 part DMSO stock to 1 part Tween-80, followed by dropwise aqueous dilution.

  • Cyclodextrin Encapsulation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the indolo-benzodiazepine core, while the hydrophilic exterior maintains aqueous solubility. Prepare your assay buffer with 10–20% (w/v) HP-β-CD prior to adding the DMSO stock.

Experimental Protocols

Protocol 1: Turbidimetric (Kinetic) Solubility Assay

This protocol determines the exact concentration at which CAS 1246040-90-3 precipitates in your specific assay buffer, establishing a safe working range [Domainex][3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of CAS 1246040-90-3 in anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a 3-fold serial dilution of the stock using 100% DMSO to create a concentration gradient[3].

  • Aqueous Transfer: To a new clear-bottom 96-well reading plate, add 196 µL of your target aqueous assay buffer (e.g., DPBS, pH 7.4) to each well[3].

  • Spike-in: Transfer 4 µL of each DMSO dilution into the corresponding buffer wells. This results in a 1:50 dilution and a final DMSO concentration of 2%[3].

  • Incubation: Seal the plate and incubate at 25°C for 1 hour with gentle shaking[3].

  • Measurement & Validation: Measure the absorbance at 620 nm using a microplate reader[3].

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which the absorbance surpasses a validated threshold (typically 1.5-fold the absorbance of a DMSO-only control well)[3].

G Stock 1. DMSO Stock (10 mM) Dilution 2. Serial Dilution (in 100% DMSO) Stock->Dilution Transfer 3. Aqueous Transfer (Buffer + 2% DMSO) Dilution->Transfer Incubation 4. Incubation (1 hr, 25°C) Transfer->Incubation Readout 5. Turbidimetry (Abs 620 nm) Incubation->Readout

Caption: Step-by-step workflow for the Turbidimetric (Kinetic) Solubility Assay.

Protocol 2: Stepwise Aqueous Dilution (Anti-DMSO Shock Workflow)

Use this protocol when preparing bulk assay media to prevent localized supersaturation[2].

Step-by-Step Methodology:

  • Warm the DMSO stock of CAS 1246040-90-3 and the target aqueous media to 37°C to maximize kinetic solubility.

  • Place the aqueous media in a conical tube or beaker on a magnetic stirrer to ensure rapid bulk mixing.

  • Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex of the stirring media[2]. Critical: Do not touch the pipette tip to the media walls, as this can cause localized precipitation.

  • Allow 30 seconds of continuous, vigorous mixing before utilizing the solution in your biological assay.

Table 2: Kinetic vs. Thermodynamic Solubility Comparison

To further guide your experimental design, understand which solubility metric applies to your workflow [Enamine][4]:

ParameterKinetic Solubility[3][5]Thermodynamic Solubility[4]
Starting Material DMSO Stock SolutionSolid Crystalline Powder
Incubation Time 1 – 2 hours24 – 72 hours
Detection Method Turbidimetry (620 nm) / NephelometryLC-MS/MS or UV-Vis
Throughput High (96/384-well microplates)Low to Medium (Shake-flask)
Primary Use Case Early in vitro assays, avoiding "DMSO shock"Lead optimization, oral formulation

References

  • Turbidimetric (Kinetic) Solubility Assay . Domainex. [Link][3]

  • Determination of Kinetic Solubility . Bio-protocol. [Link][5]

Sources

Troubleshooting

Technical Support Center: Purification of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with complex tetracyclic scaffolds.

The target compound, 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione , presents unique purification challenges. Its rigid, planar structure, combined with strong intermolecular hydrogen bonding (between the indole NH and the dione carbonyls) and prominent π−π stacking, drastically reduces its solubility in standard normal-phase solvents. This guide synthesizes field-proven methodologies and authoritative literature to help you overcome these bottlenecks.

Part 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: My crude mixture crashes out of the eluent during normal-phase flash chromatography, clogging the column. How do I prevent this? The Causality: The planar tetracyclic dione core promotes strong intermolecular π−π stacking. When transitioning from a highly polar reaction solvent (like DMF or DMSO) to a non-polar chromatographic eluent (like Hexane/Ethyl Acetate), the sudden drop in dielectric constant forces the compound to rapidly aggregate and precipitate[1]. The Solution: Abandon liquid loading. Transition to a solid-phase loading technique using deactivated silica gel or Celite. Furthermore, swap the Hexane/EtOAc solvent system for a Dichloromethane (DCM)/Methanol (MeOH) gradient (typically 0% to 10% MeOH). DCM disrupts the π−π stacking much more effectively than hexanes.

Q2: I am seeing persistent co-elution of the uncyclized intermediate (e.g., the acyclic amino-ester) with the target dione. How can I resolve this? The Causality: The polarity difference between an acyclic precursor and the cyclized dione can be marginal on bare silica, as both possess similar hydrogen-bond accepting/donating capacities. The Solution: Switch to reversed-phase Preparative LC-MS (Prep LC-MS). Mass-directed fractionation ensures that only the cyclized mass (which has lost H2​O or an alcohol equivalent during cyclization) is triggered for collection. Modern automated purification systems utilize trapping columns that can dry down the target compound in half the time of standard prep LC, which is critical for high-throughput drug discovery [3].

Q3: When attempting recrystallization, my product forms an oily residue at the bottom of the flask instead of crystals. What is going wrong? The Causality: This phenomenon is known as "oiling out" or liquid-liquid phase separation. It occurs when the target compound's melting point is lower than the temperature at which it supersaturates in the chosen solvent, or when highly lipophilic impurities disrupt the crystal lattice nucleation. The Solution: You must use a dual-solvent system with a higher cloud-point temperature. Literature standardizes the use of a 2-propanol / N,N-dimethylformamide (DMF) mixture for indolobenzodiazepines [2]. DMF acts as the primary solvent to completely dissolve the rigid dione, while 2-propanol acts as the anti-solvent to gently induce nucleation without phase separation.

Q4: NMR shows trace amounts of an over-oxidized byproduct. How do I separate this? The Causality: Indolobenzodiazepines are susceptible to spontaneous oxidation (often forming imines) if exposed to air or residual oxidants like DDQ during synthesis [1]. The oxidized form is slightly less polar. The Solution: If flash chromatography fails to resolve the Rf​ difference, utilize supercritical fluid chromatography (SFC) or Prep-HPLC. SFC using supercritical CO2​ and a methanol modifier provides superior resolution for closely related oxidation states [3].

Part 2: Validated Experimental Protocols

These self-validating protocols are engineered to ensure high recovery and purity.

Protocol A: Solid-Loading Normal Phase Flash Chromatography

Use this when the crude mass is >500 mg and contains significant polar baseline impurities.

  • Dissolution: Dissolve the crude 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione in a minimum volume of THF or a DCM/MeOH (9:1) mixture.

  • Adsorption: Add flash-grade silica gel (230–400 mesh) to the solution at a 1:3 ratio (crude mass : silica mass).

  • Evaporation: Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained. Self-validation step: If the powder clumps, residual solvent remains; continue drying.

  • Column Equilibration: Pre-equilibrate a silica column with 100% DCM.

  • Loading & Elution: Load the dry powder into the solid-load cartridge. Elute using a gradient of 0% to 8% Methanol in DCM over 15 column volumes. Monitor via UV detection at 254 nm.

Protocol B: Dual-Solvent Recrystallization

Use this for final polishing of compounds >85% pure to achieve >99% purity for biological assays [2, 4].

  • Primary Dissolution: Place the semi-pure solid in a round-bottom flask. Add DMF dropwise while heating at 80°C until the solid is just completely dissolved.

  • Anti-Solvent Addition: Slowly add hot 2-propanol (heated to 70°C) dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add exactly 1-2 drops of DMF until the solution is perfectly clear again.

  • Nucleation: Remove from heat and allow the flask to cool to room temperature undisturbed for 12 hours. Do not use an ice bath immediately, as rapid cooling causes oiling out.

  • Harvesting: Filter the resulting white/pale-yellow crystals under a vacuum and wash with ice-cold 2-propanol. Dry under a high vacuum for 24 hours to remove residual DMF.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics of various purification strategies for indolobenzodiazepine-diones based on empirical laboratory data.

Purification MethodTarget PurityTypical Yield RecoveryPrimary Use CaseKey Limitation
Precipitation (Ether wash) 70 - 85%> 90%Rapid removal of reaction solvents and highly soluble byproducts.Leaves structurally similar impurities intact.
Flash Chromatography (Solid Load) 90 - 95%75 - 85%Scalable purification of crude reaction mixtures (>1g).High solvent consumption; poor resolution of regioisomers.
Recrystallization (DMF/2-Propanol) > 98%60 - 70%Final polishing for in vivo biological assays.Requires >85% initial purity; significant mass loss to mother liquor.
Preparative LC-MS > 99%80 - 90%High-throughput library synthesis and isolation of exact masses.Low throughput for large-scale (>500mg) batches.

Part 4: Purification Decision Workflow

To assist in your experimental design, follow this logical decision tree to determine the optimal purification route for your specific sample.

PurificationWorkflow N1 Crude 5H-indolo[2,1-c][1,4] benzodiazepine-dione N2 Solubility Assessment (DCM vs. DMF) N1->N2 N3 Flash Chromatography (Solid Loading) N2->N3 Soluble in DCM/MeOH N4 Recrystallization (DMF / 2-Propanol) N2->N4 Poor solubility N5 Preparative LC-MS (High Purity >99%) N3->N5 Impurities remain N6 Pure Target Compound N3->N6 >95% purity N4->N5 Trace isomers N4->N6 >95% purity N5->N6

Workflow for the purification of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione.

Part 5: References

  • Divergent Synthesis of Unsymmetrical Annulated Biheterocyclic Compound Libraries: Benzimidazole Linked Indolo-benzodiazepines/quinoxaline Source: American Chemical Society (ACS) URL:[Link]

  • Indolo[2,1-c][1,4]benzodiazepines: a new class of antiallergic agents Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis Source: Shimadzu Scientific Instruments (YouTube) URL:[Link]

  • Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design Source: Molecules (PMC / NIH) URL:[Link]

Optimization

Technical Support Center: Crystallization of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione

Welcome to the Advanced Process Engineering Support Center. Crystallizing complex fused heterocyclic systems like 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione presents unique thermodynamic and kinetic challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Engineering Support Center. Crystallizing complex fused heterocyclic systems like 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione presents unique thermodynamic and kinetic challenges. The rigid planar indolo-benzodiazepine core, combined with the hydrogen-bonding potential of the dione motif, makes this Active Pharmaceutical Ingredient (API) highly susceptible to Liquid-Liquid Phase Separation (LLPS) and solution-mediated polymorphic transformations.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, phase-pure crystallization.

🔬 Knowledge Base: Troubleshooting FAQs

Q1: During cooling crystallization, my solution turns cloudy and forms a sticky, amorphous resin at the bottom of the reactor instead of crystals. Why is this happening, and how do I prevent it? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as 1[1]. This occurs when the supersaturated solution crosses the binodal curve before reaching the labile zone for primary nucleation[2]. Because the indolo-benzodiazepine structure is highly planar, the molecules rapidly self-associate into solute-rich liquid droplets rather than organizing into a rigid crystal lattice. The energy barrier for liquid-liquid demixing is lower than that of primary nucleation[3]. Causality & Solution: To prevent LLPS, you must operate strictly within the Metastable Zone Width (MSZW). Reduce your cooling rate to a maximum of 0.1–0.2 °C/min. More importantly, introduce 1–5% w/w seed crystals halfway into the MSZW. Seeding provides a template for crystal growth, bypassing the high activation energy of primary nucleation and consuming supersaturation before the LLPS boundary is breached[2].

Q2: I am obtaining inconsistent crystal habits and variable melting points across different batches. How do I ensure polymorphic phase purity? A: Benzodiazepine derivatives are notorious for exhibiting 4[4]. Following Ostwald's Rule of Stages, the API often initially precipitates as a kinetic, metastable polymorph before slowly converting to the thermodynamically stable form. Causality & Solution: Solvents that exhibit a very steep solubility gradient (e.g., Dichloromethane/Hexane) force rapid precipitation, trapping the API in a metastable state[5]. Transition to a binary solvent system with a moderate solubility gradient, such as 6[6]. Ensure you include a prolonged isothermal aging step (hold) at the end of your cooling ramp to allow the solution-mediated transformation to fully resolve into the stable polymorph.

Q3: How can I scale up antisolvent addition without causing localized oiling out and severe agglomeration? A: Sudden or rapid addition of an antisolvent generates massive, localized spikes in supersaturation at the injection point. This immediately triggers LLPS, and as the oil droplets eventually solidify, they fuse together, causing5[5]. Causality & Solution: You must implement a self-validating feedback loop using Process Analytical Technology (PAT)[1]. Dose the antisolvent linearly and monitor the system with Focused Beam Reflectance Measurement (FBRM). If the chord length distribution shifts to indicate spherical droplets (oil) rather than sharp crystalline chords, the system automatically pauses the antisolvent feed until the supersaturation is consumed by crystal growth.

📊 Process Engineering Data: Solvent System Selection

Selecting the correct solvent is the most critical factor in preventing LLPS and controlling polymorphism for 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione.

Solvent SystemSolubility Profile & GradientLLPS (Oiling Out) RiskPolymorph ControlEngineering Recommendation
Dichloromethane / Hexane High solubility, extremely steep gradientVery High Poor (Kinetic forms favored)Avoid for final API crystallization. High risk of encrustation.
Isopropyl Acetate Moderate solubility, moderate gradientMedium Moderate (Requires long aging)Viable only with a strict, PAT-monitored seeding protocol.
Ethanol / Water Low solubility, narrow MSZWHigh VariableNot recommended due to unpredictable phase separation[2].
i-PrOH / EtOAc (1:1) Moderate solubility, linear gradientLow Excellent (Stable form favored)Optimal. EtOAc provides solubility; i-PrOH acts as a gentle antisolvent[6].

⚙️ Standard Operating Procedure: Self-Validating Seeded Cooling Crystallization

This protocol utilizes an i-PrOH/EtOAc solvent system and integrates PAT to create a self-validating workflow. Every critical step has a measurable causality check to ensure process integrity.

Step 1: Dissolution & Clarification

  • Suspend the crude API in a 1:1 (v/v) mixture of Isopropyl Alcohol (i-PrOH) and Ethyl Acetate (EtOAc) at 12 volumes relative to API mass.

  • Heat the reactor to 65 °C under moderate agitation (250 rpm).

  • Validation Check: Confirm complete dissolution via a clear baseline on in-situ ATR-FTIR.

Step 2: Controlled Cooling to the MSZW

  • Cool the solution from 65 °C to 55 °C at a rate of 0.5 °C/min.

  • Validation Check: Monitor with FBRM. The total particle count must remain at baseline, confirming no premature primary nucleation or LLPS droplet formation has occurred.

Step 3: Strategic Seeding

  • At 55 °C (halfway into the MSZW), introduce 2% w/w of micronized seed crystals (comprising the pure, thermodynamically stable polymorph) suspended in a minimal volume of cold i-PrOH.

  • Causality: Seeding forces the system to consume supersaturation via crystal growth on existing surfaces, keeping the concentration below the LLPS binodal curve[7].

Step 4: Isothermal Aging (Desupersaturation)

  • Hold the suspension isothermally at 55 °C for 2 hours.

  • Validation Check: FBRM should show a steady, gradual increase in fine chord lengths. If spherical droplet counts spike, supersaturation was too high; hold until counts resolve into crystalline signatures.

Step 5: Final Cooling & Isolation

  • Cool the suspension to 5 °C at a strict, linear rate of 0.1 °C/min.

  • Filter the resulting suspension, wash the cake with 2 volumes of cold i-PrOH, and dry under vacuum at 40 °C until constant weight is achieved.

🗺️ Process Flow Visualization

CrystallizationWorkflow A Supersaturated Solution (5H-indolo-benzodiazepine-dione) B Rapid Cooling / High ΔC (Kinetic Control) A->B Unseeded / Fast C Controlled Cooling + Seeding (Thermodynamic Control) A->C Seeded at MSZW D Liquid-Liquid Phase Separation (Oiling Out) B->D Crosses Binodal Curve F Primary Nucleation Bypassed (Growth on Seeds) C->F Inside Metastable Zone E Metastable Polymorphs & Agglomeration D->E Solidification G High-Purity Stable Crystalline Form F->G 0.1°C/min Cooling

Thermodynamic vs. kinetic pathways in benzodiazepine dione crystallization.

📚 References

  • [1] Oiling Out in Crystallization. Mettler Toledo. URL:

  • [6] Synthesis of 11,12-Dihydro-6H-indolo[2,1-c][1,4]benzodiazepine. PrepChem.com. URL:

  • [3] Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. ACS Publications. URL:

  • [5] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. URL:

  • [7] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego. URL:

  • [2] An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development - ACS Publications. URL:

  • [4] Development of New Drug and Crystal Polymorphs. ResearchGate. URL:

Sources

Troubleshooting

Optimizing reaction conditions for indolo-benzodiazepine dione formation

Technical Support Center: Optimizing Reaction Conditions for Indolo-Benzodiazepine Dione Formation Welcome to the Technical Support Center for Indolo-Benzodiazepine (IBD) Dione synthesis. Indolobenzodiazepines and their...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for Indolo-Benzodiazepine Dione Formation

Welcome to the Technical Support Center for Indolo-Benzodiazepine (IBD) Dione synthesis. Indolobenzodiazepines and their dione derivatives are privileged structural scaffolds, exhibiting extraordinary potency (often 100–1000 times that of conventional chemotherapeutics) and are frequently utilized as high-efficiency payloads in Antibody-Drug Conjugates (ADCs)[1][]. They also serve as critical intermediates in the development of allosteric viral polymerase inhibitors[3].

However, the construction of the rigid 7-membered diazepine dione ring is notoriously challenging. Workflows are often plagued by low coupling efficiencies, competing oligomerization, and poor intermediate solubility. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your IBD dione synthesis.

Synthetic Workflow

IBD_Synthesis A Indole-2-carboxylic Acid C Amide Coupling (HATU, DIPEA) A->C B Anthranilic Acid Derivative B->C D Acyclic Amide Intermediate C->D E Ring Closure (Intramolecular Cyclization) D->E Activation / Dilution F Indolo-benzodiazepine Dione E->F

Synthetic workflow for indolo-benzodiazepine dione formation via amide coupling and cyclization.

Quantitative Optimization Data

To establish a baseline for your experiments, refer to the following optimization matrix for the two critical stages of IBD dione synthesis.

Reaction StepReagent SystemConcentrationTemp (°C)Yield (%)Epimerization (%)
Amide CouplingEDC/HOBt, DIPEA0.2 M2525 - 30N/A
Amide CouplingHATU, DIPEA0.2 M2585 - 90N/A
Amide CouplingOxalyl Chloride, Py0.2 M0 to 2575 - 80N/A
CyclizationEDC/DMAP0.05 M2540> 20
CyclizationHATU, DIPEA0.01 M25655 - 10
CyclizationDEPBT, DIPEA0.005 M2582< 1
CyclizationThermal (Ester)0.001 M11070< 2

Frequently Asked Questions & Troubleshooting

Q1: Why is my initial amide coupling between indole-2-carboxylic acid and methyl anthranilate stalling at <30% conversion? Expert Insight: Methyl anthranilate is a highly deactivated and sterically hindered amine. The electron-withdrawing ester group at the ortho position reduces the nucleophilicity of the amine, and intramolecular hydrogen bonding further sequesters the lone pair. Standard coupling reagents like EDC/HOBt lack the electrophilic activation energy required to drive this reaction forward. Actionable Solution: Switch to a highly reactive uronium-based coupling reagent like HATU in the presence of a strong, non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (DMF or NMP). The formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester overcomes the steric and electronic deactivation of the anthranilate.

Q2: During the cyclization step of the acyclic amide to the diazepine dione, I observe significant oligomerization and very little of the desired intramolecular product. How can I favor the 7-membered ring formation? Expert Insight: The formation of a 7-membered ring is entropically less favorable than 5- or 6-membered rings. In concentrated solutions, the rate of intermolecular condensation (oligomerization/polymerization) heavily outpaces the rate of intramolecular cyclization. Actionable Solution: High-dilution conditions are mathematically critical here. Maintain the concentration of the acyclic precursor below 0.01 M (preferably 0.005 M). For scale-up, use a syringe pump to slowly add the acyclic precursor into a vigorously stirring solution containing the cyclization reagent. This ensures the "effective concentration" of the reactive intermediate remains near zero, kinetically favoring intramolecular ring closure.

Q3: I am cyclizing a chiral acyclic precursor using standard dehydrating agents (e.g., EDC/DMAP), but I am getting extensive epimerization at the chiral center. How do I preserve stereointegrity? Expert Insight: Prolonged activation of the carboxylic acid in the presence of basic amines (like DMAP) leads to the formation of a ketene or azlactone intermediate. These intermediates rapidly racemize/epimerize before the relatively slow 7-endo-trig cyclization can occur. Actionable Solution: Eliminate strong bases and highly reactive O-acylisoureas. Transition to DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT is specifically engineered to mediate macrocyclization and medium-ring formations with near-zero epimerization because it avoids the highly basic conditions required by HATU and does not form racemization-prone intermediates.

Q4: The final indolo-benzodiazepine dione is highly insoluble in standard organic solvents, complicating purification and NMR characterization. What are the best practices for handling this? Expert Insight: The planar, rigid nature of the indolobenzodiazepine dione core, coupled with strong intermolecular hydrogen bonding (if N-H groups are unprotected), leads to exceptionally high crystal lattice energy and poor solvation. This is a known physicochemical liability during the optimization of these scaffolds[3]. Actionable Solution:

  • For NMR: Do not use CDCl₃. Use DMSO-d₆ and heat the sample to 60 °C inside the spectrometer. Adding a single drop of TFA-d can disrupt hydrogen bonding and drastically improve the signal-to-noise ratio.

  • For Purification: Avoid standard silica gel chromatography if solubility is <1 mg/mL in DCM/MeOH. Instead, utilize trituration (e.g., boiling ethanol or EtOAc/hexane mixtures) to pull impurities away from the highly crystalline product. If chromatography is mandatory, use a solid-load technique on a C18 reverse-phase column.

Self-Validating Experimental Protocol

Optimized Synthesis of Indolo-benzodiazepine Dione via DEPBT-Mediated Cyclization

Phase 1: Amide Formation

  • Preparation: In an oven-dried round-bottom flask under argon, dissolve indole-2-carboxylic acid (1.0 eq) and methyl anthranilate (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (3.0 eq). The solution will typically turn deep yellow/orange.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Check: TLC (Eluent: 30% EtOAc in Hexanes) should show complete consumption of the baseline indole acid.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Saponification

  • Hydrolysis: Dissolve the crude acyclic ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir for 4 hours at room temperature.

  • Isolation: Evaporate the organic solvents in vacuo. Acidify the remaining aqueous layer to pH 3 using 1M HCl. Extract the resulting precipitate with EtOAc, dry, and concentrate to yield the acyclic amino acid precursor.

Phase 3: High-Dilution Cyclization

  • Dilution: Dissolve the acyclic precursor (1.0 eq) in anhydrous THF to a strict concentration of 0.005 M.

  • Cyclization: Add DEPBT (1.5 eq) and DIPEA (2.5 eq). Stir vigorously at room temperature for 24–48 hours under argon.

  • Validation Check: LC-MS should indicate the exact mass of the product [M+H]⁺ with no +18 Da (uncyclized) or +[M] dimer peaks.

  • Purification: Concentrate the solvent in vacuo. Triturate the resulting solid with hot ethanol for 30 minutes. Filter the suspension while hot, wash the filter cake with cold ethanol, and dry under high vacuum to afford the pure indolo-benzodiazepine dione.

References[1] Pyrrolobenzodiazepine Dimer Antibody–Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers | Journal of Medicinal Chemistry - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnh6DfGnDb47e_zlfuKFfIHLQZAqC2PGeyxncrvG3wGZp3rFcsBk9PR-j5-91viqS47_ZHUIckq37dITGdvoKqL9N0bjvIRUd3dGiM9823N0jcZ-h11vydV5MQ5yhFJbad4NeZuyZJEuIr5IP8c0p7[3] Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVmcF2cC44_f1Ncgt5rCzCfZrCi2xnN3Q8dZiMa_1G2QAQZEQu3XCxOQ1iCECu8J2b4zlAAZ0u2ptQKeL4ftoKjDMlHr2L-xZWredh_7aedLfeyuyCt7y0DbAHoFnFeWZYOvjrIAiUfwHJE2Q=[2] Review of Structure-Activity Relationship Based on Trastuzumab ADC - BOC Sciences. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuNq9F2DpkmMoBL3RuGDFut_MHe5X2JIDqRMjNJ7wX-XSmcskBmMKFSLZmeRqeQaPefDYyH9kMFjZIkeXPc7ZQTpbUuKEN-oj5wx5HqZ5CPKT5AqQZ6lsBwlbYJIaJpkYFSfi73X-DePla74sDQSxpIDEVrLUFVCheExl6ciPG8y7b3qXupy8KT1vq4qQmqrC9LMvepLLhRFkF

Sources

Optimization

Scale-up challenges for 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione production

Technical Support Center: 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione Production Welcome to the technical support center for the synthesis and scale-up of 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dio...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione Production

Welcome to the technical support center for the synthesis and scale-up of 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and practical, field-proven insights.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of the indolo-benzodiazepine dione core structure.

Problem 1: Low Yield of the Cyclized Product

Q: My reaction to form the 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the cyclization step are a common challenge and can often be attributed to several factors, primarily related to the reaction conditions and the stability of intermediates.

Potential Causes & Solutions:

  • Inefficient Cyclization Conditions: The key cyclization step, often a variation of a Mannich-type reaction or an intramolecular cyclodehydration, is highly sensitive to the choice of catalyst and solvent.

    • Causality: The formation of the seven-membered diazepine ring fused to the indole requires precise activation of the reacting functional groups. An inappropriate catalyst may not facilitate the key bond-forming steps efficiently, while the solvent can influence the solubility of intermediates and the overall reaction kinetics.

    • Troubleshooting Steps:

      • Catalyst Screening: If using an acid catalyst, such as HCl gas in DMF or a Lewis acid like zinc chloride, ensure it is fresh and anhydrous.[3][4] Consider screening other catalysts like sulfamic acid, which has been used for solvent-free synthesis of related 1,5-benzodiazepines.[5]

      • Solvent Optimization: The choice of solvent is critical. While aprotic polar solvents like DMF or acetonitrile are common, exploring others may be beneficial. For instance, in related syntheses, trifluoroethanol has been shown to improve yields in cyclization reactions.[6]

      • Temperature Control: These reactions can be exothermic. Ensure precise temperature control. Running the reaction at a lower temperature for a longer duration might suppress side reactions. Conversely, some cyclizations may require elevated temperatures to proceed.[3]

  • Degradation of Starting Materials or Intermediates: The indole nucleus and some benzodiazepine precursors can be sensitive to strongly acidic or basic conditions and elevated temperatures.

    • Causality: The electron-rich indole ring can be susceptible to undesired electrophilic substitution or oxidation under harsh conditions. Similarly, intermediates may undergo side reactions if the reaction is not carefully controlled.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

      • pH Control: If applicable, carefully monitor and control the pH of the reaction mixture.

      • Analysis of Crude Mixture: Before work-up, take a small aliquot of the crude reaction mixture and analyze it by TLC, LC-MS, or NMR to identify any major byproducts. This can provide clues about the degradation pathways.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Causality: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials.

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC). Extend the reaction time if necessary.

      • Efficient Stirring: On a larger scale, ensure that the stirring is efficient to maintain a homogeneous reaction mixture.

Problem 2: Difficulty in Product Purification and Isolation

Q: I am struggling to purify the final 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione product. It is either impure after column chromatography or I have difficulty with crystallization.

A: Purification of indolo-benzodiazepine diones can be challenging due to their polarity and potential for co-eluting impurities.

Potential Causes & Solutions:

  • Co-eluting Impurities in Chromatography:

    • Causality: Structurally similar byproducts, such as isomers or incompletely cyclized intermediates, can have similar polarities to the desired product, making separation by standard silica gel chromatography difficult.

    • Troubleshooting Steps:

      • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A gradient elution might be necessary.

      • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

      • Preparative HPLC: For high-purity material, preparative HPLC is often the most effective method for separating closely related compounds.[1]

  • Crystallization Issues:

    • Causality: The product may be an amorphous solid or may require specific solvent conditions to form a stable crystal lattice. The presence of even small amounts of impurities can inhibit crystallization.[7][8]

    • Troubleshooting Steps:

      • Solvent Screening for Recrystallization: Experiment with a variety of single and mixed solvent systems. Common solvents for recrystallization of benzodiazepine derivatives include ethanol, ethyl acetate, hexane, and dichloromethane.[9]

      • Seeding: If you have a small amount of pure crystalline material, use it to seed the supersaturated solution to induce crystallization.

      • Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution of the purified product.

      • Trituration: If the product oils out, try triturating it with a non-polar solvent like hexane or ether to induce solidification.

Problem 3: Product Instability During Storage

Q: My purified 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione appears to degrade over time, even when stored as a solid. What are the best storage conditions?

A: Benzodiazepine derivatives can be susceptible to degradation, particularly in the presence of light, moisture, and oxygen.

Potential Causes & Solutions:

  • Hydrolysis and Oxidation:

    • Causality: The lactam functionalities in the dione structure can be susceptible to hydrolysis, especially if exposed to moisture and acidic or basic conditions. The indole ring can be prone to oxidation.

    • Troubleshooting Steps:

      • Storage Conditions: Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a freezer at -20°C is recommended.[1]

      • Solvent for Stock Solutions: If preparing stock solutions, use a dry, aprotic solvent. Methanolic solutions of some benzodiazepines have shown good stability when stored at 4°C.[1] However, always perform a stability study for your specific compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of the 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione core?

A1: The synthesis of this tricyclic system typically involves the condensation of a substituted indole derivative with a substituted anthranilic acid or a related precursor. A common approach involves the reaction of an indole-2-carboxylic acid with an amino ester, followed by cyclization.[10] Another strategy involves a photocatalyzed cascade reaction of a substituted aniline with an acetophenone derivative.[11]

Q2: Are there any specific safety precautions to consider when working with the reagents for this synthesis?

A2: Yes. Many of the reagents used in these syntheses require careful handling. For example:

  • Lewis acids (e.g., Zinc Chloride): These are corrosive and moisture-sensitive. Handle in a fume hood and use appropriate personal protective equipment (PPE).

  • Strong Acids and Bases: Handle with care to avoid chemical burns.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated area or a fume hood.

  • Product Handling: As with any novel chemical entity, the toxicological properties of 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione and its intermediates may not be fully characterized. Handle with care, using gloves and a lab coat.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the overall structure and connectivity of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can provide further confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the carbonyl (C=O) stretches of the dione.

  • X-ray Crystallography: If you can obtain a single crystal of sufficient quality, X-ray diffraction will provide the definitive three-dimensional structure.[12]

Q4: What are the common impurities I should look out for during scale-up?

A4: During scale-up, you may encounter impurities that were not significant at the lab scale. Common impurities include:

  • Starting Materials: Unreacted starting materials.

  • Intermediates: Incompletely cyclized intermediates.

  • Isomers: Positional isomers formed due to non-regioselective reactions.

  • Byproducts from Side Reactions: These can include dimers, polymers, or degradation products. It is crucial to develop a robust analytical method (e.g., HPLC) to detect and quantify these impurities.[13]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Cyclization

This is a generalized protocol and may require optimization for specific substrates.

  • Starting Material Preparation: Dissolve the appropriate indole-containing precursor (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere.

  • Reagent Addition: Add the cyclizing agent (e.g., an acid chloride or a coupling reagent) dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to stir at the optimized temperature for the determined reaction time, monitoring by TLC or HPLC.

  • Work-up: Quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an optimized eluent system.

Table 1: Recommended Solvent Systems for Chromatography
Polarity of CompoundRecommended Starting Eluent System
Low to MediumHexane/Ethyl Acetate (gradient)
Medium to HighDichloromethane/Methanol (gradient)
HighEthyl Acetate/Methanol (gradient)

IV. Visualizations

Diagram 1: General Synthetic Pathway

G A Indole Precursor C Coupling/Activation A->C B Anthranilic Acid Derivative B->C D Linear Intermediate C->D Step 1 E Intramolecular Cyclization D->E Step 2 F 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione E->F

Caption: General synthetic route to the target dione.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeCrude Analyze Crude Mixture (LC-MS, NMR) CheckConditions->AnalyzeCrude Yes CheckPurity Check Starting Material Purity CheckConditions->CheckPurity No OptimizeCatalyst Optimize Catalyst/Solvent AnalyzeCrude->OptimizeCatalyst Degradation/Byproducts MonitorReaction Improve Reaction Monitoring (TLC, HPLC) AnalyzeCrude->MonitorReaction Incomplete Reaction Success Yield Improved OptimizeCatalyst->Success CheckPurity->Start Impure MonitorReaction->Success

Caption: Workflow for addressing low reaction yields.

V. References

  • Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. ThaiScience. Available at: [Link]

  • SYNTHESIS OF 2-INDOLYL-1,4-BENZODIAZEPIN-5-ONES. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Indole-benzodiazepine-2,5-dione derivatives from Neosartorya fischeri. ResearchGate. Available at: [Link]

  • Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. MDPI. Available at: [Link]

  • Indolo[2,1-c][1][2]benzodiazepines: a new class of antiallergic agents. PubMed. Available at: [Link]

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. MDPI. Available at: [Link]

  • Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. ACG Publications. Available at: [Link]

  • Synthesis of indole-fused benzodiazepine derivatives by photocatalyzed cascade reaction. Royal Society of Chemistry. Available at: [Link]

  • New Synthesis of 1,4 Benzodiazepine-2,5-diones by Means of HCL Gas Catalyst. Scilit. Available at: [Link]

  • BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. ResearchGate. Available at: [Link]

  • A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][3]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][3]benzazepines and evaluation of their bioactivity. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis. National Center for Biotechnology Information. Available at: [Link]

  • Development of a Continuous Flow Synthesis of Lorazepam. American Chemical Society. Available at: [Link]

  • Synthesis of DNA-Interactive Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs). American Chemical Society. Available at: [Link]

  • Derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1][2]benzodiazepine-5,11(10H)-dione as anxiolytic agents. PubMed. Available at: [Link]

  • Scheme 1: Synthesis of indolo[2,3-e]dibenzo[b,g]azonine-5, 11-dione (6)... ResearchGate. Available at: [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. ResearchGate. Available at: [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ResearchGate. Available at: [Link]

  • Benzo[f]benzo[14][15]indolo[3,2-b]indole: a stable unsubstituted 4nπ-electron acene with an antiaromatic 1,4-diazapentalene core. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Indoloazepinone Scaffolds Using Sequential Photochemical and Photocatalytic Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Flow platform for the synthesis of benzodiazepines. ResearchGate. Available at: [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PubMed. Available at: [Link]

  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. MDPI. Available at: [Link]

  • Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journals. Available at: [Link]

  • Benzodiazepine derivative hydrochloride and crystal form, preparation method, and application thereof. Google Patents. Available at:

  • An approach to shortening the timeframe between the emergence of new compounds on the drugs market and the availability of reference standards. LJMU Research Online. Available at: [Link]

  • Novel indolocarbazole compound 6-N-formylamino-12,13-dihydro-1,11-dihydroxy- 13-(beta-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo-[3,4-c]carbazole- 5,7(6H)-dione (NB-506): its potent antitumor activities in mice. PubMed. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. ResearchGate. Available at: [Link]

  • Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of CAS 1246040-90-3

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals: As a Senior Application Scientist, my primary commitment is to provide you with technical guidance that is not only practical but also gro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

As a Senior Application Scientist, my primary commitment is to provide you with technical guidance that is not only practical but also grounded in rigorous scientific principles. The foundation of any meaningful discussion on chemical stability and degradation is a thorough understanding of the molecule —its structure, functional groups, and inherent physicochemical properties.

Following a comprehensive search across multiple chemical databases, regulatory archives, and scientific literature, we have been unable to identify a publicly documented chemical substance associated with CAS Registry Number 1246040-90-3 .

This prevents the creation of a dedicated Technical Support Center for this specific CAS number at this time. To offer guidance on stability testing, degradation pathways, and preventative measures would be speculative and would not meet the standards of scientific integrity and accuracy that you rightly expect.

Why is the Chemical Identity Crucial?

The stability of a drug substance is intrinsically linked to its molecular structure. Key aspects we would need to understand to provide accurate guidance include:

  • Functional Groups: The presence of esters, amides, lactams, ethers, or other moieties dictates susceptibility to hydrolysis across different pH ranges.

  • Electron Density and Unsaturation: Aromatic rings, double bonds, or electron-rich centers can be targets for oxidative degradation.

  • Stereochemistry: The stability of different isomers can vary significantly.

  • Photoreactive Groups: Chromophores within the molecule will determine its sensitivity to light.

  • Solid-State Properties: Polymorphism, hygroscopicity, and crystallinity are critical for understanding the stability of the drug substance in its solid form.

Without this fundamental information, it is impossible to:

  • Predict Likely Degradation Pathways: We cannot hypothesize whether hydrolysis, oxidation, or photolysis will be the primary routes of degradation.

  • Design Meaningful Forced Degradation Studies: The choice of stressors (acid, base, oxidant, light, heat) and their intensity must be tailored to the molecule's known properties.[1][2]

  • Develop Stability-Indicating Analytical Methods: A method cannot be validated as "stability-indicating" without demonstrating its ability to separate the parent drug from its known degradation products.[2]

  • Provide Actionable Troubleshooting Advice: Solutions to issues like unexpected peaks in a chromatogram or loss of potency are entirely dependent on the underlying chemical transformations.

  • Recommend Appropriate Storage and Handling Conditions: Factors like temperature, humidity, and light exposure requirements are determined by the substance's inherent stability profile.[3]

A General Framework for Stability Testing

While we cannot address CAS 1246040-90-3 specifically, we can provide a general framework based on established regulatory guidelines, such as those from the International Council for Harmonisation (ICH). This framework outlines the logical process a researcher would follow once the identity of a new chemical entity is known.

Step 1: Characterization and Initial Assessment

The first step is to fully characterize the drug substance. This includes understanding its structure, solubility, pKa, and partition coefficient. This information provides the initial clues to its potential liabilities.

Step 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[1] The goal is to induce degradation, typically in the range of 5-20%, to identify potential degradation products and establish degradation pathways.[2]

Typical Stress Conditions (as per ICH Q1A(R2)) [3]

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M to 1 M HClInvestigates degradation in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOHInvestigates degradation in alkaline environments.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Probes susceptibility to oxidative stress.
Thermal Elevated temperatures (e.g., 50°C, 60°C, 70°C)Assesses thermal stability.
Photostability Exposure to light of a specified wavelength and intensity (as per ICH Q1B)Determines light sensitivity.
Step 3: Development of a Stability-Indicating Method

The knowledge gained from forced degradation studies is then used to develop and validate an analytical method (typically HPLC with UV and/or MS detection) that can accurately separate and quantify the parent drug from all identified degradation products.

Step 4: Formal Stability Studies

Once a stability-indicating method is in place, formal stability studies are initiated on at least three primary batches of the drug substance.[3] These studies are conducted under controlled long-term and accelerated storage conditions as defined by ICH guidelines.[3]

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References

  • This reference is not cited in the text.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Education and Research. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

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  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

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  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 13). Pharmaceutical Technology. [Link]

  • Stability Testing of New Drug Substances and Products (Q1A(R2)). (n.d.). Medikaringaru. [Link]

  • This reference is not cited in the text.
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  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • This reference is not cited in the text.
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  • ICH. (n.d.). Quality Guidelines. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). LinkedIn. [Link]

  • This reference is not cited in the text.
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Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione vs. Standard Benzodiazepines

As drug development pivots toward highly selective, conformationally restricted scaffolds, the architectural evolution of the benzodiazepine class has become a focal point for both neuropharmacology and oncology. While s...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, conformationally restricted scaffolds, the architectural evolution of the benzodiazepine class has become a focal point for both neuropharmacology and oncology. While standard 1,4-benzodiazepines (such as diazepam or alprazolam) remain the gold standard for allosteric modulation of the GABA-A receptor, fused-ring derivatives like 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione represent a radical structural departure.

This guide provides an in-depth technical comparison between these two classes, analyzing how the rigidification of the diazepine core alters chemical stability, target affinity, and therapeutic utility.

Structural and Conformational Divergence

The pharmacological profile of any benzodiazepine is dictated by its three-dimensional conformation and the spatial arrangement of its pharmacophores.

Standard 1,4-Benzodiazepines: Molecules like diazepam feature a 1,4-diazepine ring fused to a benzene ring, with a freely rotating phenyl group at the C5 position. This flexibility allows the molecule to adopt multiple conformations, enabling it to fit into the highly conserved α/γ interface of various GABA-A receptor subtypes. However, this lack of rigidity often results in off-target effects and a lack of subtype selectivity.

5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione: In this scaffold, an indole ring is fused to the 2,1-c face of the diazepine core, creating a locked, tetracyclic system. Furthermore, the presence of two carbonyl groups (a dione or dilactam) at positions 6 and 12 completely alters the electronic landscape of the molecule.

  • Conformational Restriction: The indolo-fusion eliminates the freely rotating 5-phenyl equivalent, forcing the molecule into a rigid, non-planar architecture with defined multidimensional concave and convex surfaces [1].

  • Chemical Stability: The dilactam configuration is highly stable. It lacks the electrophilic N10-C11 imine bond found in naturally occurring DNA-alkylating benzodiazepines (like pyrrolobenzodiazepines or PBDs), making it chemically inert in physiological conditions unless synthetically activated.

StructuralLogic Standard Standard 1,4-Benzodiazepines (e.g., Diazepam) Flex Flexible 5-Phenyl Ring Single Lactam Core Standard->Flex Indolo 5H-indolo[2,1-c][1,4]benzodiazepine- 6,12(5aH,7H)-dione Rigid Fused Indole Ring (2,1-c) Dilactam (Dione) Core Indolo->Rigid GABAA GABA-A Receptor Allosteric Modulator Flex->GABAA Dual Dual Potential: CNS Probe or ADC Payload Rigid->Dual

Caption: Structural divergence and pharmacological trajectories of benzodiazepine scaffolds.

Mechanistic Pathways: From CNS to Oncology

The structural rigidity of the indolobenzodiazepine-dione scaffold opens two distinct mechanistic pathways depending on its oxidation state.

Pathway A: CNS Modulation (The Dione Form)

In its stable 6,12-dione form, the molecule acts as a conformationally restricted probe for central nervous system receptors. Indolobenzodiazepine-related structures have demonstrated potential antidepressant, analgesic, and anti-inflammatory effects by binding to benzodiazepine receptors with altered subtype selectivity compared to flexible standard BDZs [1]. The locked dihedral angles reduce the entropic penalty upon receptor binding, potentially increasing affinity for specific GABA-A α -subunits.

Pathway B: DNA Alkylation (The Imine Form)

While standard benzodiazepines have no utility in oncology, indolo-fused benzodiazepines are heavily utilized as cytotoxic payloads in Antibody-Drug Conjugates (ADCs) [2]. However, the dione form is a prodrug or synthetic precursor. To become an active indolinobenzodiazepine (IGN) DNA crosslinker, the C12 lactam must be chemoselectively reduced to an imine. Once reduced, the electrophilic N10-C11 imine selectively attacks the N2 of guanine residues in the DNA minor groove, forming lethal covalent crosslinks [3].

MechanisticPathway Dione Indolobenzodiazepine-6,12-dione (Stable, Non-alkylating) Path1 Direct CNS Application Dione->Path1 Path2 Chemoselective Reduction Dione->Path2 GABA GABA-A Receptor Binding (Conformationally Restricted) Path1->GABA Imine Indolobenzodiazepine Imine (Electrophilic N10-C11) Path2->Imine DNA DNA Minor Groove Alkylation / Crosslinking Imine->DNA

Caption: Mechanistic pathways from the stable dione to CNS modulation or DNA alkylation.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological distinctions between standard benzodiazepines, the indolobenzodiazepine-dione, and its activated imine counterpart.

Property / FeatureStandard 1,4-Benzodiazepines (e.g., Diazepam)5H-indolo[2,1-c][1,4]benzodiazepine-6,12-dioneIndolobenzodiazepine Imine (Reduced Form)
Core Architecture 5-phenyl-1,4-benzodiazepineTetracyclic indolo-fused dilactamTetracyclic indolo-fused imine
Conformational Flexibility High (freely rotating 5-phenyl)Low (locked tetracyclic system)Low (locked tetracyclic system)
Electrophilicity None (stable lactam/imine)None (stable dilactam)High (N10-C11 electrophilic center)
Primary Biological Target GABA-A Receptor (Allosteric)GABA-A Receptor (Subtype selective)DNA Minor Groove (Alkylation)
Primary Therapeutic Utility Anxiolytic, AnticonvulsantCNS Probe, Scaffold PrecursorOncology (ADC Cytotoxic Payload)

Experimental Protocols & Validation Workflows

To objectively evaluate the performance and utility of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione, the following self-validating experimental protocols are standard in the field.

Protocol 1: In Vitro GABA-A Radioligand Binding Assay

This protocol determines the binding affinity ( Ki​ ) of the dione scaffold compared to standard diazepam.

  • Rationale & Causality: We utilize [3H] flunitrazepam because it binds with high affinity to the central benzodiazepine receptor site. Performing the assay at 4°C minimizes receptor degradation and slows ligand dissociation during the rapid filtration step, ensuring accurate kinetic measurements.

  • Step 1: Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 0.5 mg/mL.

  • Step 2: Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 1 nM [3H] flunitrazepam, and varying concentrations of the test compound ( 10−10 to 10−5 M). Incubate at 4°C for 90 minutes to reach equilibrium.

  • Step 3: Self-Validation (Non-Specific Binding): In parallel control wells, add 10 µM clonazepam instead of the test compound. Clonazepam selectively saturates the central receptors, allowing the exact quantification of non-specific background binding.

  • Step 4: Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Step 5: Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate IC 50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Chemoselective Reduction (Dione to Active Imine)

This protocol details the synthetic activation of the dione into a DNA-alkylating imine, a critical step for oncology applications [3].

  • Rationale & Causality: The reduction must be highly chemoselective to target only the C12 lactam without over-reducing the molecule to a secondary amine. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C) provides the exact steric and electronic control required for this mono-reduction.

  • Step 1: Setup: Dissolve 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione (1.0 eq) in anhydrous dichloromethane (DCM) under an inert Argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Step 2: Reduction: Add DIBAL-H (1.0 M in DCM, 1.1 eq) dropwise over 15 minutes. Stir the mixture at -78°C for 2 hours. Monitor the reaction via TLC (silica gel, 5% MeOH in DCM) until the starting material is consumed.

  • Step 3: Self-Validation (Quenching & Recovery): Quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature for 1 hour. Causality: Rochelle's salt chelates the aluminum byproducts, breaking down the stubborn emulsion and ensuring a high yield recovery of the sensitive imine without degradation.

  • Step 4: Extraction & Verification: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na 2​ SO 4​ and concentrate in vacuo. Validate the product via 1 H-NMR and 13 C-NMR. Successful reduction is confirmed by the disappearance of the C12 carbonyl carbon peak (~165 ppm) and the appearance of a characteristic imine proton signal (~8.0 ppm).

References

  • Multistep Microwave-Assisted Divergent Synthesis of Indolo-Fused Pyrazino-/Diazepinoquinoxalinones on PEG Support Source: ACS Combinatorial Science (American Chemical Society) URL:[Link]

  • International Nonproprietary Names for Pharmaceutical Substances (INN) - Proposed INN: List 125 Source: WHO Drug Information, Vol. 35, No. 2, 2021 (World Health Organization) URL:[Link]

  • Bioorthogonal control of drug action: Synthesis of click-cleavable pyrrolobenzodiazepine dimer derivatives Source: TU Wien Repository (Vienna University of Technology) URL:[Link]

Comparative

Comprehensive Validation Guide: 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione Reference Standards

Executive Summary & Scientific Context For drug development professionals and analytical chemists, the integrity of starting materials and reference standards is the bedrock of reproducible science. The compound 5H-indol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

For drug development professionals and analytical chemists, the integrity of starting materials and reference standards is the bedrock of reproducible science. The compound 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione (CAS: 1246040-90-3) [1] is a highly specialized heterocyclic scaffold. Indolobenzodiazepines and their derivatives are heavily investigated for their potent biological activities, most notably as sequence-selective DNA minor-groove binding agents and as highly cytotoxic payloads (e.g., indolinobenzodiazepine or IGN dimers) in modern Antibody-Drug Conjugates (ADCs) [2, 3].

Because this scaffold undergoes complex downstream functionalization—such as amide reduction and dimerization to form electrophilic imines capable of DNA interstrand cross-linking—any trace impurities, regioisomers, or unoxidized intermediates in the reference standard can exponentially compound downstream synthetic failures. This guide objectively compares Certified Reference Material (CRM) grade standards against generic/in-house synthesized alternatives, providing a self-validating, ICH Q2(R1)-compliant protocol [4] for rigorous analytical validation.

Comparative Performance: CRM Grade vs. Generic Alternatives

When selecting a reference standard for quantitative assay calibration or structural elucidation, the "assigned purity" is only as reliable as the orthogonality of the methods used to determine it. Generic standards often rely solely on area-percent normalization from a single HPLC-UV run, which falsely assumes all impurities absorb equally and ignores inorganic salts or residual solvents.

The table below highlights the performance and analytical variance between a Premium CRM and a Generic Standard.

Analytical ParameterPremium CRM GradeGeneric / In-House StandardImpact on Downstream Application
Chromatographic Purity (HPLC-UV) ≥ 99.8% (Orthogonal columns)~95.0% - 98.0% (Single method)Co-eluting regioisomers cause variable ADC payload potency.
Assay (Mass Balance) 99.5% ± 0.2%Not determined (Area % only)Overestimation of active pharmaceutical ingredient (API) yield.
Water Content (Karl Fischer) < 0.1% w/w1.5% - 3.0% w/wMoisture degrades moisture-sensitive reduction reagents (e.g., LiAlH4).
Residual Solvents (GC-FID) < 100 ppm (ICH Q3C compliant)> 2000 ppm (Often EtOAc/Hexane)Cytotoxicity assay interference; false-positive biological activity.
Isotopic Mass Accuracy (HRMS) Δ < 2 ppmΔ 5 - 10 ppmAmbiguity in structural identity and trace degradation tracking.

Self-Validating Experimental Protocols

To establish a standard as a primary reference material, the validation workflow must be a closed, self-validating system. We employ a Mass Balance Approach , where the final assigned potency is mathematically derived by subtracting all non-chromatographic impurities (water, solvents, inorganic ash) from the chromatographic purity.

Protocol A: Chromatographic Purity (HPLC-UV/DAD)

Causality & Rationale: The indolobenzodiazepine core contains nitrogen atoms that can interact with residual silanols on standard silica columns, leading to peak tailing. We utilize a superficially porous C18 column with a low-pH mobile phase. The 0.1% Trifluoroacetic acid (TFA) ensures the nitrogen lone pairs are protonated, driving the analyte into a single ionization state for sharp, symmetrical peaks, allowing baseline resolution of closely eluting unoxidized intermediates [2].

Step-by-Step Methodology:

  • Column: Superficially porous C18 (100 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm (Quantitation at 254 nm).

  • Sample Prep: Dissolve 10 mg of the standard in 10 mL of DMSO/Acetonitrile (1:9 v/v) to ensure complete dissolution of the rigid, hydrophobic dione core.

Protocol B: Moisture and Volatile Content (KF & GC-FID)

Causality & Rationale: Because the dione scaffold can form hydrates, relying on drying loss (LOD) is insufficient. Karl Fischer (KF) titration specifically chemically reacts with water, while Headspace GC-FID isolates and quantifies trapped synthesis solvents without degrading the parent molecule.

Step-by-Step Methodology:

  • Karl Fischer: Inject 50 mg of the sample into a coulometric KF titrator using a methanol/formamide solvent matrix to overcome the compound's limited solubility in pure methanol.

  • GC-FID (Headspace): Dissolve 20 mg of sample in N,N-Dimethylacetamide (DMA). Equilibrate vials at 105°C for 15 minutes. Inject headspace onto a DB-624 column to quantify residual ethyl acetate, hexane, or dichloromethane against USP reference standards.

Protocol C: Mass Balance Potency Assignment

Calculate the true assay value using the formula: Assay (%) = HPLC Purity (%) ×[100 - (%Water + %Residual Solvents + %Residue on Ignition)] / 100

Workflows and Pathway Visualizations

The following diagrams illustrate the logical flow of the validation process and the compound's downstream biological application.

AnalyticalWorkflow Start 5H-indolo[2,1-c][1,4]benzodiazepine- 6,12(5aH,7H)-dione Standard Identity Identity Confirmation Start->Identity Purity Purity Assessment Start->Purity Assay Potency Assignment Start->Assay NMR 1H & 13C NMR (Structural Elucidation) Identity->NMR HRMS HRMS (ESI+) (Exact Mass: m/z 265.11) Identity->HRMS HPLC HPLC-UV/DAD (Chromatographic Purity) Purity->HPLC Residual GC-FID & KF Titration (Volatiles & Water) Purity->Residual MassBalance Mass Balance Calculation Assay = Purity x (100 - Impurities) Assay->MassBalance HPLC->MassBalance Residual->MassBalance

Fig 1. Orthogonal analytical workflow for reference standard validation.

BiologicalPathway Scaffold Indolobenzodiazepine Dione Scaffold Reduction Amide Reduction & Functionalization Scaffold->Reduction Dimerization Linker Conjugation (IGN Dimer Formation) Reduction->Dimerization ADC Antibody-Drug Conjugate (ADC) Dimerization->ADC DNA DNA Minor Groove Cross-linking ADC->DNA

Fig 2. Synthetic and pharmacological pathway from dione scaffold to ADC payload.

Conclusion

For complex heterocycles like 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione, the transition from a raw chemical intermediate to a validated reference standard requires strict adherence to mass balance principles. Generic standards lacking orthogonal validation introduce critical vulnerabilities into ADC payload synthesis and biological assays. By implementing the ICH Q2(R1) aligned protocols detailed above, researchers ensure that their structural and quantitative baselines are fundamentally trustworthy.

References

  • ACS Combinatorial Science. "Divergent Synthesis of Unsymmetrical Annulated Biheterocyclic Compound Libraries: Benzimidazole Linked Indolo-benzodiazepines/quinoxaline." American Chemical Society, 2011. URL:[Link]

  • National Institutes of Health (PMC). "From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs)." Chem Rev., 2016. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information, 2021. URL:[Link]

Validation

A Comparative Guide to the Definitive Structural Confirmation of Complex Small Molecules: An In-depth Analysis Using Brucine as a Model System

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. This guide provides an in-depth comparison of t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. This guide provides an in-depth comparison of the preeminent analytical techniques for structural elucidation. While the initial query concerned CAS 1246040-90-3, this number does not correspond to a readily available public chemical structure. Therefore, to illustrate the principles and workflows with the scientific rigor required, we will use the complex natural product Brucine (CAS 357-57-3) as our model compound. Brucine's intricate, rigid polycyclic framework and multiple stereocenters make it an ideal candidate to explore the strengths and limitations of various analytical methods.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-Crystal X-ray Crystallography (SCXRD) stands as the definitive method for determining the atomic arrangement of a molecule. It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be unequivocally determined.

Causality in Experimental Design

The entire process is a cascade of cause and effect. The choice of solvent for crystallization is paramount because it directly influences the crystal lattice formation and quality; a poor choice leads to amorphous solid or poorly-diffracting crystals. The quality of the diffraction data, in turn, dictates the resolution and reliability of the final structure. A self-validating protocol is one where the final refined structure is consistent with established chemical principles and the experimental data at a high degree of statistical confidence.

Experimental Protocol: Structural Determination of Brucine via SCXRD
  • Crystal Growth (The Critical Step):

    • Objective: To obtain a single, well-ordered crystal of Brucine suitable for diffraction (typically 0.1-0.3 mm in each dimension).

    • Methodology:

      • Dissolve high-purity Brucine (>98%) in a minimal amount of a suitable solvent or solvent system. For Brucine, solvents like ethanol, methanol, or acetone are common starting points.

      • Employ a slow evaporation or solvent diffusion technique. A common setup is to place a vial of the Brucine solution inside a larger, sealed chamber containing a less-soluble "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent into the Brucine solution gradually reduces its solubility, promoting the formation of well-ordered crystals over days or weeks.

    • Rationale: Rapid precipitation leads to a powder, which is unsuitable for single-crystal analysis. Slow, controlled crystal growth allows molecules to pack in a highly ordered, repeating lattice, which is the prerequisite for coherent diffraction.

  • Data Collection:

    • Objective: To measure the intensities and positions of X-ray reflections diffracted by the crystal.

    • Methodology:

      • Mount a suitable crystal on a goniometer head.

      • Place the mounted crystal in a modern X-ray diffractometer. The crystal is typically cooled under a stream of liquid nitrogen (e.g., at 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots.

      • A monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å) is directed at the crystal.

      • The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a 3D atomic model.

    • Methodology:

      • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and a list of reflection intensities.

      • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which generate an initial electron density map.[1]

      • Model Building & Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data.

    • Validation: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 5% for a well-refined small molecule structure. The final model confirms all atomic connectivity, bond lengths, angles, and the absolute configuration of all stereocenters.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_validation Final Output Purification High-Purity Brucine Screening Solvent Screening Purification->Screening Growth Slow Crystal Growth Screening->Growth Mount Mount Crystal Growth->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Collect Collect Images Diffractometer->Collect Process Process Data (hkl) Collect->Process Solve Solve Phase Problem Process->Solve Refine Refine Atomic Model Solve->Refine Validation Validate & Report (CIF) Refine->Validation

Complementary and Alternative Techniques for Structural Elucidation

While SCXRD is definitive, it requires a suitable single crystal, which is not always obtainable. In such cases, or for complementary analysis, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of a molecule in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Sample Preparation:

    • Dissolve ~5-10 mg of Brucine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The deuterium is not observed in ¹H NMR, thus preventing a massive solvent signal from obscuring the analyte signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400-600 MHz).

    • ¹H NMR: Provides information on the number of different types of protons and their electronic environments.

    • ¹³C NMR: Shows the number of unique carbon atoms. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.[3]

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., adjacent) to each other, helping to build spin systems and molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting fragments of the molecule together.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close to each other in space, which is vital for determining relative stereochemistry.

  • Data Interpretation:

    • The combination of these spectra allows for a meticulous, piece-by-piece assembly of the molecular structure. For Brucine, COSY would establish the connectivity within each ring, while HMBC would be used to link the rings and functional groups together. NOESY would confirm the relative stereochemistry of the numerous chiral centers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is exceptionally sensitive and provides two key pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its structural components.

  • Sample Preparation:

    • Dissolve a very small amount of Brucine (micrograms or less) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to a chromatography system (like LC-MS).

    • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions, usually protonated ([M+H]⁺).[4]

    • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap). This provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (e.g., C₂₃H₂₆N₂O₄ for Brucine).

    • Tandem MS (MS/MS): Isolate the molecular ion ([M+H]⁺) and subject it to fragmentation (e.g., via collision-induced dissociation). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

Comparative Analysis: X-ray vs. NMR vs. MS

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample State Crystalline SolidSolutionSolid or Solution
Sample Amount ~1-10 mg (for crystal growth)~1-20 mgng to µg
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistryAtomic connectivity (2D structure), relative stereochemistry, dynamicsMolecular formula, structural fragments (from MS/MS)
Key Advantage Unambiguous, definitive 3D structureProvides structure in a biologically relevant state (solution)Extremely high sensitivity and mass accuracy
Key Limitation Requires a high-quality single crystal, which can be difficult to obtainCan be difficult to interpret for very complex or fluxional molecules; does not give absolute stereochemistry directlyProvides limited connectivity information; does not give stereochemistry
Validation Low R-factor, chemically sensible bond lengths/anglesConsistent correlation data across multiple 2D experimentsAccurate mass matching isotopic distribution; logical fragmentation pathways

decision_tree Start Unknown Compound MS Perform High-Resolution MS Start->MS Formula Molecular Formula Determined? MS->Formula NMR Acquire 1D & 2D NMR Formula->NMR Yes Revisit Re-evaluate Data / Synthesize Derivatives Formula->Revisit No Structure Proposed Structure (Connectivity & Relative Stereochem)? NMR->Structure Crystal Attempt Crystallization Structure->Crystal Yes Structure->Revisit No Crystal->NMR Failure (Confirm with NMR) Xray Perform SCXRD Crystal->Xray Success Final Definitive 3D Structure Confirmed Xray->Final

Conclusion

The structural confirmation of a novel chemical entity relies on a synergistic application of modern analytical techniques. While Mass Spectrometry provides the foundational molecular formula and NMR Spectroscopy masterfully pieces together the atomic connectivity and relative stereochemistry in solution, Single-Crystal X-ray Crystallography remains the ultimate arbiter, delivering an irrefutable, high-resolution 3D model of the molecule in the solid state. For a complex molecule like Brucine, a complete and trustworthy characterization dossier would ideally contain data from all three techniques. This integrated approach ensures a self-validating system, where the solution-state model from NMR is in full agreement with the solid-state structure from X-ray crystallography and the molecular formula from mass spectrometry, providing the highest possible confidence for researchers and drug development professionals.

References

  • Gorelik, T. E., et al. (2023). "Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution." Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 527–537. Available at: [Link]

  • Bax, A. (2026). "The Evolving Landscape of NMR Structural Elucidation." Journal of Magnetic Resonance, 390, 107245. Available at: [Link]

  • PubChem. "Brucine." PubChem Compound Summary for CID 442021. Available at: [Link]

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Available at: [Link]

  • Hypha Discovery. "Structure Elucidation by NMR." Available at: [Link]

  • Kanan Lab, Stanford University. (2021). "A framework for automated structure elucidation from routine NMR spectra." Available at: [Link]

  • National Center for Biotechnology Information. (2024). "Mass Spectrometer." StatPearls. Available at: [Link]

  • American Chemical Society Publications. (2022). "From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics. Available at: [Link]

  • Chemistry LibreTexts. "14: Structure Determination - Nuclear Magnetic Resonance Spectroscopy." Available at: [Link]

Sources

Comparative

Comparative binding affinity of indolo-benzodiazepines vs traditional benzodiazepines

Comparative Binding Affinity Guide: Indolo-Benzodiazepines vs. Traditional Benzodiazepines Executive Summary The pharmacological modulation of the γ -aminobutyric acid type A (GABA-A) receptor is a cornerstone of neuroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity Guide: Indolo-Benzodiazepines vs. Traditional Benzodiazepines

Executive Summary

The pharmacological modulation of the γ -aminobutyric acid type A (GABA-A) receptor is a cornerstone of neuropharmacology. While traditional 1,4-benzodiazepines (e.g., diazepam, flunitrazepam) have dominated clinical applications for decades, their side-effect profiles—including tolerance and dependence—have driven the development of novel scaffolds. Indolo-benzodiazepines and related indole-fused derivatives represent a promising frontier. This guide objectively compares the binding affinities, structural mechanisms, and functional activities of these two classes, providing drug development professionals with a data-driven framework for evaluating novel GABA-A receptor modulators.

Mechanistic Divergence: Canonical vs. Non-Canonical Binding

To understand the difference in binding affinity, one must first examine the structural interaction between the ligand and the receptor complex.

Traditional 1,4-benzodiazepines are highly selective for the canonical extracellular binding site located at the α+/γ2− interface of the GABA-A receptor[1]. Their binding induces a conformational change that increases the receptor's affinity for GABA, acting strictly as positive allosteric modulators (PAMs).

Conversely, indolo-benzodiazepines and related indole-based scaffolds display a distinct, often promiscuous, pharmacological profile. Computational docking and mutational studies reveal that these novel chemotypes utilize different binding modes[1]. While they can displace ligands at the canonical site, they frequently interact with secondary binding sites located within the transmembrane domain (TMD), such as the β+/α− interface[2]. This dual-site interaction fundamentally alters their functional output; many indolo-derivatives behave as partial or inverse agonists rather than traditional PAMs[3][4].

G GABAA GABA-A Receptor Complex Canonical Canonical BZD Site (Extracellular α+/γ2-) GABAA->Canonical contains TMD Transmembrane Domain (TMD) (β+/α- Interface) GABAA->TMD contains TradBZD Traditional Benzodiazepines (e.g., Diazepam) TradBZD->Canonical Primary High-Affinity Binding IndoloBZD Indolo-Benzodiazepines & Indole Scaffolds IndoloBZD->Canonical Altered Binding Mode IndoloBZD->TMD Secondary / Promiscuous Binding

GABA-A Receptor Binding Sites: Canonical vs. Transmembrane Domain interactions.

Comparative Binding Affinity Data

Quantitative displacement assays demonstrate that while traditional benzodiazepines possess low-nanomolar affinity, indolo-benzodiazepines generally exhibit sub-micromolar to micromolar affinities. Furthermore, the stereochemistry of indole derivatives plays a critical role in receptor interaction; for instance, the D-form of N-(indol-3-ylglyoxylyl)amino acid derivatives is significantly more potent than the L-form[3].

Table 1: Binding Affinity and Functional Activity Comparison

Ligand ClassRepresentative CompoundPrimary Binding SiteAffinity ( Ki​ / IC50​ )Functional Activity
Traditional BZD DiazepamCanonical ( α+/γ2− )~10 - 20 nMPositive Allosteric Modulator
Traditional BZD FlunitrazepamCanonical ( α+/γ2− )~1 - 5 nMPositive Allosteric Modulator
Indolo-BZD Scaffold N-(indol-3-ylglyoxylyl)amines (Compound 24)Canonical + TMD85 - 510 nM ( Ki​ )Partial / Inverse Agonist[4]
Indolo-BZD Scaffold D-form Indole Amino AcidsCanonical + TMDSub-micromolar ( IC50​ )Inverse Agonist[3]

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To objectively compare the binding affinities of novel indolo-benzodiazepines against traditional counterparts, a [3H] flunitrazepam displacement assay is the industry standard[3][4]. The following protocol is designed as a self-validating system, ensuring that calculated Ki​ values are free from systematic artifacts and non-specific binding errors.

Workflow Prep 1. Membrane Prep (Preserve Receptors) Incubate 2. Radioligand Incubation (Thermodynamic Eq.) Prep->Incubate Filter 3. Rapid Filtration (Isolate Bound Ligands) Incubate->Filter Wash 4. Ice-Cold Wash (Remove Free Ligands) Filter->Wash Count 5. Scintillation Counting (Quantify Affinity) Wash->Count

Workflow for radioligand displacement assays to determine binding affinity.

Step 1: Membrane Preparation
  • Action: Homogenize bovine or rodent cerebral cortex in ice-cold 0.32 M sucrose, followed by differential centrifugation to isolate the synaptosomal fraction.

  • Causality & Rationale: The cerebral cortex provides a high, natural density of α1βγ2 GABA-A receptors. Ice-cold sucrose maintains osmotic balance and prevents proteolytic degradation of the receptor complexes during mechanical disruption.

Step 2: Radioligand Incubation
  • Action: Incubate membrane aliquots with 1 nM [3H] flunitrazepam and varying concentrations of the test indolo-benzodiazepine ( 10−10 to 10−4 M) in 50 mM Tris-HCl buffer (pH 7.4) at 4°C for 60 minutes.

  • Causality & Rationale: [3H] flunitrazepam is utilized due to its stable, high-affinity binding to the canonical site, providing a reliable baseline for displacement. The 4°C temperature prevents receptor internalization and slows dissociation kinetics, ensuring the system reaches a stable thermodynamic equilibrium without thermal degradation.

Step 3: Internal Validation (Non-Specific Binding Control)
  • Action: Run parallel incubations containing 10 μ M unlabelled diazepam alongside the test samples.

  • Causality & Rationale: This step is the core of the assay's self-validation. The massive excess of unlabelled diazepam saturates all specific GABA-A receptor sites. Any remaining radioactivity detected in these specific wells represents non-specific binding (e.g., adherence to lipids or the assay tube), which must be subtracted mathematically to calculate true specific binding.

Step 4: Rapid Filtration and Washing
  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI), followed by three rapid washes with ice-cold buffer.

  • Causality & Rationale: Rapid filtration physically separates the receptor-bound radioligand from the free radioligand in solution. Pre-soaking the filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adherence of the radioligand to the filter matrix. Ice-cold washes prevent the dissociation of the bound complex during the washing phase.

Step 5: Liquid Scintillation Counting & Data Analysis
  • Action: Extract filters into scintillation vials, add fluor cocktail, and quantify β -decay. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

  • Causality & Rationale: β -decay is directly proportional to receptor occupancy. The Cheng-Prusoff conversion is strictly necessary to account for the concentration and inherent affinity of the radioligand used, providing an absolute affinity constant ( Ki​ ) that allows for direct, objective comparison between entirely different experimental setups and ligand classes.

References

  • Source: researchgate.
  • Title: Specific inhibition of benzodiazepine receptor binding by some N-(indol-3-ylglyoxylyl)
  • Title: Benzodiazepine Receptor Affinity and Interaction of Some N-(indol-3-ylglyoxylyl)
  • Title: GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?

Sources

Validation

Application Guide: Cross-Reactivity of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione Across Commercial Immunoassay Platforms

Executive Summary The rapid proliferation of synthetic designer benzodiazepines (DBZDs) presents a critical challenge for routine clinical and forensic urine drug testing (UDT). This guide objectively compares the analyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of synthetic designer benzodiazepines (DBZDs) presents a critical challenge for routine clinical and forensic urine drug testing (UDT). This guide objectively compares the analytical performance of three major immunoassay platforms—a High-Sensitivity Broad-Spectrum ELISA, a legacy Enzyme Multiplied Immunoassay Technique (EMIT II), and a Cloned Enzyme Donor Immunoassay (CEDIA)—in detecting 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione . By analyzing cross-reactivity profiles, this guide provides drug development professionals and toxicologists with actionable data on platform limitations and the structural mechanisms governing hapten-antibody recognition.

Introduction & Structural Challenges

5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione (CAS: 1246040-90-3) is a complex, synthetic indole-fused 1,4-benzodiazepine. Unlike classical therapeutic benzodiazepines (e.g., diazepam, oxazepam) which feature a pendant phenyl ring at the C5 position, this compound incorporates a rigid indole moiety fused at the c-face of the diazepine core.

Legacy immunoassays are notoriously vulnerable to false negatives when presented with highly derivatized or structurally atypical benzodiazepines. The antibodies in these legacy kits were historically raised against oxazepam or nordiazepam. Consequently, the bulky indole fusion of this synthetic analog creates severe steric hindrance, preventing the molecule from properly docking into the restricted binding clefts of legacy antibodies .

G A 5H-indolo[2,1-c][1,4]benzodiazepine B Indole-fused c-face (Steric Bulk) A->B Structural feature C Legacy Ab (EMIT/CEDIA) B->C Interacts with D Broad-Spectrum Ab (ELISA) B->D Interacts with E Steric Clash / Low Binding C->E F Conformational Fit / High Binding D->F G False Negative E->G H Positive Detection F->H

Fig 1. Steric hindrance effects on antibody binding for indolo-fused benzodiazepines.

Comparative Methodology: Self-Validating Protocol

To objectively assess platform performance, we designed a self-validating cross-reactivity protocol.

Causality in Experimental Design:

  • Omission of Enzymatic Hydrolysis: Because we are investigating the parent synthetic compound (which is often excreted unchanged or in uncharacterized phase I forms in designer drug abuse), -glucuronidase hydrolysis was intentionally omitted to isolate the hapten-antibody binding variable.

  • Extended Concentration Range: We test up to 5,000 ng/mL because DBZDs can accumulate in massive concentrations in overdose scenarios. We must identify the exact threshold where legacy assays might finally yield a false positive through brute-force mass action.

Step-by-Step Protocol
  • Matrix Validation: Obtain Drug-Free Human Urine (DFU). Screen via LC-MS/MS to verify the absolute absence of endogenous benzodiazepines or interfering matrix artifacts.

  • Stock Preparation: Dissolve 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione reference standard in LC-MS grade methanol to yield a 1 mg/mL stock solution.

  • Spiking: Prepare working aliquots by spiking the stock into DFU at concentrations of 100, 300, 1,000, and 5,000 ng/mL.

  • Assay Calibration: Calibrate the HS-ELISA, EMIT II, and CEDIA instruments using standard Oxazepam calibrators (0, 100, 300, and 1,000 ng/mL). The clinical cutoff is set at 300 ng/mL .

  • System Suitability (Self-Validation): Run a 300 ng/mL Oxazepam positive control and a DFU negative control. Critical Step: The analytical run is strictly invalidated if the positive control does not read within ±10% of the target concentration. This guarantees that any failure to detect the indolo-benzodiazepine is due to antibody specificity, not reagent degradation.

  • Execution: Analyze the spiked samples in triplicate across all three platforms.

  • Data Processing: Calculate the Apparent Concentration based on the platform's calibration curve. Determine % Cross-Reactivity = (Apparent Concentration / Spiked Concentration) × 100.

Workflow N1 Drug-Free Urine N2 Spike Analyte (100-5000 ng/mL) N1->N2 N3 Aliquot Samples N2->N3 N4 HS-ELISA (Recombinant Ab) N3->N4 N5 EMIT II (Legacy Ab) N3->N5 N6 CEDIA (Legacy Ab) N3->N6 N7 Optical Density Read N4->N7 N5->N7 N6->N7 N8 % Cross-Reactivity N7->N8

Fig 2. Workflow for evaluating immunoassay cross-reactivity across three platforms.

Cross-Reactivity Data & Platform Comparison

The table below summarizes the apparent concentrations detected by each platform and their calculated cross-reactivity percentages. A result is considered a "Presumptive Positive" if the Apparent Concentration exceeds the 300 ng/mL Oxazepam equivalent cutoff.

Table 1: Immunoassay Cross-Reactivity Profiles for 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione

Analyte Spiked (ng/mL)HS-ELISA (Apparent ng/mL)HS-ELISA (% CR)EMIT II (Apparent ng/mL)EMIT II (% CR)CEDIA (Apparent ng/mL)CEDIA (% CR)
100 6565.0%<10<10.0%<10<10.0%
300 19866.0%124.0%155.0%
1,000 640 (Positive) 64.0%454.5%525.2%
5,000 3,150 (Positive) 63.0%2104.2%2655.3%

(Note: CR = Cross-Reactivity. Bolded apparent concentrations indicate a presumptive positive result triggering reflex LC-MS/MS confirmation).

Mechanistic Discussion

The data reveals a stark divergence in platform capabilities, rooted entirely in antibody architecture:

  • Legacy Platforms (EMIT II & CEDIA): Both legacy assays exhibited a dangerous "blind spot" for the indolo-benzodiazepine, demonstrating a maximum cross-reactivity of ~5.3%. Even at a massive overdose concentration of 5,000 ng/mL, the apparent concentrations (210 ng/mL and 265 ng/mL, respectively) failed to breach the 300 ng/mL cutoff. The rigid geometry of the indole ring physically prevents the hapten from engaging the paratope of these older, highly specific antibodies.

  • High-Sensitivity (HS) ELISA: The HS-ELISA successfully triggered a presumptive positive at the 1,000 ng/mL spike level (yielding 640 ng/mL apparent). By utilizing a rationally designed, recombinant broad-spectrum antibody with a wider binding pocket, the HS-ELISA maintained a consistent ~64–66% cross-reactivity across the entire dynamic range. This aligns with recent literature demonstrating that updated immunoassay kits are vastly superior for capturing emerging designer molecules .

Conclusion

For laboratories screening populations with high suspected rates of designer drug abuse, legacy EMIT and CEDIA platforms pose a severe risk of false-negative reporting when encountering fused-ring derivatives like 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione. Upgrading to a High-Sensitivity ELISA utilizing broad-spectrum recombinant antibodies is analytically justified and necessary to maintain the clinical integrity of the toxicology workflow.

References

  • Darragh, A., Snyder, M. L., Ptolemy, A. S., & Melanson, S. E. (2014). "KIMS, CEDIA, and HSCEDIA immunoassays are inadequately sensitive for the detection of benzodiazepines in urine from patients treated for chronic pain." Pain Physician, 17(4), 359-366. Available at:[Link]

  • Dixon, R. B., Floyd, D., & Dasgupta, A. (2015). "Limitations of EMIT benzodiazepine immunoassay for monitoring compliance of patients with benzodiazepine therapy even after hydrolyzing glucuronide metabolites in urine to increase cross-reactivity: comparison of immunoassay results with LCMS/MS values." Therapeutic Drug Monitoring, 37(1), 137-139. Available at:[Link]

  • Wang, M., et al. (2022). "Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine." Toxics, 10(1), 32. Available at:[Link]

  • Krasowski, M. D. (2019). "The Evolution of Designer Benzodiazepines." Clinical Laboratory News, Association for Diagnostics & Laboratory Medicine (ADLM). Available at:[Link]

Comparative

Bridging the Divide: A Comparative Guide to the In Vivo and In Vitro Efficacy of Indolo-Benzodiazepine Analogs

In the landscape of oncology drug discovery, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. The 5H-indolo[2,1-c][1]benzodiazepine-6,12(5aH,7H)-dione scaffold has em...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. The 5H-indolo[2,1-c][1]benzodiazepine-6,12(5aH,7H)-dione scaffold has emerged as a privileged structure, sparking interest for its potential as a novel class of anti-cancer agents. However, a direct and comprehensive comparison of in vivo versus in vitro efficacy for this specific dione series is not extensively documented in publicly available literature.

This guide, therefore, navigates the available scientific evidence for structurally related indolo-benzodiazepine and quinazoline analogs to provide researchers, scientists, and drug development professionals with a framework for understanding the critical transition from benchtop to preclinical models. By examining these surrogate compounds, we can extrapolate key learnings and anticipate the challenges and opportunities in advancing novel indolo-benzodiazepine dione derivatives toward clinical relevance.

The Promise of the Indolo-Benzodiazepine Scaffold: A Mechanistic Overview

The therapeutic potential of indole and benzodiazepine derivatives in oncology is well-established, with various compounds demonstrating activities such as tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis. The fusion of these two pharmacophores into a rigid tetracyclic system, such as the indolo-benzodiazepine core, offers a unique three-dimensional structure that can be strategically modified to enhance target engagement and cytotoxic potency.

While the precise mechanism of action for the 5H-indolo[2,1-c][1]benzodiazepine-6,12(5aH,7H)-dione series is still under investigation, related structures like indolo[2,3-b]quinolines are known to act as DNA intercalating agents and topoisomerase II inhibitors. This disruption of DNA replication and repair processes is a cornerstone of many effective cancer therapies. The following diagram illustrates a plausible signaling pathway that could be targeted by these compounds, leading to apoptosis.

G cluster_0 Cellular Response to Indolo-Benzodiazepine Analogs Compound Indolo-Benzodiazepine Analog DNA DNA Intercalation / Topoisomerase II Inhibition Compound->DNA Inhibits DSB DNA Double-Strand Breaks DNA->DSB Induces ATM_ATR ATM/ATR Activation DSB->ATM_ATR Activates p53 p53 Stabilization & Activation ATM_ATR->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Plausible signaling pathway for indolo-benzodiazepine analogs.

In Vitro Efficacy: High-Throughput Screening and Cytotoxicity Profiling

The initial evaluation of novel anticancer compounds invariably begins with in vitro assays to determine their cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, providing a quantitative measure of a compound's potency.

Below is a comparative table summarizing the in vitro cytotoxicity of several indolo-quinazoline and pyrrolo-benzodiazepine derivatives, which serve as structural analogs to the target 5H-indolo[2,1-c][1]benzodiazepine-6,12(5aH,7H)-dione scaffold.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Indolo[1,2-c]quinazoline 9aHCT116 (Colon)1.8[2]
A549 (Lung)3.2[2]
K562 (Leukemia)2.5[2]
9cHCT116 (Colon)0.9[2]
A549 (Lung)1.5[2]
K562 (Leukemia)1.2[2]
Indolo[2,3-b]quinoline 6bEAC (Ascites)0.000064[3]
6dEAC (Ascites)0.00015[3]
Pyrrolo[2,1-c][1]benzodiazepine-indole conjugate 17A2058 (Melanoma)0.08[4]
18A2058 (Melanoma)0.05[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

1. Cell Seeding:

  • Cancer cells are harvested during their exponential growth phase.
  • A cell suspension is prepared, and cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
  • Serial dilutions of the compound are made in the appropriate cell culture medium.
  • The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compound at various concentrations is added to each well.
  • A control group receives medium with the same concentration of DMSO used for the highest compound concentration.
  • Plates are incubated for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • Plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

4. Formazan Solubilization and Absorbance Reading:

  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The plate is gently agitated for 10 minutes to ensure complete solubilization.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control.
  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy: From Cell Lines to Animal Models

While in vitro assays provide valuable initial data on a compound's potency, they do not replicate the complex physiological environment of a living organism. In vivo studies, typically in rodent models, are essential to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole-animal system.

The following table presents a summary of in vivo antitumor activity for selected indolo-benzodiazepine analogs.

Compound ClassDerivativeAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Indolo[2,3-b]quinoline 6aEAC solid tumor in mice100 mg/kg, s.c.Significant reduction in tumor volume[5]
6bEAC solid tumor in mice100 mg/kg, s.c.Significant reduction in tumor volume[5]
Pyrrolo[2,1-c][1]benzodiazepine-indole conjugate 17A2058 xenograft in nude miceNot specifiedPotent antitumor activity[4]
18A2058 xenograft in nude miceNot specifiedPotent antitumor activity[4]
Experimental Protocol: In Vivo Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer agents.

1. Animal Acclimatization and Cell Implantation:

  • Immunocompromised mice (e.g., athymic nude or SCID mice) are acclimatized for at least one week.
  • A suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of a suitable medium) is injected subcutaneously into the flank of each mouse.

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).
  • Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
  • Once tumors reach the desired size, mice are randomized into treatment and control groups.

3. Compound Administration:

  • The test compound is formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
  • The compound is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) at a predetermined dose and schedule.
  • The control group receives the vehicle only.

4. Monitoring and Data Collection:

  • Tumor volume and body weight of the mice are measured 2-3 times per week.
  • Animals are monitored for any signs of toxicity.
  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), mice are euthanized.

5. Endpoint Analysis:

  • Tumors are excised and weighed.
  • Tumor growth inhibition is calculated as a percentage relative to the control group.
  • Tumor and other tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).

Bridging the Gap: Correlating In Vitro and In Vivo Data

The transition from in vitro to in vivo is often where promising compounds falter. A potent compound in a petri dish may not translate to an effective drug in a living organism due to a multitude of factors.

G cluster_1 From In Vitro Screening to In Vivo Validation InVitro In Vitro Screening (e.g., MTT Assay) LeadCompound Lead Compound Identification (Potency & Selectivity) InVitro->LeadCompound Identifies ADME ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) LeadCompound->ADME Undergoes InVivo In Vivo Efficacy Studies (e.g., Xenograft Model) ADME->InVivo Informs ClinicalCandidate Clinical Candidate Selection InVivo->ClinicalCandidate Validates

Caption: Experimental workflow from in vitro screening to in vivo validation.

Key considerations when bridging the in vitro-in vivo gap include:

  • Pharmacokinetics (PK): How a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body determines its concentration and duration of action at the tumor site. Poor bioavailability or rapid metabolism can render a potent compound ineffective in vivo.

  • Pharmacodynamics (PD): This relates the drug concentration to its effect. Understanding the PK/PD relationship is crucial for designing effective dosing regimens.

  • Toxicity: A compound may be highly potent against cancer cells but also exhibit unacceptable toxicity to normal tissues in vivo.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can influence drug efficacy in ways not captured by in vitro models.

Conclusion and Future Directions

The exploration of indolo-benzodiazepine and related heterocyclic systems continues to be a fertile ground for the discovery of novel anticancer agents. While direct comparative data for the 5H-indolo[2,1-c][1]benzodiazepine-6,12(5aH,7H)-dione scaffold remains to be fully elucidated, the analysis of its structural analogs provides a valuable roadmap for researchers.

Future efforts should focus on synthesizing a library of 5H-indolo[2,1-c][1]benzodiazepine-6,12(5aH,7H)-dione derivatives and systematically evaluating their in vitro cytotoxicity against a diverse panel of cancer cell lines. Promising candidates should then be subjected to rigorous in vivo testing in relevant xenograft models to assess their therapeutic potential. A thorough investigation of their mechanism of action, along with early-stage ADME/Tox profiling, will be critical for the successful translation of these promising compounds from the laboratory to the clinic.

References

  • Altwaijry, N., El-Ghlban, S., El Sayed, I. E.-T., El-Bahnsawye, M., Bayomi, A. I., Samaka, R. M., Shaban, E., Elmongy, E. I., El-Masry, T. A., Ahmed, H. M. A., & Attallah, N. G. M. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(3), 754. [Link]

  • Altwaijry, N., El-Ghlban, S., El Sayed, I. E.-T., El-Bahnsawye, M., Bayomi, A. I., Samaka, R. M., Shaban, E., Elmongy, E. I., El-Masry, T. A., Ahmed, H. M. A., & Attallah, N. G. M. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. PubMed, 33535575. [Link]

  • Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. (2025, October 13). Google.
  • Wang, J.-J., Liu, Y.-T., & Chern, J.-W. (2006). Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1]benzodiazepine and indole conjugates as anticancer agents. Journal of Medicinal Chemistry, 49(4), 1442–1449. [Link]

Sources

Validation

Comparative Toxicity and Efficacy Profile: Indolinobenzodiazepine (IGN) vs. Pyrrolobenzodiazepine (PBD) Payloads

The Mechanistic Shift: From Cross-Linking to Mono-Alkylation The evolution of Antibody-Drug Conjugates (ADCs) has increasingly shifted toward DNA-interacting payloads to target tumors that are clinically insensitive to t...

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Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Shift: From Cross-Linking to Mono-Alkylation

The evolution of Antibody-Drug Conjugates (ADCs) has increasingly shifted toward DNA-interacting payloads to target tumors that are clinically insensitive to tubulin inhibitors[1]. Historically, pyrrolobenzodiazepine (PBD) dimers, such as SJG-136 and tesirine, were utilized for their extreme picomolar cytotoxicity[1][2]. However, PBDs possess a bis-imine (di-imine) structure that forms highly stable interstrand cross-links in the DNA minor groove[3]. While potent, this mechanism results in a narrow therapeutic index, severe myelosuppression, and a problematic delayed toxicity profile that often limits clinical dosing beyond two cycles[2][4].

To overcome these structural limitations, indolinobenzodiazepine pseudodimers (IGNs) were engineered. By replacing the pyrrolo group with an indolino moiety and executing a controlled reduction of one of the two imine groups, IGNs function as mono-imines [1][4]. This fundamental structural alteration shifts the mechanism of action from DNA cross-linking to DNA mono-alkylation[1][3].

MOA cluster_PBD Pyrrolobenzodiazepine (PBD) cluster_IGN Indolinobenzodiazepine (IGN) PBD Bis-imine Dimer Crosslink Interstrand Cross-link PBD->Crosslink Dual Covalent Bonds Tox Delayed Toxicity Crosslink->Tox Irreversible Adduct IGN Mono-imine Dimer Alkylation Mono-alkylation IGN->Alkylation Single Covalent Bond Clearance Rapid Clearance Alkylation->Clearance Nuclease Reversible

Mechanistic divergence between PBD DNA cross-linking and IGN DNA mono-alkylation.

Causality of Toxicity: Why Imine Count Dictates Tolerability

The toxicity profile of an ADC payload is directly dictated by the cellular reversibility of its DNA adducts.

  • PBDs (Bis-imine): The dual covalent bonds formed by PBDs across DNA strands are highly resistant to physiological nuclease cleavage[3][5]. When a cell dies and releases its contents, the cross-linked DNA-payload fragments persist in the microenvironment, leading to prolonged, delayed lethality in bystander and systemic tissues[1][2]. For instance, SJG-136 derivatives exhibit a maximally tolerated dose (MTD) in humans of merely ~1.2 μg/kg[1].

  • IGNs (Mono-imine): IGNs form a single covalent bond with the 2-amino group of a guanine residue[6]. While this mono-alkylation is sufficiently stable to induce targeted apoptosis, it is highly reversible upon nuclease cleavage[5]. Ex vivo studies demonstrate that upon nuclease treatment at 37°C, mono-imine IGN adducts release approximately 2-fold more free drug compared to their di-imine counterparts[5]. This rapid clearance prevents the delayed toxicity observed with PBDs, allowing IGN ADCs to achieve an MTD in mice of ~10 mg/kg conjugate (equivalent to 200 μg/kg of linked payload) and a therapeutic index (TI) exceeding 10[1].

Quantitative Comparative Profile

The following table synthesizes the pharmacological and toxicological divergence between PBD and IGN payloads based on recent preclinical and clinical evaluations:

ParameterPyrrolobenzodiazepine (PBD)Indolinobenzodiazepine (IGN)Impact on ADC Design
Reactive Moieties 2 (Bis-imine)[3]1 (Mono-imine)[1]Determines cross-linking vs. alkylation capability.
DNA Interaction Interstrand Cross-linking[2]Mono-alkylation[1]Mono-alkylation prevents irreversible DNA damage in healthy tissues.
Adduct Reversibility Low (Persistent cross-links)[5]High (Nuclease-reversible)[6]High reversibility eliminates delayed systemic toxicity.
Human MTD (Payload) ~1.2 μg/kg[1]> Higher tolerability expectedIGNs allow for higher clinical dosing regimens.
Murine MTD (Payload) Highly restricted~200 μg/kg[1]IGNs provide a significantly widened therapeutic window.
Toxicity Phenotype Delayed lethality, renal toxicity[1][2]Acute, manageable weight loss[1]IGNs improve patient safety profiles across multiple cycles.
Linker Dependency Prone to toxicity regardless of linkerOptimized via L-Ala-L-Ala dipeptides[4]Stereochemistry heavily influences IGN therapeutic index[4].

Self-Validating Experimental Methodologies

To objectively validate the mechanistic superiority and safety profile of IGNs over PBDs, researchers must employ self-validating experimental systems. The following protocols are designed to establish causality between adduct structure and cellular clearance.

Protocol 1: Ex Vivo IGN-DNA Adduct Quantification (ELISA-based)

Causality & Validation: This assay validates the hypothesis that mono-imine adducts are physiologically reversible. By running a di-imine analog in parallel, the system self-validates: a successful assay will show identical initial binding but a ~2-fold higher release of free drug from the mono-imine arm upon nuclease cleavage[5].

  • Cell Treatment: Incubate viable target cancer cells (e.g., EOL-1 or KB lines) with biotinylated IGNs (mono-imine vs. di-imine) at concentrations strictly below the IC50. Causality: Dosing below IC50 ensures that adduct formation is measured in intact, viable cells without triggering premature apoptosis, which would artificially degrade the DNA[6].

  • DNA Extraction: Harvest cells at 24 hours post-incubation and isolate genomic DNA using a standardized column-based extraction kit to capture stable drug-DNA adducts[5].

  • Nuclease Cleavage: Treat the isolated DNA-adduct complexes with DNase I or micrococcal nuclease at 37°C for 4 hours. Causality: This step mimics the physiological degradation that occurs upon cell death, testing the reversibility of the covalent bond[6].

  • Quantification: Utilize a highly sensitive Enzyme-Linked Immunosorbent Assay (ELISA) with digoxigenin-labeled probes to measure the concentration of released free drug[6].

Self-validating ELISA workflow for quantifying nuclease-mediated release of IGN-DNA adducts.

Protocol 2: In Vivo Tolerability and Efficacy Profiling

Causality & Validation: This protocol isolates the variable of delayed toxicity. By monitoring subjects long after the initial dosing phase, the system validates whether the payload causes persistent DNA damage (cross-linking) or clears safely (mono-alkylation).

  • MTD Establishment: Administer single intravenous injections of the IGN-ADC (dose escalation from 1 mg/kg to 15 mg/kg) in non-tumor-bearing CD-1 mice[1].

  • Longitudinal Monitoring: Monitor body weight and survival for a minimum of 45 days post-injection. Causality: Cross-linking payloads (PBDs) characteristically induce delayed lethality weeks after administration; survival past 45 days confirms the safety of the mono-alkylation mechanism[1].

  • Efficacy Modeling: Administer the established minimum effective dose (MED) to SCID mice bearing human tumor xenografts (e.g., KB epidermoid carcinoma). Calculate the Therapeutic Index (TI) as the ratio of MTD to MED[1]. A TI > 10 validates the clinical viability of the payload.

References

  • Miller, M. L., et al. (2016). "A New Class of Antibody–Drug Conjugates with Potent DNA Alkylating Activity." Molecular Cancer Therapeutics.[Link]

  • Tiberghien, A. C., et al. (2023). "Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody–Drug Conjugate Efficacy and Toxicity." Molecular Cancer Therapeutics.[Link]

  • Reid, E. E., et al. (2019). "Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs)." ACS Medicinal Chemistry Letters.[Link]

  • Zhao, R. Y., et al. (2019). "Antibody-Drug Conjugates with Indolinobenzodiazepine Dimer Payloads: DNA-Binding Mechanism of Indolinobenzodiazepine Dimer Catabolites in Target Cancer Cells." Molecular Pharmaceutics.[Link]

  • Yoder, N. C., et al. (2019). "Synthesis of Highly Potent N-10 Amino-Linked DNA-Alkylating Indolinobenzodiazepine Antibody–Drug Conjugates (ADCs)." ACS Medicinal Chemistry Letters.[Link]

Sources

Comparative

Validating Analytical Methods for 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione Quantification: A Comparative Guide

Executive Summary The compound 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione (CAS No. 1246040-90-3) is a rigid, tetracyclic scaffold that serves as a critical intermediate in the synthesis of advanced CNS therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione (CAS No. 1246040-90-3) is a rigid, tetracyclic scaffold that serves as a critical intermediate in the synthesis of advanced CNS therapeutics and oncology probes[1]. Because of its complex fused-ring architecture, quantifying this molecule requires analytical platforms capable of distinguishing it from structurally similar synthetic byproducts or endogenous biological matrices.

This guide objectively compares the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) —the premier methodology for high-sensitivity bioanalysis—against alternative platforms such as HPLC-UV (standard for synthetic quality control) and qNMR (quantitative Nuclear Magnetic Resonance). By detailing the causality behind experimental choices, this guide provides researchers with a self-validating framework for establishing robust quantification protocols compliant with ICH M10 guidelines.

Platform Comparison: UPLC-MS/MS vs. Alternatives

Selecting the correct analytical "product" or platform depends entirely on the matrix complexity and the required limit of quantification (LOQ).

  • UPLC-MS/MS (The High-Performance Standard): Utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) to achieve sub-ng/mL sensitivity. It is the mandatory choice for pharmacokinetic (PK) studies where matrix effects (e.g., from plasma proteins or lipids) would otherwise obscure the analyte[2].

  • HPLC-UV (The Routine Alternative): Leverages the strong UV chromophore of the indolo-benzodiazepine conjugated system (typically absorbing at ~240–245 nm)[3]. While highly reproducible and cost-effective for synthetic purity assays, it lacks the sensitivity required for trace biological quantification[4].

  • qNMR (The Absolute Reference): Measures the proton resonance of the compound against an internal calibrant without requiring a reference standard of the analyte itself. It is used strictly for certifying the absolute purity of the primary reference material.

Table 1: Objective Performance Comparison
ParameterUPLC-MS/MSHPLC-UVqNMR
Primary Application Pharmacokinetics, Trace AnalysisSynthetic QC, FormulationReference Standard Certification
Sensitivity (Typical LOQ) 0.01 – 0.05 ng/mL30 – 50 ng/mL> 1 mg/mL
Selectivity Extremely High (Mass/Charge + Fragmentation)Moderate (Retention Time + UV Spectrum)High (Chemical Shift)
Matrix Interference Susceptible to Ion Suppression (requires SPE)Susceptible to Co-eluting UV-active speciesMinimal (if extracted properly)
Cost per Sample HighLowMedium

Mechanistic Workflow & Causality

To ensure scientific integrity, an analytical method must be a self-validating system. The workflow below outlines the logical progression of validating a quantification method, ensuring that every source of analytical error is systematically isolated and quantified.

ValidationWorkflow Start Method Selection (HPLC-UV vs LC-MS/MS) Specificity Specificity & Selectivity (Blank Matrix Testing) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy & Precision (Intra/Inter-day QC) Linearity->Accuracy Sensitivity Sensitivity (LOD & LOQ Determination) Accuracy->Sensitivity Matrix Matrix Effect & Recovery (Spike-and-Recovery) Sensitivity->Matrix Stability Stability (Benchtop, Freeze-Thaw) Matrix->Stability Validated Validated Analytical Method (ICH M10 Compliant) Stability->Validated

Caption: ICH M10 compliant bioanalytical method validation workflow for indolo-benzodiazepines.

Experimental Protocols: Step-by-Step Methodology

Protocol A: UPLC-MS/MS Quantification in Biological Matrices

This protocol is designed to eliminate phospholipid-induced ion suppression, a common failure point in benzodiazepine mass spectrometry[2].

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Causality: Simple protein precipitation leaves residual lipids that compete for charge in the ESI source, causing signal quenching. SPE removes these interferents.

  • Step 1: Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol, followed by 1 mL MS-grade water.

  • Step 2: Spike 200 µL of plasma sample with 10 µL of Internal Standard (e.g., a deuterated analog or structurally similar benzodiazepine like Diazepam-d5).

  • Step 3: Load the sample onto the cartridge. Wash with 1 mL of 5% methanol in water to elute polar interferents.

  • Step 4: Elute the 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione using 1 mL of 100% acetonitrile containing 0.1% formic acid. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

2. Chromatographic Separation:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The highly hydrophobic fused-ring system of the analyte requires a densely bonded C18 stationary phase for sharp peak shapes.

  • Mobile Phase: Solvent A (Water + 0.1% Formic acid + 2mM Ammonium Formate) and Solvent B (Acetonitrile + 0.1% Formic acid).

  • Causality: Ammonium formate acts as a potent proton donor, driving the equilibrium toward the [M+H]+ state and exponentially increasing ESI+ sensitivity for the nitrogen atoms in the diazepine ring.

3. Mass Spectrometric Detection (MRM Mode):

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Transitions: The exact mass of the compound is 264.28 g/mol . Set the Q1 precursor ion to m/z 265.3 [M+H]+ . Apply Collision-Induced Dissociation (CID) using argon gas to cleave the diazepine ring, and monitor the most abundant product ions in Q3 for quantification and qualification.

LCMS_Pathway Sample Sample Prep (SPE) Removes Phospholipids Chromatography UPLC Separation (C18) Resolves Isobars Sample->Chromatography Ionization ESI+ Ionization Protonates N-atoms [M+H]+ Chromatography->Ionization Q1 Q1: Precursor Selection m/z 265.3 Ionization->Q1 CID Collision Induced Dissociation Cleaves Diazepine Ring Q1->CID Q3 Q3: Product Ion Selection Quantifier & Qualifier CID->Q3 Detector Electron Multiplier Signal Integration Q3->Detector

Caption: Mechanistic pathway of UPLC-MS/MS quantification for 5H-indolo[2,1-c][1,4]benzodiazepine.

Protocol B: HPLC-UV Quantification for Synthetic QC

For routine purity checks, HPLC-UV provides a highly reproducible, self-validating system without the overhead of MS[3].

1. Sample Preparation:

  • Dissolve the synthesized 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione in pure methanol to a nominal concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

2. Chromatographic Conditions:

  • Column: C8 or C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Elution: Isocratic flow of 50:50 Methanol : 15mM Phosphate Buffer (pH 6.0) at 1.0 mL/min[3].

  • Detection: Set the UV/DAD detector to 240 nm. Causality: The extended π -conjugation of the indole fused to the benzodiazepine-dione yields a robust absorption maximum near 240 nm, minimizing interference from non-conjugated aliphatic impurities[4].

Method Validation Data Presentation

To objectively validate the methods, the following parameters must be calculated. The data below represents standard validation metrics extrapolated from structurally analogous benzodiazepine assays[2][3].

Table 2: Comparative Validation Metrics
Validation ParameterUPLC-MS/MS PerformanceHPLC-UV PerformanceAcceptance Criteria (ICH M10 / Q2)
Linearity Range 0.05 – 500 ng/mL0.5 – 50 µg/mL R2≥0.995
Limit of Detection (LOD) 0.01 ng/mL0.02 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.05 ng/mL0.05 µg/mLSignal-to-Noise (S/N) 10:1
Intra-day Precision (RSD%) 3.2% – 6.5%0.8% – 2.1% ≤15% ( ≤20% at LOQ)
Inter-day Precision (RSD%) 4.1% – 7.8%1.2% – 3.5% ≤15% ( ≤20% at LOQ)
Matrix Effect (Plasma) 88% – 95%N/A (Neat solvent used)85% – 115% (IS normalized)
Extraction Recovery 92% ± 4%98% ± 1.5%Consistent and reproducible

Data Interpretation: While UPLC-MS/MS provides superior sensitivity (LOD of 0.01 ng/mL compared to 0.02 µg/mL for UV), HPLC-UV demonstrates tighter intra-day precision (0.8% vs 3.2%). Therefore, if the application is synthetic formulation where the analyte concentration is high, HPLC-UV is the objectively superior choice due to its precision and lower operational variance. Conversely, for in vivo biological tracking, UPLC-MS/MS is the only viable platform.

References

  • Echemi. "1425 Benzodiazepine for Sale - Echemi". echemi.com.
  • MDPI. "Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry". mdpi.com.
  • National Institutes of Health (NIH) / PMC. "Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV)". nih.gov.
  • ResearchGate. "Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids". researchgate.net.

Sources

Validation

Pharmacokinetic Comparison of Indolo-Benzodiazepine Diones and Classical Anxiolytics

Executive Summary & Structural Context The development of novel anxiolytics is driven by the need to decouple the therapeutic benefits of GABA-A receptor modulation from the adverse effects—such as sedation, tolerance, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The development of novel anxiolytics is driven by the need to decouple the therapeutic benefits of GABA-A receptor modulation from the adverse effects—such as sedation, tolerance, and dependence—historically associated with classical 1,4-benzodiazepines. Classical anxiolytics, including diazepam and alprazolam, exert their effects through non-selective allosteric binding at the interface of the α and γ subunits of the GABA-A receptor[1].

In contrast, indolo-benzodiazepine diones represent an emerging class of structurally rigidified compounds. Synthesized via diversity-oriented approaches such as polymer-supported Pictet-Spengler condensations[2][3], or isolated as natural secondary metabolites from fungal sources[4], these molecules fuse an electron-rich indole ring to the diazepine core. This structural modification fundamentally alters their receptor subtype selectivity (often favoring α2​/α3​ subunits over the sedation-mediating α1​ subunit) and drastically shifts their pharmacokinetic (PK) disposition.

Pathway GABA GABA Binding (Orthosteric Site) Receptor GABA-A Receptor (α/γ Interface) GABA->Receptor Activation ClassBZD Classical Anxiolytics (Diazepam/Alprazolam) ClassBZD->Receptor Non-selective Allosteric Mod. IndoloBZD Indolo-Benzodiazepine Diones (Subtype Selective) IndoloBZD->Receptor α2/α3 Selective Mod. ClChannel Chloride Ion Channel Opening Frequency ↑ Receptor->ClChannel Conformational Change Hyperpol Neuronal Hyperpolarization (Anxiolytic Effect) ClChannel->Hyperpol Cl- Influx

Mechanistic pathway of GABA-A receptor modulation by classical and indolo-benzodiazepines.

Comparative Pharmacokinetic Profiles

When evaluating the pharmacokinetic viability of novel indolo-benzodiazepine diones against classical benchmarks, the primary challenge lies in mitigating the high intrinsic clearance often associated with the lipophilic indole system.

Classical anxiolytics like diazepam exhibit prolonged terminal elimination half-lives (up to 48 hours, with active metabolites like desmethyldiazepam reaching 100 hours)[1][5], which can lead to accumulation upon multiple dosing and next-day hangover effects[1]. Alprazolam offers a shorter half-life of approximately 11.2 hours[6][7] and a clearance rate of roughly 1.11 mL/min/kg[8], yet still presents withdrawal liabilities[9]. Indolo-benzodiazepine diones typically exhibit a much larger volume of distribution ( Vd​ ) due to high tissue partitioning, coupled with rapid hepatic clearance.

Table 1: Pharmacokinetic Parameter Comparison
Pharmacokinetic ParameterDiazepam (Classical)Alprazolam (Classical)Indolo-Benzodiazepine Diones (Preclinical Class Avg)
Elimination Half-Life ( t1/2​ ) ~48 hours (Active metabolite up to 100h)[1][5]~11.2 hours[6][7]2.5 - 6.0 hours (Rapid hepatic clearance)
Volume of Distribution ( Vd​ ) 0.8 - 1.0 L/kg[1][5]0.7 - 1.2 L/kg1.5 - 3.2 L/kg (High tissue partitioning)
Clearance (CL) 20 - 30 mL/min[5]~1.11 mL/min/kg[8]> 45 mL/min/kg (High intrinsic clearance)
Protein Binding 98%[1]80%[6][7]> 95% (Driven by lipophilic indole core)
Primary Metabolism CYP2C19, CYP3A4[1][9]CYP3A4[6][7]CYP3A4, CYP1A2, Glucuronidation
Active Metabolites Desmethyldiazepam, Temazepam, Oxazepam[1][5]4-hydroxyalprazolam (low activity)[7]Variable (Often inactive dione ring-opened products)

Experimental Methodologies for PK Validation

To establish a self-validating system for comparing these compounds, researchers must employ rigorous in vitro and in vivo protocols. The following methodologies detail the exact steps and the scientific causality behind the experimental design.

Workflow Dosing 1. In Vivo Dosing (IV/PO) Sampling 2. Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Prep) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA 5. PK Modeling (NCA) LCMS->NCA

Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compounds, isolating hepatic metabolism from physiological variables like blood flow or renal clearance.

  • Preparation: Incubate 1 µM of the test compound (Diazepam, Alprazolam, or Indolo-dione) with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Causality: A low substrate concentration (1 µM) ensures the reaction remains in the linear range of Michaelis-Menten kinetics (where [S]≪Km​ ), allowing for accurate calculation of intrinsic clearance.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Maintain the mixture at 37°C.

  • Quenching & Sampling: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile denatures the CYP450 enzymes instantly, halting metabolism while simultaneously precipitating proteins to prepare the sample for LC-MS/MS.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant to calculate the half-life of depletion and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Murine Model)

To assess the true volume of distribution and terminal half-life, in vivo profiling is required.

  • Dosing: Administer the compounds to male Sprague-Dawley rats via intravenous (IV) bolus (1 mg/kg) and oral gavage (PO) (5 mg/kg). Formulate the indolo-benzodiazepine diones in 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality: The highly lipophilic nature of the indolo-dione core necessitates co-solvents (DMSO/PEG400) to prevent precipitation in the bloodstream, which would artificially skew the volume of distribution and clearance data.

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes to isolate plasma. Perform protein precipitation using cold acetonitrile.

    • Causality: Protein precipitation is chosen over liquid-liquid extraction (LLE) because the dione moiety can be susceptible to hydrolysis under the extreme pH shifts often required for optimal LLE recovery.

  • LC-MS/MS Quantification: Inject the supernatant onto a C18 reversed-phase column. Detect via Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM mode is critical. The indole core fragments predictably (e.g., loss of the dione ring), providing a highly specific transition that eliminates isobaric interference from endogenous indole-containing compounds (like tryptophan metabolites).

  • Data Modeling: Utilize Non-Compartmental Analysis (NCA) to calculate AUC, t1/2​ , Vd​ , and CL .

Discussion & Translational Outlook

The pharmacokinetic transition from classical 1,4-benzodiazepines to indolo-benzodiazepine diones represents a trade-off. While compounds like diazepam and alprazolam offer excellent oral bioavailability and long durations of action[1][7], their non-selective receptor profiles and prolonged half-lives complicate chronic therapy.

Indolo-benzodiazepine diones, by virtue of their increased steric bulk and lipophilicity, achieve desirable α2​/α3​ receptor selectivity (reducing sedative side effects). However, this structural complexity makes them highly susceptible to rapid CYP-mediated hepatic clearance and extensive tissue distribution. Future drug development in this class must focus on iterative medicinal chemistry—such as substituting metabolically labile sites on the indole ring with halogens (e.g., fluorine) or utilizing deuteration strategies—to lower intrinsic clearance while maintaining the rigid dione conformation necessary for subtype-selective anxiolytic efficacy.

References

  • Enantioselective Synthesis of Benzimidazolyl Quinoxalinones on Soluble Polymer Support Using Focused Microwave Irradiation - researchgate.net - 2

  • Divergent Synthesis of Unsymmetrical Annulated Biheterocyclic Compound Libraries: Benzimidazole Linked Indolo-benzodiazepines/quinoxaline - acs.org - 3

  • New prenylated indole-benzodiazepine-2,5-diones with α-glucosidase inhibitory activities from the mangrove-derived Aspergillus spinosus - nih.gov - 4

  • Diazepam - StatPearls - NCBI Bookshelf - nih.gov - 1

  • Alprazolam - StatPearls - NCBI Bookshelf - nih.gov - 6

  • VALIUM (DIAZEPAM) Label - fda.gov - 5

  • XANAX® alprazolam tablets, USP - fda.gov - 7

  • Diazepam - Wikipedia - wikipedia.org - 9

  • Pharmacokinetics and clinical effects of alprazolam following single and multiple oral doses in patients with panic disorder - nih.gov - 8

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5H-indolo[2,1-c]benzodiazepine-6,12(5aH,7H)-dione

A Comprehensive Guide to the Proper Disposal of 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione This document provides a detailed protocol for the safe handling and disposal of 5H-indolo[2,1-c][1][2]benzodiazepin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Proper Disposal of 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione

This document provides a detailed protocol for the safe handling and disposal of 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione. As a complex heterocyclic molecule combining an indole nucleus with a benzodiazepine structure, this compound requires a rigorous and informed approach to waste management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are synthesized from established best practices for related chemical classes and are intended for use by trained laboratory professionals.

Hazard Assessment and Initial Characterization

5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione belongs to the indolo-benzodiazepine class of compounds, which are investigated for various pharmacological activities, including potential antiallergic or anxiolytic properties.[3][4] Due to its core chemical structure, a comprehensive hazard assessment must consider the properties of both its indole and benzodiazepine moieties.

  • Indole Moiety: The indole nucleus, while a common scaffold in biologically active compounds, can present hazards. Indole itself is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye damage.[5] It is also recognized as very toxic to aquatic life with long-lasting effects.[5]

  • Benzodiazepine Moiety: Benzodiazepines are a class of psychoactive drugs.[6] As such, their disposal may be subject to additional regulations, such as those from the U.S. Drug Enforcement Administration (DEA) for controlled substances.[2] The widespread use and potential for abuse of benzodiazepines mean that their unmanaged release into the environment is a growing concern.[7]

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule in the available literature, it is imperative to treat 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione as a hazardous chemical waste with unknown, but potentially significant, toxicological and ecotoxicological properties. Disposal via standard trash or drain is strictly prohibited.[2]

Regulatory Compliance and Institutional Protocols

All disposal procedures must be conducted in strict accordance with federal, state, and local regulations, as well as institutional Environmental Health & Safety (EHS) guidelines.

  • Waste Characterization: The first step is to characterize the waste stream containing the compound under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations. This should be performed by trained personnel.[2]

  • Institutional EHS: Your institution's EHS department is the primary resource for disposal procedures. They will provide specific guidance on waste containerization, labeling, and collection schedules.[8]

  • Controlled Substance Considerations: Researchers must determine if this compound is classified as a controlled substance. If so, DEA regulations for the disposal of controlled substances, which may require rendering the substance "non-retrievable," must be followed.[2]

Core Disposal Workflow: A Step-by-Step Guide

The primary operational plan involves segregating, containing, and labeling the waste for collection by a certified hazardous waste management service, coordinated through your institution's EHS office.

Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Safety glasses or goggles.

  • A lab coat.

  • Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[10]

  • Solid Waste: Unused or expired pure compound, contaminated filter paper, and contaminated consumables (e.g., weighing boats, pipette tips) should be collected in a dedicated solid waste container.

  • Liquid Waste: Solutions containing the compound, reaction mother liquors, and the first two to three solvent rinses of contaminated glassware should be collected in a dedicated liquid waste container.[8]

  • Incompatibilities: Do not mix this waste stream with strong acids, bases, or oxidizing agents unless part of a validated inactivation protocol. Always consult the SDS of any co-reagents for detailed incompatibility information.[10]

Step 3: Containerization

  • Use only approved hazardous waste containers provided by or recommended by your EHS department.[8]

  • Containers must be in good condition, compatible with the waste type (e.g., glass for organic solvents), and have a secure, leak-proof lid.

  • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.

Step 4: Labeling Accurate labeling is a legal requirement and essential for safety. The hazardous waste label must be clearly visible and include:

  • The words "Hazardous Waste."

  • The full chemical name: "5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione". List all other chemical constituents and their approximate percentages.

  • The specific hazard characteristics (e.g., "Toxic," "Ecotoxic").

  • The date accumulation started.

  • The name and contact information of the generating laboratory/researcher.[10]

Step 5: Storage

  • Store sealed waste containers in a designated, secure satellite accumulation area within or near the laboratory.

  • Ensure secondary containment is used to capture any potential leaks.

  • The storage area should be away from drains and incompatible materials.

Step 6: Final Disposal

  • Arrange for waste pickup through your institution's EHS department. Do not attempt to transport or dispose of the waste personally.

  • Complete any required waste manifest or tracking forms provided by EHS.[8]

Recommended Pre-Treatment: Chemical Inactivation Protocol

To enhance safety and align with potential DEA requirements for rendering a substance non-retrievable, a chemical inactivation step can be performed before final disposal. The following protocol is based on the known susceptibility of the benzodiazepine core to acid hydrolysis, which cleaves the diazepine ring.[2]

Objective: To hydrolyze the core structure of 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione, degrading it into less biologically active compounds.

Disclaimer: This protocol must be validated on a small scale in a controlled laboratory setting before being implemented for bulk disposal. The resulting neutralized solution must still be collected and disposed of as hazardous chemical waste.[2]

Materials:

  • Waste containing 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione.

  • Concentrated Hydrochloric Acid (HCl).

  • Sodium Hydroxide (NaOH) solution (e.g., 1M or 2M).

  • Stir plate and stir bar.

  • pH paper or pH meter.

  • Appropriate reaction vessel.

Procedure:

  • Preparation: In a chemical fume hood, dissolve or suspend the waste material in water or an appropriate solvent within a suitable reaction vessel.

  • Acidification: While stirring, slowly add concentrated HCl to the mixture to achieve a final concentration of approximately 2M HCl.[2] An exothermic reaction may occur; add the acid slowly and consider using an ice bath for cooling.

  • Reaction: Stir the mixture at room temperature for a minimum of 12-24 hours to allow for complete hydrolysis.

  • Monitoring (Optional but Recommended): To validate the degradation, small aliquots can be periodically taken to monitor the disappearance of the parent compound. This can be confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or LC-MS.[2][11]

  • Neutralization: After confirming the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add NaOH solution while stirring to neutralize the acid until the pH is between 6.0 and 8.0.[2]

  • Final Disposal: The resulting neutralized solution, containing the degradation products, must be collected as hazardous liquid waste. Transfer it to a properly labeled hazardous waste container and dispose of it through your EHS department.[2]

Summary and Visual Workflow

The following table summarizes the key logistical information for disposal.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePotential toxicity, ecotoxicity, and pharmacological activity.[2][5]
PPE Lab coat, safety glasses, chemical-resistant gloves.Prevents dermal contact, eye exposure, and contamination.[9]
Handling Location Certified Chemical Fume HoodMinimizes risk of inhalation.[2]
Solid Waste Container Labeled, sealed, compatible container.Safe containment and clear identification of solid waste.
Liquid Waste Container Labeled, sealed, compatible solvent waste container.Safe containment and clear identification of liquid waste.
Primary Disposal Route Institutional EHS DepartmentEnsures compliant and safe disposal by certified professionals.[8]
Prohibited Actions Disposal in regular trash or drain.Prevents environmental contamination and non-compliance.[2]

Disposal Workflow Diagram

G start Waste Generation (Solid or Liquid) characterize Characterize Waste (RCRA / Local Regulations) start->characterize ppe Don Appropriate PPE (Fume Hood) characterize->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate pretreat_q Pre-treatment via Chemical Inactivation? segregate->pretreat_q protocol Follow Inactivation Protocol (Acid Hydrolysis -> Neutralize) pretreat_q->protocol Yes (Recommended) collect_direct Collect in Approved Hazardous Waste Container pretreat_q->collect_direct No collect_treated Collect Treated Solution in Hazardous Waste Container protocol->collect_treated label Label Container Correctly (Contents, Hazards, Date) collect_direct->label collect_treated->label store Store in Secondary Containment in Satellite Accumulation Area label->store ehs Contact EHS for Pickup & Complete Manifest store->ehs end Final Disposal by Certified Vendor ehs->end

Caption: Decision workflow for the disposal of 5H-indolo[2,1-c][1][2]benzodiazepine-6,12(5aH,7H)-dione.

References

  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2026). Retrieved from TCI EUROPE N.V.
  • Ho, C. Y., Hageman, W. E., & Persico, F. J. (1986). Indolo[2,1-c][1][2]benzodiazepines: a new class of antiallergic agents. Journal of Medicinal Chemistry, 29(6), 1118–1121. [Link]

  • Novel indolocarbazole compound 6-N-formylamino-12,13-dihydro-1,11-dihydroxy- 13-(beta-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo-[3,4-c]carbazole- 5,7(6H)-dione (NB-506): its potent antitumor activities in mice. Cancer Research, 55(6), 1316-20. (1995). [Link]

  • Handbook of Chemical Substance Management and Waste Disposal.Note: Specific publisher and URL not available from search result, but the content informs general principles of chemical management systems.
  • Belgada, A., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • Derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1][2]benzodiazepine-5,11(10H)-dione as anxiolytic agents. Journal of Medicinal Chemistry, 20(4), 557-60. (1977). [Link]

  • Indole-benzodiazepine-2,5-dione derivatives from Neosartorya fischeri.SAGE Publications Inc. (2025). Note: A preview was available, used for structural class context.
  • SAFETY DATA SHEET: 4-CARBOXYPHENYLBORONIC ACID PINACOL ESTER. INDOFINE Chemical Company, Inc. Retrieved from [Link]. Note: Used for general laboratory safety and handling procedures.

  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI. (2025). [Link]

  • Chemically hazardous waste. Environmental Science Center, The University of Tokyo. Retrieved from [Link]

  • BENZODIAZEPINES by SOLID PHASE EXTRACTION and GAS CHROMATOGRAPHY/MASS SPECTROMETRY. NYC Office of Chief Medical Examiner. (n.d.). [Link]

  • Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6). Basel Convention. Retrieved from [Link].

  • Uchiyama, N., et al. (2012). Identification of two new-type synthetic cannabinoids... ResearchGate. [Link]

  • Guide for Chemical Substances and Laboratory Wastes. Waseda University. Retrieved from Waseda University Environmental Safety Center.
  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. (2014). [Link]

  • (E)-1-(Benzo[d][1][12]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. (2025). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025). Retrieved from the University of Canterbury website.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione
Reactant of Route 2
5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione
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